Product packaging for Hydroxy Tolbutamide-d9(Cat. No.:CAS No. 1185112-19-9)

Hydroxy Tolbutamide-d9

Cat. No.: B602741
CAS No.: 1185112-19-9
M. Wt: 295.40 g/mol
InChI Key: SJRHYONYKZIRPM-WRMMWXQOSA-N
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Description

4-hydroxytolbutamide is a urea that consists of 1-butylurea having a 4-hydroxymethylbenzenesulfonyl group attached at the 3-position. It has a role as a metabolite. It is a sulfonamide, a member of ureas and a member of benzyl alcohols.
4-Hydroxytolbutamide has been reported in Homo sapiens with data available.
tolbutamide metabolite

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2O4S B602741 Hydroxy Tolbutamide-d9 CAS No. 1185112-19-9

Properties

IUPAC Name

1-[4-(hydroxymethyl)phenyl]sulfonyl-3-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S/c1-2-3-8-13-12(16)14-19(17,18)11-6-4-10(9-15)5-7-11/h4-7,15H,2-3,8-9H2,1H3,(H2,13,14,16)/i1D3,2D2,3D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRHYONYKZIRPM-WRMMWXQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NC(=O)NS(=O)(=O)C1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662029
Record name N-[(~2~H_9_)Butylcarbamoyl]-4-(hydroxymethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185112-19-9
Record name N-[(Butyl-1,1,2,2,3,3,4,4,4-d9-amino)carbonyl]-4-(hydroxymethyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185112-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(~2~H_9_)Butylcarbamoyl]-4-(hydroxymethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Hydroxy Tolbutamide-d9: Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of Hydroxy Tolbutamide-d9, a deuterated analog of a primary metabolite of Tolbutamide. This document is intended to serve as a critical resource for professionals in drug metabolism, pharmacokinetics, and bioanalytical sciences, offering detailed data, experimental insights, and visual representations of key processes.

Core Chemical Properties

This compound is the deuterium-labeled version of 4-Hydroxytolbutamide, which is a metabolite of the first-generation sulfonylurea oral antidiabetic drug, Tolbutamide.[1] The incorporation of nine deuterium atoms into the butyl group provides a stable, heavy-isotope-labeled internal standard crucial for quantitative bioanalysis by mass spectrometry.[1]

The physical and chemical properties of this compound are summarized below.

PropertyValue
Chemical Name 1-[4-(hydroxymethyl)phenyl]sulfonyl-3-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)urea[2]
Molecular Formula C₁₂H₉D₉N₂O₄S[1][3]
Molecular Weight 295.40 g/mol [1][3]
CAS Number 1185112-19-9[1][3]
Unlabeled CAS 5719-85-7[1][4]
Appearance White to Off-White Solid[1][3]
Melting Point 100-103°C[3][5][6]
Solubility Slightly soluble in Methanol[3][5]; Soluble in Ethanol (12 mg/mL with ultrasonic and warming)[1]

Stability and Storage

Proper handling and storage are paramount to maintaining the integrity of this compound. The compound is stable under recommended storage conditions.[4]

FormStorage TemperatureShelf Life
Powder -20°C3 years[1]
4°C2 years[1]
In Solvent -80°C6 months[1]
-20°C1 month[1]

Incompatibilities : Avoid strong oxidizing agents, strong acids, and strong alkalis.[4][7] Hazardous Decomposition : Under fire conditions, hazardous decomposition products may be formed, including carbon oxides, nitrogen oxides, and sulphur oxides.[4]

Metabolic Pathway of Tolbutamide

Tolbutamide is primarily metabolized in the liver by the cytochrome P450 enzyme system, specifically CYP2C9 and to a lesser extent CYP2C8.[1][8][9] The principal metabolic pathway involves the oxidation of the p-methyl group to a hydroxymethyl group, forming 4-Hydroxytolbutamide. This active metabolite can be further oxidized to the inactive 1-butyl-3-p-carboxyphenylsulfonylurea (Carboxytolbutamide).[9][10][11]

Metabolic Pathway of Tolbutamide Tolbutamide Tolbutamide HydroxyTolbutamide 4-Hydroxytolbutamide (Active Metabolite) Tolbutamide->HydroxyTolbutamide CYP2C9 / CYP2C8 (Oxidation) CarboxyTolbutamide Carboxytolbutamide (Inactive Metabolite) HydroxyTolbutamide->CarboxyTolbutamide Oxidation

Metabolic conversion of Tolbutamide in the liver.

Experimental Protocols

Bioanalytical Quantification using LC-MS/MS

This compound is primarily used as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of Hydroxy Tolbutamide in biological matrices like plasma and urine.[1] The use of a SIL-IS is the most effective strategy to mitigate matrix effects, which can suppress or enhance analyte ionization and compromise assay accuracy.[9]

Objective: To determine the concentration of Hydroxy Tolbutamide in a biological sample.

Methodology:

  • Sample Preparation:

    • A known concentration of the internal standard (this compound) is spiked into the biological sample (e.g., plasma, urine).

    • Proteins are precipitated using a solvent like acetonitrile.

    • The sample is centrifuged, and the supernatant is collected.

    • A one-step liquid-liquid extraction may be performed using a solvent such as tertiary-butyl methyl ether.[12]

  • Chromatographic Separation:

    • The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) system.

    • Separation is typically achieved on a C18 reverse-phase column.[13]

    • A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol) is used to separate the analyte from other matrix components.[12][13]

  • Mass Spectrometric Detection:

    • The HPLC eluent is introduced into a tandem mass spectrometer (MS/MS).

    • Detection is performed using Multiple Reaction Monitoring (MRM) in electrospray ionization (ESI) mode.[9]

    • Specific precursor-to-product ion transitions are monitored for both the analyte (Hydroxy Tolbutamide) and the internal standard (this compound).

    • The ratio of the analyte peak area to the internal standard peak area is used to calculate the concentration of the analyte in the original sample by referencing a calibration curve.

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing BioSample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) BioSample->Spike Extract Protein Precipitation & Liquid-Liquid Extraction Spike->Extract HPLC HPLC Separation (C18 Column) Extract->HPLC MSMS MS/MS Detection (MRM Mode) HPLC->MSMS Quant Quantification (Analyte/IS Ratio) MSMS->Quant

Bioanalytical workflow for quantifying Hydroxytolbutamide.

Role in Drug Development

The use of deuterated compounds like this compound is a cornerstone of modern drug development, particularly in establishing the pharmacokinetic and metabolic profiles of new chemical entities.

Key Applications:

  • Internal Standard: Serves as a reliable internal standard for quantitative analysis in various in vitro and in vivo studies.[1]

  • Metabolite Identification: Used as a reference standard to confirm the identity of metabolites in complex biological matrices.

  • Pharmacokinetic Studies: Enables precise measurement of metabolite concentrations over time, which is essential for developing accurate pharmacokinetic models. Deuteration has gained attention for its potential to affect the pharmacokinetic and metabolic profiles of drugs.[1]

Logical Relationships Tolbutamide Tolbutamide (Parent Drug) Metabolism In Vivo Metabolism (CYP2C9) Tolbutamide->Metabolism Metabolite Hydroxy Tolbutamide (Analyte) Metabolism->Metabolite Analysis LC-MS/MS Bioanalysis Metabolite->Analysis Co-extracted with IS This compound (Internal Standard) IS->Analysis Spiked for Result Accurate Quantification of Metabolite (PK Profile) Analysis->Result

References

An In-depth Technical Guide to the Synthesis and Characterization of Hydroxy Tolbutamide-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of Hydroxy Tolbutamide-d9, a deuterated analog of the major metabolite of the first-generation sulfonylurea antidiabetic drug, Tolbutamide. Due to its isotopic labeling, this compound serves as an invaluable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification of Tolbutamide and its metabolites in complex biological matrices.

Introduction

Hydroxy Tolbutamide, the principal metabolite of Tolbutamide, is formed in vivo through the hydroxylation of the p-tolyl methyl group, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2C9.[1][2] The use of stable isotope-labeled internal standards, such as this compound, is a critical component of modern bioanalytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of nine deuterium atoms significantly enhances the accuracy and precision of quantitative analyses by minimizing matrix effects and compensating for variations during sample processing and instrument analysis.[2]

This guide outlines a plausible synthetic pathway for this compound, details its characterization using various analytical techniques, and provides established experimental protocols for its use.

Synthesis of this compound

While a specific, publicly available, step-by-step synthesis protocol for this compound is not extensively documented, a logical synthetic route can be devised based on established organic chemistry principles and the synthesis of related compounds. The proposed synthesis involves two key precursors: a deuterated butyl isocyanate and a protected 4-(hydroxymethyl)benzenesulfonamide.

Proposed Synthetic Workflow:

The synthesis can be conceptualized in the following stages:

  • Preparation of Butyl-d9 Amine: This is the critical starting material containing the deuterium labels. It can be synthesized from commercially available deuterated precursors, for example, by reduction of a deuterated butyronitrile or butyramide.

  • Formation of Butyl-d9 Isocyanate: The deuterated amine is then converted to the corresponding isocyanate, a common intermediate in the synthesis of ureas. This can be achieved by reacting the amine with phosgene or a phosgene equivalent like triphosgene.

  • Synthesis of 4-(Hydroxymethyl)benzenesulfonamide: This moiety can be prepared from p-toluenesulfonamide by oxidation of the methyl group. To avoid side reactions during the subsequent urea formation, the hydroxyl group may require protection, for instance, as a benzyl or silyl ether.

  • Coupling Reaction: The final step involves the reaction of butyl-d9 isocyanate with the (protected) 4-(hydroxymethyl)benzenesulfonamide to form the sulfonylurea linkage.

  • Deprotection (if necessary): If a protecting group was used for the hydroxyl function, it is removed in the final step to yield this compound.

Diagram of the Proposed Synthetic Workflow:

Synthesis_Workflow A Butyl-d9 Amine B Butyl-d9 Isocyanate A->B Phosgene or equivalent E Protected this compound B->E Coupling Reaction C p-Toluenesulfonamide D Protected 4-(Hydroxymethyl)benzenesulfonamide C->D Oxidation & Protection D->E F This compound E->F Deprotection

Caption: Proposed synthetic pathway for this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The following analytical techniques are typically employed:

Mass Spectrometry (MS)

Mass spectrometry is the primary tool for confirming the molecular weight and isotopic distribution of this compound.

Parameter Value Reference
Molecular Formula C₁₂H₉D₉N₂O₄S[3]
Molecular Weight 295.40 g/mol [3]
Accurate Mass 295.1552 m/z[4]

Tandem Mass Spectrometry (MS/MS): For use as an internal standard in quantitative bioanalysis, the fragmentation pattern is crucial. In positive ion mode, the precursor ion [M+H]⁺ is selected and fragmented.

Precursor Ion (m/z) Product Ions (m/z) Reference
296188, 107[5]

Diagram of Mass Spectrometry Fragmentation:

MS_Fragmentation Parent This compound [M+H]⁺ (m/z 296) Fragment1 [C₇H₇O₃S+H]⁺ (m/z 188) Parent->Fragment1 Loss of Butyl-d9 isocyanate Fragment2 [C₄D₉NCO+H]⁺ (m/z 107) Parent->Fragment2 Loss of 4-(hydroxymethyl)benzenesulfonamide

Caption: Proposed fragmentation pathway of this compound in MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure and the positions of the deuterium labels.

  • ¹H NMR: The proton NMR spectrum is expected to be simpler than that of the non-deuterated analog due to the absence of signals from the butyl chain. The characteristic signals for the aromatic protons and the methylene protons of the hydroxymethyl group should be present.

  • ¹³C NMR: The carbon-13 NMR spectrum will show signals for all carbon atoms. The signals for the deuterated butyl chain will be observed as multiplets with reduced intensity due to C-D coupling.

  • ²H NMR: Deuterium NMR can be used to confirm the presence and location of the deuterium atoms.

¹H NMR Expected Chemical Shifts (ppm) ¹³C NMR Expected Chemical Shifts (ppm)
Aromatic protons: ~7.4-7.8Carbonyl carbon: ~155
Methylene protons (-CH₂OH): ~4.6Aromatic carbons: ~125-145
Methylene carbon (-CH₂OH): ~63
Butyl-d9 carbons: (shifted and split due to deuteration)

Experimental Protocols

General Synthesis Protocol for Sulfonylureas (Illustrative)

This is a generalized procedure and requires optimization for the specific synthesis of this compound.

  • Protection of 4-(hydroxymethyl)benzenesulfonamide: Dissolve 4-(hydroxymethyl)benzenesulfonamide in a suitable solvent (e.g., dichloromethane). Add a protecting group reagent (e.g., benzyl bromide with a base like potassium carbonate) and stir at room temperature until the reaction is complete (monitored by TLC). Purify the product by column chromatography.

  • Urea Formation: Dissolve the protected 4-(hydroxymethyl)benzenesulfonamide in an aprotic solvent (e.g., anhydrous acetonitrile). Add butyl-d9 isocyanate dropwise at 0°C. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

  • Deprotection: Dissolve the protected product in a suitable solvent. Add the deprotection reagent (e.g., for a benzyl group, use H₂ over Pd/C). Monitor the reaction by TLC. After completion, filter the catalyst and remove the solvent to obtain the final product.

LC-MS/MS Method for Quantification

The following is a typical protocol for the use of this compound as an internal standard for the quantification of Tolbutamide and its metabolites in biological samples.

  • Sample Preparation:

    • To 100 µL of plasma/serum sample, add an appropriate amount of this compound internal standard solution.

    • Perform protein precipitation by adding a water-miscible organic solvent (e.g., acetonitrile or methanol).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • LC Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typical.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Tolbutamide: e.g., m/z 271 → 172

      • Hydroxy Tolbutamide: e.g., m/z 287 → 188

      • This compound (IS): m/z 296 → 188

Conclusion

This compound is an essential analytical tool for the accurate and precise quantification of Tolbutamide and its primary metabolite in biological matrices. This guide provides a comprehensive overview of its synthesis, characterization, and application. The proposed synthetic route and detailed characterization data serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and bioanalytical chemistry. The use of such stable isotope-labeled standards is fundamental to generating high-quality data in preclinical and clinical drug development.

References

The Strategic Role of Deuterium Labeling in Modern Pharmacokinetic Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the quest for optimized pharmacokinetic profiles remains a paramount challenge. Among the innovative strategies to emerge, the selective incorporation of deuterium, a stable isotope of hydrogen, into drug candidates has proven to be a powerful tool for enhancing therapeutic outcomes. This in-depth technical guide explores the core principles of deuterium labeling, its profound impact on pharmacokinetic parameters, and the detailed experimental methodologies employed to evaluate these effects.

Core Principles: The Deuterium Kinetic Isotope Effect (KIE)

The foundational principle behind the utility of deuterium in pharmacokinetic studies is the Kinetic Isotope Effect (KIE). Deuterium possesses a neutron in its nucleus, which hydrogen (protium) lacks, effectively doubling its mass. This seemingly subtle difference leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[1][2] Consequently, chemical reactions that involve the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.

In the context of drug metabolism, many enzymatic reactions, particularly those mediated by the Cytochrome P450 (CYP) family of enzymes, involve the cleavage of a C-H bond as a rate-limiting step.[2] By strategically replacing a hydrogen atom at a metabolically vulnerable position within a drug molecule with deuterium, the rate of metabolism at that site can be significantly reduced.[1] This deliberate modification can lead to several desirable outcomes:

  • Improved Pharmacokinetic Profile: Slower metabolism often translates to a longer drug half-life (t½), higher maximum plasma concentration (Cmax), and greater overall drug exposure as measured by the area under the curve (AUC).[3]

  • Reduced Formation of Toxic Metabolites: By retarding a metabolic pathway that produces harmful byproducts, deuterium labeling can enhance the safety profile of a drug.

  • Metabolic Switching: Deuteration at one metabolic site can redirect the metabolic pathway towards alternative routes. This can be advantageous if it leads to the formation of less toxic or more active metabolites.[3]

Quantitative Impact of Deuterium Labeling on Pharmacokinetics

The therapeutic benefits of deuterium labeling are best illustrated through the examination of drugs where this strategy has been successfully applied. The following tables summarize the comparative pharmacokinetic parameters of deuterated drugs versus their non-deuterated counterparts.

Table 1: Pharmacokinetic Parameters of Deutetrabenazine (deuterated) vs. Tetrabenazine (non-deuterated) Active Metabolites

ParameterDeutetrabenazine Metabolites (d-HTBZ)Tetrabenazine Metabolites (HTBZ)Fold ChangeReference(s)
Half-life (t½) (hours) ~8.6 - 9.4~4.5 - 4.8~1.8 - 2.1[2][4][5]
AUCinf (ng·hr/mL) ~542~261~2.1[6]
Cmax (ng/mL) ~74.6~61.6~1.2[6]

d-HTBZ refers to the deuterated active metabolites (α- and β-dihydrotetrabenazine). AUCinf is the area under the plasma concentration-time curve from time zero to infinity. Cmax is the maximum observed plasma concentration.

Table 2: Pharmacokinetic Parameters of Deucravacitinib (a de novo deuterated drug)

DoseCmax (ng/mL)AUCtau (ng·h/mL)t½ (hours)Reference(s)
6 mg (single dose) ~45473 (steady state)~8 - 15[7][8]
12 mg (single dose) ~89.9933 (steady state)~8 - 15[7][9]

AUCtau is the area under the plasma concentration-time curve over a dosing interval at steady state.

Table 3: Pharmacokinetic Comparison of HC-1119 (deuterated) vs. Enzalutamide (non-deuterated)

CompoundDoseCmax (ng/mL)AUC (ng·h/mL)NoteReference(s)
HC-1119 80 mgDose-proportional increase observedDose-proportional increase observedAchieved similar plasma concentration as 160 mg of enzalutamide at steady state.[10][11]
Enzalutamide 160 mg~12,600 (sum of enzalutamide + active metabolite)~26,000 (sum of enzalutamide + active metabolite)Data for the sum of parent drug and its major active metabolite.[12]

Key Experimental Protocols

The evaluation of a deuterated drug candidate requires a series of well-defined in vitro and in vivo studies. The following are detailed methodologies for key experiments.

In Vitro Metabolic Stability Assay

Objective: To compare the rate of metabolism of a deuterated compound to its non-deuterated analog in a metabolically active system, such as human liver microsomes (HLM) or hepatocytes.

Materials:

  • Test compounds (deuterated and non-deuterated)

  • Human liver microsomes or cryopreserved human hepatocytes

  • NADPH regenerating system (for microsomes)

  • Incubation buffer (e.g., phosphate buffer)

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Protocol:

  • Preparation: Prepare stock solutions of the test compounds and a positive control (a compound with known metabolic instability) in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a 96-well plate, combine the liver microsomes or hepatocytes, incubation buffer, and the test compound at a final concentration typically around 1 µM.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (for microsomes). For hepatocytes, the cells are already metabolically active.

  • Time-point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in respective wells by adding an equal volume of ice-cold quenching solution containing an internal standard. The 0-minute time point serves as the initial concentration baseline.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. The intrinsic clearance (CLint) can then be calculated based on the t½ and the protein concentration in the incubation.

LC-MS/MS Bioanalytical Method for Quantification in Plasma

Objective: To develop and validate a robust method for the accurate quantification of the deuterated drug and its non-deuterated counterpart in a biological matrix (e.g., plasma).

Materials:

  • Analyte (deuterated and non-deuterated) and a stable isotope-labeled internal standard (SIL-IS), often a more heavily deuterated version of the analyte.

  • Blank biological matrix (e.g., human plasma)

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

  • Analytical column (e.g., C18)

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

Protocol:

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of plasma sample (calibration standard, quality control, or unknown study sample), add 300 µL of ice-cold protein precipitation solvent containing the SIL-IS.

    • Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial or 96-well plate for analysis.

  • Chromatographic Conditions:

    • Develop a gradient elution method using the analytical column and mobile phases to achieve chromatographic separation of the analyte from endogenous matrix components.

  • Mass Spectrometric Conditions:

    • Optimize the mass spectrometer parameters in positive or negative ionization mode.

    • Determine the optimal precursor and product ions for the analyte and the SIL-IS for multiple reaction monitoring (MRM).

  • Method Validation:

    • Validate the method for linearity, accuracy, precision, selectivity, matrix effect, and stability according to regulatory guidelines (e.g., FDA, EMA).

  • Quantification:

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the SIL-IS against the nominal concentration of the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Cytochrome P450 Inhibition Assay

Objective: To assess the potential of a deuterated drug to inhibit the activity of major CYP450 isoforms.

Materials:

  • Test compound (deuterated)

  • Recombinant human CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)

  • Fluorogenic or LC-MS/MS-based probe substrates specific for each CYP isoform

  • NADPH regenerating system

  • Incubation buffer

  • Positive control inhibitors for each isoform

  • Fluorescence plate reader or LC-MS/MS system

Protocol:

  • Incubation: In a 96-well plate, incubate the test compound at various concentrations with a specific CYP isoform and its corresponding probe substrate in the presence of the NADPH regenerating system at 37°C.

  • Detection:

    • Fluorogenic Method: Measure the formation of the fluorescent metabolite over time using a fluorescence plate reader.

    • LC-MS/MS Method: Stop the reaction at a specific time point with a quenching solution and quantify the formation of the metabolite using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percent inhibition of the CYP isoform activity at each concentration of the test compound relative to a vehicle control.

    • Plot the percent inhibition versus the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Visualizing Metabolic Pathways and Experimental Workflows

Diagrams are essential for illustrating the complex processes involved in deuterium labeling studies. The following visualizations were created using the Graphviz DOT language.

Metabolic Pathway of Tetrabenazine and the Impact of Deuteration

The following diagram illustrates the primary metabolic pathway of tetrabenazine and how deuterium labeling in deutetrabenazine slows down the metabolism of the active metabolites.

Tetrabenazine_Metabolism cluster_parent Parent Drug cluster_active Active Metabolites cluster_inactive Inactive Metabolites Tetrabenazine Tetrabenazine HTBZ α/β-HTBZ Tetrabenazine->HTBZ Carbonyl Reductase Deutetrabenazine Deutetrabenazine (d6) d_HTBZ d-α/β-HTBZ Deutetrabenazine->d_HTBZ Carbonyl Reductase Inactive_Metabolites O-demethylated Metabolites HTBZ->Inactive_Metabolites CYP2D6 (fast) d_Inactive_Metabolites d-O-demethylated Metabolites d_HTBZ->d_Inactive_Metabolites CYP2D6 (slowed by KIE)

Caption: Metabolism of Tetrabenazine vs. Deutetrabenazine.

General Experimental Workflow for a Deuterated Drug Pharmacokinetic Study

This diagram outlines the typical workflow for a preclinical or clinical pharmacokinetic study comparing a deuterated drug to its non-deuterated analog.

PK_Workflow cluster_design Study Design cluster_sampling Sample Collection & Processing cluster_analysis Bioanalysis cluster_data Data Interpretation Study_Setup Cross-over Study Design (Deuterated vs. Non-deuterated) Dosing Drug Administration (Oral or IV) Study_Setup->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Storage Sample Storage at -80°C Plasma_Separation->Sample_Storage Sample_Prep Sample Preparation (e.g., Protein Precipitation) Sample_Storage->Sample_Prep LCMS LC-MS/MS Analysis Sample_Prep->LCMS PK_Analysis Pharmacokinetic Parameter Calculation (t½, AUC, Cmax) LCMS->PK_Analysis Comparison Statistical Comparison of Deuterated vs. Non-deuterated PK_Analysis->Comparison Report Final Report Comparison->Report

Caption: Pharmacokinetic Study Workflow.

Conclusion

Deuterium labeling has transitioned from a specialized technique to a mainstream strategy in drug discovery and development. By leveraging the kinetic isotope effect, researchers can rationally design drug candidates with improved pharmacokinetic profiles, potentially leading to enhanced efficacy, better safety margins, and more convenient dosing regimens for patients. The methodologies outlined in this guide provide a framework for the systematic evaluation of deuterated compounds, enabling data-driven decisions throughout the drug development pipeline. As analytical technologies continue to advance, the precision and utility of deuterium labeling in optimizing drug metabolism and pharmacokinetics are set to expand even further.

References

Physical and chemical characteristics of Hydroxy Tolbutamide-d9

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Hydroxy Tolbutamide-d9: Physical and Chemical Characteristics for Advanced Research

This technical guide provides a comprehensive overview of the physical and chemical properties, metabolic context, and analytical applications of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data into a structured format, complete with detailed experimental protocols and visual diagrams to elucidate complex processes.

Core Physical and Chemical Properties

This compound is the deuterated analog of Hydroxy Tolbutamide, a primary metabolite of the first-generation sulfonylurea antidiabetic drug, Tolbutamide.[1] The incorporation of nine deuterium atoms on the butyl group provides a stable isotopic label, making it an invaluable tool in pharmacokinetic and metabolic studies.[1][2]

PropertyValueSource(s)
CAS Number 1185112-19-9[2][3][4][5]
Molecular Formula C₁₂H₉D₉N₂O₄S[2][4][5]
Molecular Weight 295.40 g/mol [2][4][5]
Appearance White to Off-White Solid[2][6]
Melting Point 100-103°C[6][7]
Solubility Methanol (Slightly)[7][8]
Storage Temperature 2-8°C Refrigerator or -20°C Freezer[2][7]
Synonyms 4-Hydroxytolbutamide-d9, Hydroxymethylcarbutamide-d9, N-((butyl-d9)carbamoyl)-4-(hydroxymethyl)benzenesulfonamide[2][5]
InChI Key SJRHYONYKZIRPM-UHFFFAOYSA-N[3]

Application in Bioanalytical Methods

The primary application of this compound is as an internal standard for the quantification of Hydroxy Tolbutamide in biological matrices using liquid chromatography-mass spectrometry (LC-MS/MS).[1][3] The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis for several key reasons:

  • Similar Physicochemical Properties : Deuterium labeling results in minimal changes to the chemical behavior of the molecule, ensuring that the internal standard co-elutes with the analyte and exhibits similar extraction recovery and ionization efficiency.[3]

  • Enhanced Mass Spectrometry Detection : The mass difference between the deuterated standard and the native analyte allows for their simultaneous but distinct detection, minimizing chromatographic interference and improving the accuracy and precision of measurements.[3]

  • Correction for Matrix Effects : The internal standard helps to compensate for variations in sample preparation and matrix effects that can suppress or enhance the analyte signal in the mass spectrometer.[3]

Metabolic Pathway of Tolbutamide

Tolbutamide is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9, and to a lesser extent by CYP2C8.[2][3] The main metabolic pathway involves the oxidation of the p-methyl group of Tolbutamide to a hydroxymethyl group, forming Hydroxy Tolbutamide. This active metabolite can be further oxidized to the inactive Carboxy Tolbutamide.[3][9] Understanding this pathway is crucial for evaluating drug-metabolizing capacity and predicting potential drug-drug interactions.[3]

Tolbutamide_Metabolism Tolbutamide Tolbutamide Hydroxy_Tolbutamide Hydroxy Tolbutamide Tolbutamide->Hydroxy_Tolbutamide CYP2C9 / CYP2C8 (Hydroxylation) Carboxy_Tolbutamide Carboxy Tolbutamide (Inactive) Hydroxy_Tolbutamide->Carboxy_Tolbutamide Oxidation

Metabolic conversion of Tolbutamide in the liver.

Experimental Protocols: Quantification by LC-MS/MS

The accurate quantification of Hydroxy Tolbutamide in biological samples, such as human serum, is typically achieved through a validated ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method.[10]

Sample Preparation: A common and efficient method for sample preparation is protein precipitation.[10]

  • An aliquot of the biological sample (e.g., 50 µL of human serum) is mixed with an equal volume of 0.1% formic acid in water.[10]

  • A solution of acetonitrile/methanol (e.g., 9:1, v/v) containing the internal standard, this compound, is added to precipitate proteins.[10]

  • The mixture is vortexed and then centrifuged at high speed (e.g., 13,000 x g) at 4°C to pellet the precipitated proteins.[10]

  • The supernatant is transferred to a new tube and may be further diluted before injection into the UHPLC-MS/MS system.[10]

Chromatographic and Mass Spectrometric Conditions:

  • Chromatography : Separation is typically performed on a C18 reverse-phase column with gradient elution using a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).[11]

  • Mass Spectrometry : Detection is achieved using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[3] This highly specific and sensitive technique involves selecting a specific precursor ion (the parent molecule) and monitoring a specific product ion (a fragment) after collision-induced dissociation.[3]

Calibration and Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte (Hydroxy Tolbutamide) to the internal standard (this compound) against the known concentrations of the analyte.[3] The linearity of this curve over a defined range is a critical validation parameter.[3]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Serum) Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (Acetonitrile/Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UHPLC UHPLC Separation (C18 Column) Supernatant->UHPLC MSMS Tandem MS Detection (MRM Mode) UHPLC->MSMS Quant Quantification using Calibration Curve MSMS->Quant Report Report Concentration Quant->Report

Workflow for the quantification of Hydroxy Tolbutamide.

References

Hydroxy Tolbutamide-d9: A Technical Guide to its Analysis and Metabolic Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hydroxy Tolbutamide-d9, a deuterated analog of the primary metabolite of the first-generation sulfonylurea drug, Tolbutamide. This document details its certificate of analysis, purity, and the analytical methodologies for its quantification. Furthermore, it elucidates the metabolic pathway of Tolbutamide, providing essential context for its use in pharmacokinetic and drug metabolism studies.

Certificate of Analysis and Purity

This compound is a stable isotope-labeled internal standard crucial for the accurate quantification of Hydroxy Tolbutamide in biological matrices. A representative Certificate of Analysis (CoA) summarizes the key quality control parameters. While a specific lot number is not detailed here, the following table represents typical data found in a CoA for this compound.

TestSpecificationResultMethod
Identity
¹H-NMRConforms to structureConformsNuclear Magnetic Resonance Spectroscopy
Mass SpectrumConforms to structureConformsMass Spectrometry (MS)
Purity
Chromatographic Purity (HPLC)≥98%99.5%High-Performance Liquid Chromatography
Isotopic Purity (d9)≥99 atom % D99.2 atom % DMass Spectrometry
Physical Properties
AppearanceWhite to Off-White SolidWhite SolidVisual Inspection
Molecular FormulaC₁₂H₉D₉N₂O₄SC₁₂H₉D₉N₂O₄S-
Molecular Weight295.40 g/mol 295.40 g/mol -

Metabolic Pathway of Tolbutamide

Tolbutamide is primarily metabolized in the liver by the cytochrome P450 enzyme system, specifically CYP2C9. The initial and major metabolic step is the hydroxylation of the p-methyl group of Tolbutamide to form Hydroxy Tolbutamide. This metabolite can be further oxidized to Carboxy Tolbutamide. The metabolic pathway is crucial for understanding the drug's clearance and potential for drug-drug interactions.

G Tolbutamide Tolbutamide Hydroxy_Tolbutamide Hydroxy Tolbutamide Tolbutamide->Hydroxy_Tolbutamide CYP2C9 (Hydroxylation) Carboxy_Tolbutamide Carboxy Tolbutamide Hydroxy_Tolbutamide->Carboxy_Tolbutamide Alcohol Dehydrogenase/ Aldehyde Dehydrogenase (Oxidation) G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Add_IS Add Internal Standard (this compound) Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute HPLC HPLC Separation (C18 Column) Reconstitute->HPLC Injection MSMS MS/MS Detection (MRM) HPLC->MSMS

In-Depth Technical Guide to the Isotopic Enrichment and Purity of Hydroxy Tolbutamide-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy Tolbutamide-d9 is the deuterium-labeled analog of Hydroxy Tolbutamide, a primary active metabolite of the first-generation sulfonylurea antidiabetic drug, Tolbutamide. Its structural similarity and mass difference make it an ideal internal standard for quantitative bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. The incorporation of nine deuterium atoms on the butyl group enhances its utility in pharmacokinetic and metabolic studies by allowing for clear differentiation from the unlabeled endogenous metabolite. This guide provides a comprehensive overview of the isotopic enrichment and purity of this compound, including its synthesis, analytical characterization, and relevant experimental protocols.

Data Presentation

The isotopic enrichment and purity of a given lot of this compound are critical parameters that directly impact its performance as an internal standard. These values are typically determined by the manufacturer and provided in a Certificate of Analysis (CoA). While specific values may vary between batches and suppliers, the following tables summarize the typical specifications and the analytical techniques employed for their determination.

Table 1: Typical Specifications for this compound

ParameterTypical SpecificationAnalytical Technique(s)
Chemical Purity ≥98%High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy
Isotopic Enrichment ≥98% DeuteriumMass Spectrometry (MS), NMR Spectroscopy
Deuterium Incorporation ≥99% deuterated forms (d1-d9)Mass Spectrometry (MS)
d0 Isotope Content ≤1%Mass Spectrometry (MS)

Table 2: Key Analytical Techniques for Characterization

TechniquePurposeKey Information Provided
Mass Spectrometry (MS) Determination of isotopic enrichment and distribution.Molecular weight confirmation, ratio of deuterated to non-deuterated species, distribution of d1-d9 isotopologues.
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirmation of chemical structure and assessment of chemical purity.Verification of the molecular structure, identification of impurities, and quantitative analysis of purity.
High-Performance Liquid Chromatography (HPLC) Assessment of chemical purity.Separation and quantification of the main compound from any impurities.
Infrared (IR) Spectroscopy Confirmation of functional groups.Identification of key chemical bonds and functional groups present in the molecule.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the isotopic enrichment and purity of this compound. The following sections outline the typical experimental protocols for the key analytical techniques.

Mass Spectrometry for Isotopic Enrichment Analysis

Mass spectrometry is the primary technique for determining the isotopic enrichment of deuterated compounds. A common approach involves comparing the mass spectrum of the deuterated compound with its non-deuterated analog.

Objective: To determine the percentage of deuterium incorporation and the distribution of deuterated species (d1-d9).

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a liquid chromatography system (LC-MS).

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the mobile phase.

  • Similarly, prepare a working solution of non-deuterated Hydroxy Tolbutamide as a reference.

LC-MS/MS Method:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Electrospray ionization (ESI) in positive or negative ion mode.

  • Data Acquisition: Full scan mode to observe the entire mass spectrum of the eluting peak.

Data Analysis:

  • Acquire the full scan mass spectrum for both the deuterated and non-deuterated standards.

  • For the non-deuterated standard, identify the monoisotopic peak and the natural abundance of isotopes (M+1, M+2, etc.).

  • For this compound, identify the peak corresponding to the fully deuterated species (d9) and any other isotopologues (d1-d8) and the residual non-deuterated (d0) compound.

  • Calculate the isotopic enrichment by determining the relative abundance of the d9 peak compared to the sum of all isotopic peaks.

Quantitative ¹H NMR (qNMR) for Purity Assessment

Quantitative NMR (qNMR) is a powerful tool for determining the chemical purity of a substance without the need for a specific reference standard of the analyte itself.

Objective: To determine the chemical purity of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh a known amount of this compound (e.g., 10 mg).

  • Accurately weigh a known amount of a certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone). The internal standard should have a simple spectrum with peaks that do not overlap with the analyte signals.

  • Dissolve both the sample and the internal standard in a known volume of a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4).

NMR Data Acquisition:

  • Nucleus: ¹H.

  • Pulse Program: A standard single-pulse experiment.

  • Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T1 of the signals of interest) is crucial for accurate quantification.

  • Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio.

Data Analysis:

  • Process the NMR spectrum, including Fourier transformation, phasing, and baseline correction.

  • Integrate a well-resolved signal from this compound and a signal from the internal standard.

  • Calculate the purity of the this compound using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Synthesis Pathway

The synthesis of this compound is a multi-step process that involves the preparation of a deuterated precursor followed by a hydroxylation step. While specific proprietary methods may vary, a plausible synthetic route is outlined below.

Step 1: Synthesis of Tolbutamide-d9

The synthesis typically starts with the deuteration of a suitable precursor. One common route involves the preparation of deuterated p-toluenesulfonamide, which is then reacted with a deuterated butyl isocyanate or a related reagent.

Step 2: Hydroxylation of Tolbutamide-d9

The conversion of Tolbutamide-d9 to this compound is a hydroxylation reaction that mimics the metabolic pathway in humans. This is often achieved through biotransformation, utilizing enzymes known to metabolize Tolbutamide.

  • Enzyme System: Cytochrome P450 enzymes, particularly CYP2C9, are responsible for the hydroxylation of Tolbutamide in the liver.[1][2][3][4] A common method involves using human liver microsomes or recombinant CYP2C9 enzymes.[2]

  • Reaction Conditions: The Tolbutamide-d9 is incubated with the enzyme system in the presence of necessary cofactors, such as NADPH, in a buffered solution at a physiological temperature (e.g., 37°C).[5]

  • Purification: The resulting this compound is then purified from the reaction mixture using techniques like HPLC.

Visualizations

Signaling Pathway of Tolbutamide Metabolism

Tolbutamide_Metabolism Metabolic Pathway of Tolbutamide-d9 Tolbutamide_d9 Tolbutamide-d9 Hydroxy_Tolbutamide_d9 This compound Tolbutamide_d9->Hydroxy_Tolbutamide_d9 CYP2C9 (Hydroxylation) Carboxy_Tolbutamide_d9 Carboxy Tolbutamide-d9 Hydroxy_Tolbutamide_d9->Carboxy_Tolbutamide_d9 Alcohol/Aldehyde Dehydrogenase

Caption: Metabolic conversion of Tolbutamide-d9 to its hydroxylated and carboxylated metabolites.

Experimental Workflow for Isotopic Enrichment Analysis

Isotopic_Enrichment_Workflow Workflow for Isotopic Enrichment Analysis by LC-MS cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Stock_Solution Prepare Stock Solutions (Labeled & Unlabeled) Working_Solution Dilute to Working Solutions Stock_Solution->Working_Solution LC_Separation LC Separation (C18 Column) Working_Solution->LC_Separation MS_Acquisition MS Data Acquisition (Full Scan) LC_Separation->MS_Acquisition Extract_Spectra Extract Mass Spectra MS_Acquisition->Extract_Spectra Compare_Spectra Compare Labeled vs. Unlabeled Spectra Extract_Spectra->Compare_Spectra Calculate_Enrichment Calculate Isotopic Enrichment Compare_Spectra->Calculate_Enrichment

Caption: A streamlined workflow for determining the isotopic enrichment of this compound using LC-MS.

Plausible Synthesis Workflow

Synthesis_Workflow Plausible Synthesis Workflow for this compound p_Toluenesulfonamide_d7 p-Toluenesulfonamide-d7 Tolbutamide_d9 Tolbutamide-d9 p_Toluenesulfonamide_d7->Tolbutamide_d9 Butyl_Isocyanate_d9 Butyl-d9 Isocyanate Butyl_Isocyanate_d9->Tolbutamide_d9 Biotransformation Biotransformation (e.g., CYP2C9) Tolbutamide_d9->Biotransformation Hydroxy_Tolbutamide_d9 This compound Biotransformation->Hydroxy_Tolbutamide_d9 Purification Purification (HPLC) Hydroxy_Tolbutamide_d9->Purification

Caption: A potential synthetic route for producing this compound.

References

An In-depth Technical Guide to Hydroxy Tolbutamide-d9 for CYP2C9 Phenotyping Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of deuterated hydroxy tolbutamide (Hydroxy Tolbutamide-d9) in cytochrome P450 2C9 (CYP2C9) phenotyping assays. Accurate determination of CYP2C9 enzyme activity is critical in drug development and personalized medicine due to its significant role in the metabolism of numerous therapeutic agents. Tolbutamide is a well-established probe substrate for assessing CYP2C9 activity, and the use of a stable isotope-labeled internal standard like this compound enhances the accuracy and reliability of analytical methods.

The Role of CYP2C9 in Drug Metabolism

Cytochrome P450 2C9 is a crucial enzyme predominantly expressed in the liver, responsible for the oxidative metabolism of a significant number of clinically important drugs.[1] Genetic polymorphisms in the CYP2C9 gene can lead to substantial inter-individual variability in enzyme activity, affecting drug efficacy and the risk of adverse drug reactions.[2][3] Therefore, phenotyping individuals to determine their CYP2C9 metabolic capacity is a valuable tool in clinical pharmacology and drug development. Tolbutamide is a recommended clinical index substrate for CYP2C9-mediated metabolism.[4]

Tolbutamide Metabolism and the Utility of this compound

Tolbutamide is primarily metabolized by CYP2C9 to its inactive metabolite, 4'-hydroxy-tolbutamide.[5] This metabolite is subsequently oxidized to carboxytolbutamide. The rate of formation of 4'-hydroxy-tolbutamide is a direct reflection of CYP2C9 activity.

In quantitative bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard is the gold standard for achieving the highest accuracy and precision. This compound, a deuterated analog of the primary metabolite, is an ideal internal standard for the quantification of 4'-hydroxy-tolbutamide. Its utility stems from its similar physicochemical properties to the analyte, ensuring that it behaves similarly during sample extraction, chromatographic separation, and ionization, thus effectively compensating for any variability in these steps.

Tolbutamide_Metabolism Tolbutamide Tolbutamide Hydroxy_Tolbutamide 4'-Hydroxy-Tolbutamide Tolbutamide->Hydroxy_Tolbutamide CYP2C9 Carboxytolbutamide Carboxytolbutamide Hydroxy_Tolbutamide->Carboxytolbutamide Alcohol/Aldehyde Dehydrogenase

Figure 1: Metabolic Pathway of Tolbutamide.

Quantitative Data on CYP2C9 Phenotypes

The pharmacokinetic parameters of tolbutamide vary significantly among individuals with different CYP2C9 genotypes. The following tables summarize key quantitative data from studies that have investigated the impact of these genetic variations on tolbutamide metabolism.

Table 1: Tolbutamide Pharmacokinetics in Relation to CYP2C9 Genotype (500 mg Dose)

CYP2C9 GenotypenTolbutamide Oral Clearance (mL/h/kg)Tolbutamide AUC (µg·h/mL)Reference
1/1513.9 ± 2.1656.2 ± 145.7[6]
1/259.9 ± 1.6967.8 ± 148.5[6]
1/357.2 ± 1.31241.7 ± 214.8[5][6]

Table 2: Plasma Clearance and 24-hour Tolbutamide Concentration after a 125 mg Dose

CYP2C9 GenotypenPlasma Clearance (L/h)Tolbutamide Plasma Concentration at 24h (µg/mL)Reference
1/1150.85 (95% CI: 0.80-0.89)1.70 (95% CI: 1.50-1.90)[7]
1/270.77 (95% CI: 0.67-0.88)2.14 (95% CI: 1.64-2.63)[7]
1/330.60 (95% CI: 0.58-0.62)3.13 (95% CI: 2.68-3.58)[7]
2/210.573.27[7]

Experimental Protocols

In Vivo CYP2C9 Phenotyping Assay

This protocol describes a typical clinical phenotyping study to assess CYP2C9 activity using an oral dose of tolbutamide.

  • Subject Recruitment and Genotyping:

    • Recruit healthy volunteers.

    • Obtain informed consent.

    • Collect a blood sample for CYP2C9 genotyping to classify subjects into different metabolizer groups (e.g., 1/1, 1/2, 1/3).[6][7]

  • Probe Drug Administration:

    • Subjects should fast overnight.

    • Administer a single oral dose of 125 mg or 500 mg of tolbutamide.[6][7] The lower dose of 125 mg is often preferred to minimize the risk of hypoglycemia.[7]

  • Sample Collection:

    • Collect serial blood samples into heparinized tubes at predose and at various time points post-dose (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours).[6]

    • Centrifuge the blood samples to separate plasma.

    • Store plasma samples at -80°C until analysis.

    • Urine can also be collected over specified intervals (e.g., 0-12 hours and 12-24 hours) to measure the excretion of metabolites.[6]

LC-MS/MS Method for Tolbutamide and 4'-Hydroxy-tolbutamide Analysis

This section outlines a general procedure for the simultaneous quantification of tolbutamide and its primary metabolite, 4'-hydroxy-tolbutamide, in plasma using this compound as an internal standard.

  • Preparation of Standards and Quality Controls:

    • Prepare stock solutions of tolbutamide, 4'-hydroxy-tolbutamide, and this compound in a suitable organic solvent (e.g., methanol).

    • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of tolbutamide and 4'-hydroxy-tolbutamide into blank plasma.

  • Sample Preparation (Protein Precipitation): [8]

    • To 50 µL of plasma sample, standard, or QC, add 50 µL of water containing 0.1% formic acid.

    • Add 300 µL of acetonitrile/methanol (9:1, v/v) containing the internal standard, this compound (e.g., at a concentration of 2400 ng/mL).[8]

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 13,000 x g for 15 minutes at 4°C.[8]

    • Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Liquid Chromatography (LC):

      • Column: A C18 column, such as an Agilent Zorbax SB-C18 (150 mm × 2.1 mm, 3.5 µm), is suitable.[9][10]

      • Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and acetonitrile (B) is commonly employed.[9][10]

      • Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

      • Column Temperature: Maintain the column at a constant temperature, for example, 40°C.[11]

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization: Use positive ion electrospray ionization (ESI+).

      • Detection: Operate in Multiple Reaction Monitoring (MRM) mode.

      • MRM Transitions:

        • Tolbutamide: m/z 271.0 → 155.0[11]

        • 4'-Hydroxy-tolbutamide: Specific transition to be optimized based on the instrument.

        • This compound: The specific transition will be higher by 9 Da compared to the non-deuterated metabolite and needs to be determined empirically.

  • Data Analysis:

    • Calculate the peak area ratios of the analytes to the internal standard.

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations.

    • Determine the concentrations of tolbutamide and 4'-hydroxy-tolbutamide in the unknown samples from the calibration curve.

Phenotyping_Workflow cluster_Clinical_Phase Clinical Phase cluster_Analytical_Phase Analytical Phase Subject_Recruitment Subject Recruitment & Genotyping Dosing Oral Administration of Tolbutamide Subject_Recruitment->Dosing Sampling Serial Blood/Urine Collection Dosing->Sampling Sample_Prep Plasma Sample Preparation (Protein Precipitation with This compound IS) Sampling->Sample_Prep LC_MSMS LC-MS/MS Analysis Sample_Prep->LC_MSMS Data_Analysis Data Analysis (Quantification & PK) LC_MSMS->Data_Analysis Phenotype_Determination CYP2C9 Phenotype Determination Data_Analysis->Phenotype_Determination

Figure 2: Experimental Workflow for CYP2C9 Phenotyping.

Conclusion

The use of tolbutamide as a probe drug remains a cornerstone for in vivo CYP2C9 phenotyping. The incorporation of a deuterated internal standard, such as this compound, in LC-MS/MS-based bioanalytical methods is essential for ensuring the highest level of accuracy and precision in the quantification of the primary metabolite, 4'-hydroxy-tolbutamide. This technical guide provides a framework for researchers and drug development professionals to design and implement robust CYP2C9 phenotyping assays, ultimately contributing to a better understanding of drug metabolism and advancing the principles of personalized medicine.

References

Methodological & Application

Application Note: High-Throughput Analysis of Tolbutamide in Human Serum using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of tolbutamide in human serum. The method utilizes [d9]-4-hydroxy-tolbutamide as a stable isotopically labeled internal standard (IS) to ensure high accuracy and precision. A simple and rapid protein precipitation procedure is employed for sample preparation, enabling high-throughput analysis. Chromatographic separation is achieved using a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization mode. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of tolbutamide.

Introduction

Tolbutamide is a first-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes mellitus. Accurate and reliable quantification of tolbutamide in biological matrices is crucial for pharmacokinetic and bioavailability studies. This application note details a validated LC-MS/MS method that offers high sensitivity, specificity, and throughput for the analysis of tolbutamide in human serum, employing [d9]-4-hydroxy-tolbutamide as the internal standard.[1] The use of a stable isotope-labeled internal standard minimizes variability due to matrix effects and extraction inconsistencies, leading to more reliable results.[2]

Experimental

Materials and Reagents
  • Tolbutamide (Sigma-Aldrich)

  • [d9]-4-hydroxy-tolbutamide (Toronto Research Chemicals)[1]

  • LC-MS grade acetonitrile, methanol, and formic acid (VWR)[1]

  • Pooled human serum (Valley Biomedical Products & Services)[1]

  • Ultrapure water

Instrumentation
  • UHPLC System: Shimadzu Nexera or equivalent[1]

  • Mass Spectrometer: Shimadzu LCMS-8060 triple quadrupole mass spectrometer or equivalent[1]

  • Analytical Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent[1]

Sample Preparation

A simple protein precipitation method is used for sample preparation.[1]

  • To 50 µL of human serum, add 50 µL of water containing 0.1% formic acid.

  • Add 300 µL of a precipitation solution consisting of acetonitrile/methanol (9:1, v/v) containing 2400 ng/mL of [d9]-4-hydroxy-tolbutamide (Internal Standard).[1]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,000 x g for 15 minutes at 4°C.[1]

  • Transfer 80 µL of the supernatant to a new tube and dilute with 20 µL of 30% aqueous methanol containing 0.1% formic acid.[1]

  • Inject the final sample into the LC-MS/MS system.

Liquid Chromatography
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[1]

  • Mobile Phase A: Water with 0.1% Formic Acid[1]

  • Mobile Phase B: Acetonitrile[1]

  • Flow Rate: 0.5 mL/min[1]

  • Column Temperature: 40°C[1]

  • Autosampler Temperature: 4°C[1]

  • Injection Volume: 2 µL[3]

  • Gradient Elution:

    • 0-0.7 min: 5-15% B

    • 0.7-1.5 min: 15-55% B

    • 1.5-2.5 min: 55-75% B

    • 2.5-3.5 min: 95% B

    • 3.5-4.5 min: Re-equilibration at 5% B[1]

Mass Spectrometry

The mass spectrometer was operated in the positive ion electrospray ionization (ESI) mode with selected reaction monitoring (SRM).[1]

Table 1: Mass Spectrometry Parameters

ParameterValue
Ionization ModePositive ESI
Desolvation Line Temperature250°C[1]
Nebulizing Gas Flow3 L/min[1]
Drying Gas Flow10 L/min[1]
SRM Dwell Time25 ms/ion [1]

Table 2: SRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Tolbutamide271.0172.0 (Quantifier)
271.091.0 (Qualifier)
[d9]-4-hydroxy-tolbutamide (IS)296.0188.0 (Quantifier)
296.0107.0 (Qualifier)

Data sourced from Guo et al., 2019.[1]

Results and Discussion

Method Validation

The method was validated for linearity, accuracy, precision, and recovery.

Table 3: Quantitative Performance

ParameterResult
Linearity Range75 - 36,000 ng/mL[1]
Correlation Coefficient (r²)> 0.998[1]
Intra-assay %CV< 13%[1]
Inter-assay %CV< 13%[1]
Accuracy (%Bias)< 13% (< 17% at LLOQ)[1]
Recovery84.2% - 98.5%[1]

The calibration curve for tolbutamide was linear over the concentration range of 75 to 36,000 ng/mL.[1] The intra- and inter-assay precision and accuracy were well within the acceptable limits as per regulatory guidelines. The recovery of tolbutamide from human serum was consistent and high.

Protocol

Preparation of Stock and Working Solutions
  • Tolbutamide Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of tolbutamide in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of [d9]-4-hydroxy-tolbutamide in methanol.

  • Working Standards: Prepare a series of working standard solutions by serial dilution of the tolbutamide stock solution with 50% aqueous methanol.[1]

  • Internal Standard Working Solution (2400 ng/mL): Dilute the internal standard stock solution with acetonitrile/methanol (9:1, v/v).[1]

Preparation of Calibration Standards and Quality Control Samples
  • Prepare calibration standards by spiking 5 µL of each working standard solution into 45 µL of blank human serum to achieve final concentrations ranging from 75 to 36,000 ng/mL.[1]

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner using a separately prepared stock solution.[1]

Sample Analysis Workflow

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis serum 50 µL Human Serum acid 50 µL 0.1% Formic Acid vortex1 Vortex 30s serum->vortex1 precip_sol 300 µL Acetonitrile/Methanol (9:1, v/v) + 2400 ng/mL IS acid->vortex1 precip_sol->vortex1 centrifuge Centrifuge 13,000 x g, 15 min, 4°C vortex1->centrifuge supernatant Transfer 80 µL Supernatant centrifuge->supernatant dilution Dilute with 20 µL 30% Methanol/0.1% Formic Acid supernatant->dilution injection Inject into LC-MS/MS dilution->injection lc UHPLC Separation (C18 Column, Gradient Elution) injection->lc ms Mass Spectrometry (Positive ESI, SRM) lc->ms data Data Acquisition and Quantification ms->data

Caption: LC-MS/MS workflow for Tolbutamide analysis.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput solution for the quantitative analysis of tolbutamide in human serum. The use of a stable isotope-labeled internal standard, simple sample preparation, and a rapid LC gradient makes this method highly suitable for clinical and research applications requiring accurate determination of tolbutamide concentrations.

References

Application Note: High-Throughput Analysis of Tolbutamide in Human Plasma using Hydroxy Tolbutamide-d9 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of tolbutamide in human plasma. Due to the commercial unavailability of a stable isotopically labeled tolbutamide, its deuterated metabolite, Hydroxy Tolbutamide-d9, is employed as an internal standard to ensure accuracy and precision.[1] The method utilizes a simple protein precipitation step for sample preparation, enabling high-throughput analysis. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The method was validated for linearity, accuracy, precision, and recovery, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Tolbutamide is a first-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes mellitus. Monitoring its plasma concentrations is crucial for optimizing therapeutic outcomes and minimizing adverse effects. LC-MS/MS has become the standard for bioanalytical assays due to its high sensitivity, selectivity, and speed.[2][3] The use of a stable isotope-labeled internal standard is best practice in quantitative LC-MS/MS to compensate for variations in sample preparation, injection volume, and matrix effects.[4] In the absence of a commercially available deuterated tolbutamide, this method successfully validates the use of its deuterated metabolite, this compound, as a reliable internal standard.[1]

Experimental

Materials and Reagents
  • Tolbutamide reference standard

  • This compound (Internal Standard, IS)

  • Control human plasma (K2EDTA)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, deionized

Equipment
  • UHPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes

Preparation of Solutions
  • Analyte Stock Solution (1 mg/mL): An accurately weighed amount of tolbutamide reference standard was dissolved in methanol.

  • Internal Standard Stock Solution (1 mg/mL): An accurately weighed amount of this compound was dissolved in methanol.

  • Working Solutions: Stock solutions were serially diluted with 50:50 (v/v) acetonitrile/water to prepare working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard Spiking Solution: The this compound stock solution was diluted in acetonitrile with 0.1% formic acid to a final concentration of 2400 ng/mL.[1]

Sample Preparation

A protein precipitation method was employed for sample preparation.[1]

  • Aliquots of 50 µL of plasma samples (calibration standards, QCs, and unknown samples) were transferred to a 96-well plate.

  • To each well, 300 µL of the internal standard spiking solution (acetonitrile/methanol 9:1, v/v containing 2400 ng/mL of this compound) was added.[1]

  • The plate was vortexed for 30 seconds to precipitate proteins.[1]

  • The plate was then centrifuged at 13,000 x g for 15 minutes at 4°C.[1]

  • An 80 µL aliquot of the supernatant was transferred to a clean 96-well plate and diluted with 20 µL of 30% aqueous methanol containing 0.1% formic acid.[1]

  • The plate was then sealed and placed in the autosampler for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: A suitable UHPLC system was used for chromatographic separation.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A linear gradient from 5% to 95% B over 3 minutes was used.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source operating in negative ionization mode was used for detection.[5]

  • Detection: Multiple Reaction Monitoring (MRM) was used to monitor the transitions for tolbutamide and the internal standard.

Results and Discussion

The analytical method was validated for linearity, accuracy, precision, and recovery.

Linearity

The calibration curve for tolbutamide was linear over the concentration range of 75 to 36,000 ng/mL in human plasma.[1] A weighted (1/x²) linear regression was used to construct the calibration curve. The correlation coefficient (r²) was consistently ≥ 0.99.

Accuracy and Precision

The intra- and inter-assay accuracy and precision were evaluated by analyzing QC samples at low, medium, and high concentrations. The results are summarized in the table below. The intra-assay and inter-assay coefficients of variation (%CV) and %Bias were <13% (<17% at the lower limit of quantitation).[1]

Recovery

The extraction recovery of tolbutamide from human plasma was determined to be between 84.2% and 98.5%.[1]

Quantitative Data Summary

ParameterTolbutamideReference
Linearity Range 75 - 36,000 ng/mL[1]
Correlation Coefficient (r²) ≥ 0.99
Lower Limit of Quantitation (LLOQ) 75 ng/mL[1]
Intra-assay Precision (%CV) < 13%[1]
Inter-assay Precision (%CV) < 13%[1]
Intra-assay Accuracy (%Bias) < 13%[1]
Inter-assay Accuracy (%Bias) < 13%[1]
Recovery 84.2% - 98.5%[1]
AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Tolbutamide 271.0172.0Positive[1]
This compound (IS) 296.0188.0Positive[1]

Experimental Workflow and Signaling Pathway Diagrams

G cluster_prep Sample Preparation plasma 50 µL Plasma Sample add_is Add 300 µL IS in ACN/MeOH plasma->add_is vortex Vortex Mix (30s) add_is->vortex centrifuge Centrifuge (13,000 x g, 15 min, 4°C) vortex->centrifuge supernatant Transfer 80 µL Supernatant centrifuge->supernatant dilute Dilute with 20 µL 30% aq. MeOH supernatant->dilute analysis LC-MS/MS Analysis dilute->analysis

Caption: Plasma Sample Preparation Workflow.

G cluster_lcms LC-MS/MS Analysis injection Inject Sample (5 µL) column C18 Reversed-Phase Column injection->column separation Gradient Elution column->separation esi Electrospray Ionization (ESI) separation->esi quad1 Q1: Precursor Ion Selection esi->quad1 quad2 Q2: Collision Induced Dissociation quad1->quad2 quad3 Q3: Product Ion Selection quad2->quad3 detector Detector quad3->detector data Data Acquisition (MRM) detector->data

Caption: LC-MS/MS Analytical Workflow.

G cluster_quant Quantitative Analysis Logic peak_analyte Peak Area of Tolbutamide ratio Calculate Peak Area Ratio (Analyte/IS) peak_analyte->ratio peak_is Peak Area of this compound peak_is->ratio cal_curve Generate Calibration Curve (Ratio vs. Concentration) ratio->cal_curve interpolate Interpolate Unknown Concentration cal_curve->interpolate

Caption: Data Analysis and Quantification Logic.

Conclusion

This application note presents a validated LC-MS/MS method for the quantification of tolbutamide in human plasma using this compound as an internal standard. The method is simple, rapid, and sensitive, making it well-suited for high-throughput bioanalysis in clinical and research settings. The successful use of a deuterated metabolite as an internal standard provides a viable strategy when an isotopically labeled parent drug is unavailable.

References

Application Notes and Protocols for Bioanalysis of Hydroxy Tolbutamide-d9: A Guide to Sample Preparation Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Hydroxy Tolbutamide-d9 from biological matrices, a crucial step for accurate bioanalysis. The selection of an appropriate sample preparation technique is critical for removing interfering substances, concentrating the analyte, and ensuring the reliability of quantitative data. This guide covers three commonly used techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), offering insights into their methodologies, advantages, and expected outcomes.

Introduction to this compound Bioanalysis

This compound is the deuterated stable isotope-labeled internal standard for Hydroxy Tolbutamide, the major metabolite of the oral hypoglycemic agent Tolbutamide. Accurate quantification of Tolbutamide and its metabolites is essential in pharmacokinetic and drug-drug interaction studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard in LC-MS/MS bioanalysis, as it compensates for variability during sample preparation and analysis, leading to more accurate and precise results.

The choice of sample preparation technique depends on several factors, including the nature of the biological matrix (e.g., plasma, serum, urine), the required limit of quantification, throughput needs, and the available instrumentation.

Comparative Overview of Sample Preparation Techniques

Each sample preparation technique offers a unique balance of selectivity, recovery, and throughput. The following table summarizes quantitative data for the analysis of Tolbutamide and its metabolites using different sample preparation methods, providing a basis for selecting the most suitable technique for your bioanalytical needs.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)
Recovery 92.3% - 106.6%[1][2]88.8% - 109.7%[3]>80% for many compounds, but can be lower for polar analytes[4]
Lower Limit of Quantification (LLOQ) Analyte dependent, can achieve low ng/mL levels5 ng/mL for Hydroxytolbutamide[3]Analyte dependent, generally higher than SPE and LLE
Precision (%CV) <15%[1]<12%[3]<13%[5]
Accuracy (%Bias) -12.7% to 13.5%[2]88.8% to 109.7% of nominal[3]<13%[5]
Matrix Effect Can be minimized with appropriate sorbent and wash steps[6]Less prone to matrix effects compared to PPT[7]Can be significant due to remaining matrix components[4]
Throughput Can be automated in 96-well format[8]Generally lower throughput, more manual steps[7]High throughput, simple and fast[4]
Selectivity High, tunable by sorbent chemistry[2]Moderate, depends on solvent partitioningLow, non-selective

Experimental Protocols

Detailed below are step-by-step protocols for each sample preparation technique. These protocols are generalized and may require optimization for specific matrices and analytical instrumentation.

Solid-Phase Extraction (SPE) Protocol

SPE is a highly selective method that can provide very clean extracts, leading to reduced matrix effects and improved analytical sensitivity. A novel "Hybrid-SPE-precipitation" technique has also been shown to be effective for the analysis of tolbutamide and its metabolites[9].

Materials:

  • SPE cartridges (e.g., C8, C18, or mixed-mode cation exchange)

  • SPE manifold or automated SPE system

  • Biological sample (e.g., plasma, serum)

  • Internal Standard Spiking Solution (this compound in a suitable solvent)

  • Methanol (MeOH)

  • Acetonitrile (ACN)

  • Water (HPLC-grade)

  • Conditioning Solvent (e.g., Methanol)

  • Equilibration Solvent (e.g., Water or buffer)

  • Wash Solvent (e.g., 5% Methanol in water)[2]

  • Elution Solvent (e.g., Methanol or Acetonitrile)[2]

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (compatible with LC mobile phase)

Protocol:

  • Sample Pre-treatment: Thaw the biological sample to room temperature. Vortex to ensure homogeneity.

  • Spiking: To a 100 µL aliquot of the sample, add the this compound internal standard solution. Vortex briefly.

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through the sorbent, followed by 1 mL of water. Do not allow the sorbent to dry.[2]

  • Equilibration: Equilibrate the cartridge by passing 1 mL of water or an appropriate buffer.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge. The flow rate should be slow and consistent (e.g., 0.5-1 mL/min) to ensure proper binding of the analyte.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove unretained matrix components.[2]

  • Elution: Elute the analyte and internal standard with 1 mL of methanol or acetonitrile into a clean collection tube.[2]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the reconstitution solvent. Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

SPE_Workflow Sample Biological Sample Spike Spike with This compound Sample->Spike Load Load Sample Spike->Load Condition Condition SPE Cartridge (Methanol, Water) Equilibrate Equilibrate Cartridge (Water/Buffer) Condition->Equilibrate Equilibrate->Load Wash Wash Cartridge (5% MeOH in Water) Load->Wash Elute Elute Analytes (Methanol/ACN) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Solid-Phase Extraction (SPE) Workflow
Liquid-Liquid Extraction (LLE) Protocol

LLE is a classic sample preparation technique that separates analytes based on their differential solubility in two immiscible liquid phases. It is effective at removing salts and other highly polar interferences.

Materials:

  • Biological sample (e.g., plasma, serum)

  • Internal Standard Spiking Solution (this compound in a suitable solvent)

  • Extraction Solvent (e.g., Ethyl acetate, Diethyl ether, or a mixture like diethyl ether-dichloromethane (2:1, v/v))[3]

  • Centrifuge tubes (e.g., 1.5 mL or 2 mL)

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (compatible with LC mobile phase)

Protocol:

  • Sample Aliquoting: Pipette 100 µL of the biological sample into a centrifuge tube.

  • Spiking: Add the this compound internal standard solution to the sample.

  • Solvent Addition: Add 500 µL of the extraction solvent (e.g., ethyl acetate) to the tube.

  • Extraction: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 5-10 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube, being careful not to disturb the lower aqueous layer and any precipitated proteins at the interface.

  • Evaporation: Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the reconstitution solvent.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LLE_Workflow Sample Biological Sample Spike Spike with This compound Sample->Spike AddSolvent Add Extraction Solvent (e.g., Ethyl Acetate) Spike->AddSolvent Vortex Vortex to Extract AddSolvent->Vortex Centrifuge Centrifuge to Separate Layers Vortex->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Liquid-Liquid Extraction (LLE) Workflow
Protein Precipitation (PPT) Protocol

PPT is a simple, fast, and high-throughput method for removing the majority of proteins from biological samples. While it is less selective than SPE and LLE, its speed makes it attractive for early-stage drug discovery and high-volume screening.

Materials:

  • Biological sample (e.g., plasma, serum)

  • Internal Standard Spiking Solution (this compound in a suitable solvent)

  • Precipitating Solvent (e.g., Acetonitrile (ACN) or a mixture of acetonitrile/methanol (9:1, v/v))[5]

  • Centrifuge tubes or 96-well filter plates

  • Vortex mixer

  • Centrifuge

  • Collection plate (if using a filter plate)

Protocol:

  • Sample Aliquoting: Pipette 50 µL of the biological sample into a centrifuge tube or a well of a 96-well plate.[5]

  • Precipitation and Spiking: Add 300 µL of cold acetonitrile containing the this compound internal standard. The ratio of solvent to sample is typically 3:1 or higher.[5]

  • Vortexing: Vortex the mixture for 30 seconds to 1 minute to ensure complete protein precipitation.[5]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.[5]

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube or collection plate, avoiding disturbance of the protein pellet.

  • Optional Dilution: The supernatant can be diluted with an aqueous solution (e.g., 30% aqueous methanol with 0.1% formic acid) to reduce the organic content before injection, which can improve chromatographic peak shape.[5]

  • Analysis: Transfer the supernatant or diluted supernatant to an autosampler vial for LC-MS/MS analysis.

PPT_Workflow Sample Biological Sample Precipitate Add Precipitating Solvent with this compound (e.g., Acetonitrile) Sample->Precipitate Vortex Vortex to Precipitate Proteins Precipitate->Vortex Centrifuge Centrifuge to Pellet Proteins Vortex->Centrifuge Collect Collect Supernatant Centrifuge->Collect Dilute Optional: Dilute Supernatant Collect->Dilute Analyze LC-MS/MS Analysis Collect->Analyze Dilute->Analyze

Protein Precipitation (PPT) Workflow

Conclusion

The selection of the most appropriate sample preparation technique is a critical decision in the bioanalysis of this compound. Solid-Phase Extraction offers the highest selectivity and cleanest extracts, making it ideal for methods requiring low detection limits. Liquid-Liquid Extraction provides a good balance of cleanup and recovery. Protein Precipitation is the fastest and simplest method, well-suited for high-throughput screening environments where the highest sensitivity is not the primary concern. The protocols and data presented in this guide serve as a starting point for developing and validating robust bioanalytical methods for this compound and its corresponding analyte. Method validation, including assessment of recovery, matrix effects, precision, and accuracy, is essential to ensure data quality and regulatory compliance.

References

Application Note: Chromatographic Separation of Tolbutamide and its Deuterated Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolbutamide is a first-generation potassium channel blocker of the sulfonylurea class used in the management of type 2 diabetes. The analysis of Tolbutamide and its metabolites is crucial in pharmacokinetic and drug metabolism studies. Deuterated internal standards, such as Tolbutamide-d9, are frequently employed in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS) to ensure high accuracy and precision. This application note provides a detailed protocol for the chromatographic separation of Tolbutamide from its deuterated analog, which is essential for resolving the analyte from its internal standard and achieving reliable quantification.

Experimental Protocols

This section details the methodologies for sample preparation and chromatographic analysis.

Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method is effective for extracting Tolbutamide and its deuterated analog from plasma samples.[1]

Materials:

  • Plasma samples containing Tolbutamide and Tolbutamide-d9 (as internal standard)

  • Acetonitrile (HPLC grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 300 µL of acetonitrile to the plasma sample.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the mixture at 10,000 rpm for 10 minutes.

  • Carefully collect the supernatant for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following LC-MS/MS method provides excellent separation and sensitive detection of Tolbutamide and its deuterated analog.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

ParameterCondition
Column Agilent Zorbax SB-C18, 150 mm x 2.1 mm, 3.5 µm[1][2] or equivalent C18 reversed-phase column[3][4]
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile[2][3]
Gradient Elution A gradient can be optimized, for example: starting with 50% B, increasing to 90% B over 5 minutes, holding for 2 minutes, and re-equilibrating. An isocratic elution with 50:50 (v/v) Acetonitrile:1% Formic acid in water has also been reported.[1]
Flow Rate 0.3 mL/min[1]
Injection Volume 5-20 µL
Column Temperature Ambient or controlled at 30°C

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)[3]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Tolbutamide: m/z 271 -> 172Tolbutamide-d9: m/z 280 -> 172[2]
Ion Source Temp. 500°C
Ion Spray Voltage 5500 V

Data Presentation

The following tables summarize the quantitative data for the analysis of Tolbutamide using a deuterated internal standard.

Table 1: Linearity and Quantification Limits

AnalyteLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)Reference
Tolbutamide5 - 10005[2]
Tolbutamide10 - 2000010[3]
Tolbutamide75 - 3600075[5]

Table 2: Precision and Accuracy

AnalyteIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
Tolbutamide< 12%< 12%88.8 - 109.7[3]
Tolbutamide< 10%< 10%Not Reported[2]
Tolbutamide< 13%< 13%Not Reported[5]

Visualizations

The following diagrams illustrate the experimental workflow and the metabolic pathway of Tolbutamide.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Tolbutamide-d9 (IS) plasma->add_is add_acn Add Acetonitrile add_is->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc Inject msms MS/MS Detection (ESI+, MRM) hplc->msms quant Quantification msms->quant metabolic_pathway tolbutamide Tolbutamide hydroxytolbutamide Hydroxytolbutamide tolbutamide->hydroxytolbutamide CYP2C9 carboxytolbutamide Carboxytolbutamide hydroxytolbutamide->carboxytolbutamide Alcohol Dehydrogenase

References

Application Notes and Protocols for the Quantification of CYP2C9 Activity Using Hydroxy Tolbutamide-d9

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the quantification of Cytochrome P450 2C9 (CYP2C9) enzyme activity through the monitoring of the metabolism of tolbutamide to its hydroxylated metabolite, 4-hydroxytolbutamide. The use of a stable isotope-labeled internal standard, Hydroxy Tolbutamide-d9, is incorporated for accurate and precise quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This document is intended for researchers, scientists, and drug development professionals working in the fields of drug metabolism, pharmacokinetics, and drug-drug interactions.

Introduction

Cytochrome P450 2C9 (CYP2C9) is a crucial enzyme in human drug metabolism, responsible for the oxidation of a wide range of xenobiotics, including numerous clinically important drugs such as S-warfarin, phenytoin, and tolbutamide.[1][2] Tolbutamide, an oral hypoglycemic agent, is predominantly metabolized by CYP2C9 through the hydroxylation of its p-methyl group to form 4-hydroxytolbutamide.[3][4][5] This metabolite can be further oxidized to carboxytolbutamide.[6][7] Due to this high specificity, the rate of tolbutamide hydroxylation serves as a reliable probe for CYP2C9 activity.[1][8][9]

Accurate quantification of CYP2C9 activity is vital for predicting drug-drug interactions, understanding interindividual variability in drug response due to genetic polymorphisms, and guiding dose adjustments for drugs metabolized by this enzyme.[1][2][7] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS, as it effectively mitigates matrix effects and improves the accuracy and precision of the assay.[3]

This protocol outlines an in vitro assay using human liver microsomes (HLMs) as the enzyme source, however, the principles can be adapted for other enzyme systems like recombinant CYP2C9 enzymes.

Metabolic Pathway of Tolbutamide

The primary metabolic pathway of tolbutamide involves a two-step oxidation process. The initial and rate-limiting step is the hydroxylation of the tolyl methyl group of tolbutamide to form 4-hydroxytolbutamide, a reaction almost exclusively catalyzed by CYP2C9.[5] Subsequently, cytosolic alcohol and aldehyde dehydrogenases further oxidize 4-hydroxytolbutamide to carboxytolbutamide.

Tolbutamide Tolbutamide Hydroxy_Tolbutamide 4-Hydroxytolbutamide Tolbutamide->Hydroxy_Tolbutamide CYP2C9 Carboxytolbutamide Carboxytolbutamide Hydroxy_Tolbutamide->Carboxytolbutamide Alcohol/Aldehyde Dehydrogenase

Metabolic pathway of Tolbutamide.

Experimental Protocol: In Vitro CYP2C9 Activity Assay

This protocol describes a typical procedure for determining the kinetic parameters of CYP2C9-mediated tolbutamide hydroxylation in human liver microsomes.

Materials and Reagents
  • Tolbutamide (Substrate)

  • 4-Hydroxytolbutamide (Metabolite standard)

  • This compound (Internal Standard)[10]

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • Water, LC-MS grade

Incubation Procedure
  • Prepare Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing human liver microsomes (final protein concentration typically 0.1-0.5 mg/mL) and potassium phosphate buffer.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes in a shaking water bath.

  • Initiate Reaction: Add varying concentrations of tolbutamide (e.g., 50-2000 µM) to the pre-incubated mixtures to initiate the enzymatic reaction.[11] The reaction is started by the addition of the NADPH regenerating system.

  • Incubation: Incubate at 37°C for a predetermined time (e.g., 40 minutes), ensuring the reaction is in the linear range for metabolite formation.[11]

  • Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard, this compound (e.g., 2400 ng/mL).[10]

  • Protein Precipitation: Vortex the samples for 30 seconds and then centrifuge at high speed (e.g., 13,000 x g) for 15 minutes at 4°C to precipitate the microsomal proteins.[10][11]

  • Sample Preparation for LC-MS/MS: Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS.[10][11]

cluster_prep Incubation Preparation cluster_reaction Enzymatic Reaction cluster_termination Reaction Termination & Sample Prep A Prepare Incubation Mix (HLMs, Buffer) B Pre-incubate at 37°C A->B C Add Tolbutamide & NADPH System B->C D Incubate at 37°C C->D E Add Acetonitrile with This compound D->E F Vortex & Centrifuge E->F G Collect Supernatant F->G H LC-MS/MS Analysis G->H

Experimental workflow for in vitro CYP2C9 activity assay.

LC-MS/MS Analysis

The quantification of 4-hydroxytolbutamide is performed using a triple quadrupole mass spectrometer coupled with a UHPLC system.

  • Chromatographic Separation: A C18 column is typically used for separation with a gradient elution of mobile phases consisting of water with 0.1% formic acid and acetonitrile.[10]

  • Mass Spectrometric Detection: Detection is performed in positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM).[11]

AnalytePrecursor Ion (m/z)Product Ion (m/z)
4-Hydroxytolbutamide287.174.0
This compound296.183.0

Note: The specific m/z transitions may vary slightly depending on the instrument and conditions.

Data Analysis
  • Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of 4-hydroxytolbutamide to this compound against the concentration of 4-hydroxytolbutamide standards.

  • Quantification: The concentration of 4-hydroxytolbutamide in the experimental samples is determined from the calibration curve.

  • Enzyme Kinetics: The rate of metabolite formation (pmol/min/mg protein) is calculated. Kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), are determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Quantitative Data Summary

The following tables summarize typical kinetic parameters for CYP2C9-mediated tolbutamide hydroxylation and the effect of inhibitors.

Table 1: Michaelis-Menten Kinetic Parameters for Tolbutamide Hydroxylation

Enzyme SourceKm (µM)Vmax (pmol/min/mg)Reference
Human Liver Microsomes133248[12]
Recombinant CYP2C9*1125.3 ± 14.21.8 ± 0.1 (pmol/min/pmol CYP)[11]
Recombinant CYP2C9 (I213V variant)185.5 ± 21.34.3 ± 0.3 (pmol/min/pmol CYP)[11]

Table 2: Inhibition Constants (Ki) for CYP2C9 Inhibitors with Tolbutamide as a Substrate

InhibitorKi (µM)Reference
Fluvoxamine13.3 (range: 6.4-17.3)[12]
Sulfaphenazole~0.1–0.2[1]

In Vivo Phenotyping of CYP2C9 Activity

For in vivo assessment of CYP2C9 activity, a low dose of tolbutamide (e.g., 125 mg) can be administered to subjects.[6] Plasma and/or urine samples are collected over a period of time (e.g., 24 hours) and the concentrations of tolbutamide and its metabolites are measured.[6][7] The clearance of tolbutamide and the formation of its metabolites are then correlated with the individual's CYP2C9 genotype and phenotype.[6][7]

Table 3: Pharmacokinetic Parameters of Tolbutamide in Relation to CYP2C9 Genotype

CYP2C9 GenotypePlasma Clearance (L/h)Tolbutamide Plasma Conc. at 24h (µg/mL)Reference
1/10.851.70[6]
1/20.772.14[6]
1/30.603.13[6]
2/20.573.27[6]

Conclusion

The quantification of 4-hydroxytolbutamide formation from tolbutamide using an LC-MS/MS method with this compound as an internal standard is a robust and reliable method for determining CYP2C9 activity. This approach is essential for a wide range of applications in drug development and clinical pharmacology, from basic enzymatic characterization to personalized medicine.

References

Application of Hydroxy Tolbutamide-d9 in Drug-Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Introduction

Drug-drug interactions (DDIs) represent a significant concern in clinical practice and drug development. A major mechanism underlying many DDIs is the inhibition or induction of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast array of xenobiotics, including therapeutic drugs. Cytochrome P450 2C9 (CYP2C9) is a key enzyme in this family, involved in the metabolism of numerous clinically important drugs, such as warfarin, phenytoin, and nonsteroidal anti-inflammatory drugs (NSAIDs). Consequently, evaluating the potential of new chemical entities (NCEs) to inhibit or induce CYP2C9 is a critical component of preclinical drug development.

Tolbutamide is a well-established and recommended probe substrate for assessing CYP2C9 activity both in vitro and in vivo.[1][2][3][4][5] It is primarily metabolized by CYP2C9 to 4-hydroxytolbutamide, which is subsequently oxidized to carboxytolbutamide.[4] The rate of formation of 4-hydroxytolbutamide serves as a direct measure of CYP2C9 metabolic activity.

Stable isotope-labeled compounds are invaluable tools in drug metabolism and pharmacokinetic studies.[6][7][8] Deuterium-labeled molecules, in particular, are frequently used as internal standards in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte of interest but is distinguishable by mass allows for precise and accurate quantification by correcting for matrix effects and variations in sample processing and instrument response.

This document provides detailed application notes and protocols for the use of Hydroxy Tolbutamide-d9 as a SIL-IS in in vitro DDI studies focused on CYP2C9.

Metabolic Pathway of Tolbutamide

Tolbutamide undergoes a two-step metabolic conversion. The initial and rate-limiting step is the hydroxylation of the methyl group on the tolyl moiety to form 4-hydroxytolbutamide, a reaction predominantly catalyzed by CYP2C9.[9] While other CYP enzymes like CYP2C8 and CYP2C19 may have a minor contribution, CYP2C9 is the principal enzyme responsible for this biotransformation.[10] Subsequently, 4-hydroxytolbutamide is further oxidized by cytosolic alcohol dehydrogenases to the inactive carboxytolbutamide, which is then excreted.[4]

G Tolbutamide Tolbutamide Hydroxy_Tolbutamide 4-Hydroxytolbutamide Tolbutamide->Hydroxy_Tolbutamide CYP2C9 (Primary) CYP2C8, CYP2C19 (Minor) Carboxytolbutamide Carboxytolbutamide Hydroxy_Tolbutamide->Carboxytolbutamide Alcohol Dehydrogenase G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reagents: HLM, Buffer, NADPH, Tolbutamide, Test Compound B Add HLM, Buffer, and Test Compound to Plate A->B C Pre-incubate at 37°C B->C D Initiate with Tolbutamide and NADPH C->D E Incubate at 37°C D->E F Terminate with ACN containing This compound (IS) E->F G Centrifuge F->G H Transfer Supernatant G->H I LC-MS/MS Analysis H->I

References

Application Notes and Protocols for In Vitro Metabolism Studies of Tolbutamide Using Deuterated Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolbutamide, a first-generation sulfonylurea, is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, specifically CYP2C9.[1][2] The principal metabolic pathway involves the hydroxylation of the p-methyl group to form 4-hydroxytolbutamide, which is subsequently oxidized to carboxytolbutamide. Understanding the in vitro metabolism of tolbutamide is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and the impact of genetic polymorphisms in CYP2C9.[2] The use of deuterated internal standards in conjunction with liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard for the accurate and precise quantification of tolbutamide and its metabolites in biological matrices.[3][4] This document provides detailed application notes and protocols for conducting in vitro metabolism studies of tolbutamide using human liver microsomes and deuterated standards.

Metabolic Pathway of Tolbutamide

The metabolism of tolbutamide predominantly follows a two-step oxidative process. Initially, tolbutamide is hydroxylated at the methyl group of the butyl side chain by CYP2C9 to form 4-hydroxytolbutamide. This intermediate is then further oxidized by cytosolic alcohol and aldehyde dehydrogenases to the inactive metabolite, carboxytolbutamide.

Tolbutamide_Metabolism Tolbutamide Tolbutamide Hydroxytolbutamide 4-Hydroxytolbutamide Tolbutamide->Hydroxytolbutamide CYP2C9 (Hydroxylation) Carboxytolbutamide Carboxytolbutamide (inactive) Hydroxytolbutamide->Carboxytolbutamide ADH/ALDH (Oxidation)

Caption: Metabolic pathway of tolbutamide.

Quantitative Data Summary

The following tables summarize key quantitative data for the in vitro metabolism of tolbutamide.

Table 1: Michaelis-Menten Kinetic Parameters for Tolbutamide Hydroxylation in Human Liver Microsomes

ParameterValueReference
Apparent Km120 ± 41 µM[1]
Apparent Km74 µM[5]
Apparent Km (Native CYP2C9)293 ± 39 µM[6]
Apparent Km (Recombinant CYP2C9)523 ± 64 µM[6]
Vmax0.273 ± 0.066 nmol/min/mg[1]
Vmax0.44 nmol/min/mg[7]
Vmax (Native CYP2C9)8.51 ± 0.5 nmol/min/nmol P450[6]
Vmax (Recombinant CYP2C9)8.36 ± 0.4 nmol/min/nmol P450[6]

Table 2: In Vitro Inhibition of Tolbutamide Hydroxylase Activity in Human Liver Microsomes

InhibitorInhibition TypeKi (µM)IC50 (µM)Reference
SulfaphenazoleCompetitive0.120.5[1][7]
PhenylbutazoneCompetitive11-[1]
NifedipineCompetitive15-[1]
VerapamilCompetitive118-[1]
CimetidineCompetitive140-[1]
Miconazole--0.85[7]
Clotrimazole--2.5[7]
Ketoconazole--16.5[7]

Experimental Protocols

Protocol 1: In Vitro Incubation of Tolbutamide with Human Liver Microsomes

This protocol outlines the procedure for incubating tolbutamide with human liver microsomes to assess its metabolic stability and metabolite formation.

Materials:

  • Tolbutamide

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 0.1 M Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Tolbutamide-d9 (internal standard)

  • Incubator/water bath (37°C)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Prepare Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture (final volume of 200 µL) by adding the following in order:

    • Phosphate buffer (pH 7.4)

    • Human liver microsomes (final concentration typically 0.2-0.5 mg/mL)

    • Tolbutamide (from a stock solution in a solvent like DMSO, final concentration typically 1-100 µM). Ensure the final solvent concentration is low (e.g., <1%) to avoid inhibiting enzymatic activity.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Terminate Reaction: Stop the reaction at each time point by adding 2 volumes (400 µL) of ice-cold acetonitrile containing the internal standard (Tolbutamide-d9) at a known concentration.

  • Protein Precipitation: Vortex the mixture vigorously for 1-2 minutes to precipitate the microsomal proteins.

  • Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Sample Collection: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

In_Vitro_Incubation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_processing Sample Processing cluster_analysis Analysis A Prepare Incubation Mixture (Buffer, HLM, Tolbutamide) B Pre-incubate at 37°C A->B C Initiate with NADPH B->C D Incubate at 37°C C->D E Terminate with Acetonitrile + Tolbutamide-d9 D->E F Vortex to Precipitate Protein E->F G Centrifuge F->G H Collect Supernatant G->H I LC-MS/MS Analysis H->I

Caption: Experimental workflow for in vitro metabolism.

Protocol 2: LC-MS/MS Analysis of Tolbutamide and its Metabolites

This protocol provides a general framework for the quantitative analysis of tolbutamide and 4-hydroxytolbutamide using an LC-MS/MS system. Method parameters should be optimized for the specific instrumentation used.

Materials and Equipment:

  • UHPLC system coupled to a triple quadrupole mass spectrometer

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Sample supernatant from Protocol 1

LC Parameters (Example):

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient: A suitable gradient to achieve separation (e.g., 5-95% B over 3-5 minutes, followed by a re-equilibration step).

MS/MS Parameters (Example):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Precursor > Product):

    • Tolbutamide: To be optimized (e.g., m/z 271.1 > 155.1)

    • 4-Hydroxytolbutamide: To be optimized (e.g., m/z 287.1 > 171.1)

    • Tolbutamide-d9: To be optimized (e.g., m/z 280.2 > 164.1)

  • Collision Energy and other source parameters: Optimize for maximum signal intensity for each analyte and the internal standard.

Data Analysis:

  • Peak Integration: Integrate the chromatographic peak areas for tolbutamide, 4-hydroxytolbutamide, and the internal standard (Tolbutamide-d9).

  • Ratio Calculation: Calculate the peak area ratio of each analyte to the internal standard.

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio against the known concentrations of the analyte standards. A weighted linear regression (e.g., 1/x²) is commonly used.

  • Quantification: Determine the concentration of tolbutamide and 4-hydroxytolbutamide in the unknown samples by interpolating their peak area ratios from the calibration curve.

  • Metabolic Rate Calculation: Calculate the rate of metabolite formation (e.g., in pmol/min/mg protein) based on the concentration of 4-hydroxytolbutamide formed over time, the incubation volume, and the microsomal protein concentration.

Conclusion

These application notes and protocols provide a comprehensive guide for researchers to perform robust and reproducible in vitro metabolism studies of tolbutamide. The use of deuterated internal standards is critical for achieving high-quality quantitative data. The provided kinetic parameters and experimental workflows will aid in the design and interpretation of these studies, ultimately contributing to a better understanding of the metabolic fate of tolbutamide.

References

Troubleshooting & Optimization

Ion suppression and enhancement in Tolbutamide quantification

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Tolbutamide Quantification

This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding ion suppression and enhancement in the quantification of tolbutamide using liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are ion suppression and ion enhancement?

A1: Ion suppression and enhancement are types of matrix effects that occur during LC-MS analysis, particularly with electrospray ionization (ESI).

  • Ion Suppression: This is a common phenomenon where the ionization efficiency of the target analyte, tolbutamide, is decreased by co-eluting compounds from the sample matrix. This results in a lower-than-expected signal intensity, which can negatively affect sensitivity, precision, and accuracy.

  • Ion Enhancement: This is a less common effect where co-eluting matrix components increase the ionization efficiency of tolbutamide, leading to a higher-than-expected signal. This can also compromise the accuracy of the quantification.

These effects originate in the ion source of the mass spectrometer when matrix components interfere with the process of droplet formation and solvent evaporation, which are critical for generating gas-phase analyte ions. It is important to note that tandem mass spectrometry (MS/MS) methods are just as susceptible to these effects as single MS techniques because the interference happens before ion fragmentation.

Q2: What are the common causes of matrix effects in tolbutamide analysis?

A2: Matrix effects in tolbutamide analysis are primarily caused by endogenous and exogenous components present in the biological samples being analyzed.

  • Endogenous Components: Biological matrices like plasma and serum are complex mixtures containing salts, proteins, and phospholipids. Phospholipids are a major cause of ion suppression in bioanalysis.

  • Exogenous Components: These can include anticoagulants used during sample collection, dosing vehicles, or co-administered medications.

  • Inadequate Sample Cleanup: Crude sample preparation techniques, such as simple protein precipitation, may not sufficiently remove interfering components like phospholipids.

  • Chromatographic Co-elution: If tolbutamide elutes from the LC column at the same time as matrix components, the risk of ion suppression or enhancement is high.

Q3: How can I detect ion suppression or enhancement in my tolbutamide assay?

A3: There are two primary methods for assessing matrix effects: one qualitative and one quantitative.

  • Qualitative Assessment (Post-Column Infusion): This is a widely used technique to identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of tolbutamide is continuously infused into the LC flow after the column while a blank, extracted matrix sample is injected. Any dips or rises in the constant analyte signal indicate retention times where matrix components are causing suppression or enhancement, respectively.

  • Quantitative Assessment (Post-Extraction Spike): This method quantifies the extent of the matrix effect. The response of tolbutamide in a post-extraction spiked blank matrix sample is compared to the response of tolbutamide in a neat solution at the same concentration. The ratio of these responses, known as the matrix factor, indicates the degree of suppression or enhancement. A matrix factor of less than 1 indicates suppression, while a value greater than 1 indicates enhancement.

Troubleshooting Guides

Problem: Low or inconsistent signal intensity for tolbutamide.

This issue is often a primary indicator of ion suppression. The following workflow can help diagnose and resolve the problem.

Troubleshooting_Workflow start Low or Inconsistent Tolbutamide Signal check_ms Step 1: Isolate MS Performance (Direct Infusion of Standard) start->check_ms ms_ok Signal Strong & Stable? check_ms->ms_ok lc_problem Problem is LC-related or Sample-related ms_ok->lc_problem Yes ms_problem Troubleshoot MS: - Clean Ion Source - Check Gas Flows - Calibrate Instrument ms_ok->ms_problem No check_sample_prep Step 2: Evaluate Sample Prep (Post-Column Infusion) lc_problem->check_sample_prep end_node Re-evaluate Signal Performance ms_problem->end_node suppression_detected Ion Suppression Detected? check_sample_prep->suppression_detected no_suppression Problem is likely LC-related: - Check for leaks - Inspect column - Verify mobile phase suppression_detected->no_suppression No improve_sample_prep Step 3: Mitigate Matrix Effects (Improve Sample Cleanup) suppression_detected->improve_sample_prep Yes no_suppression->end_node options_node Select Mitigation Strategy improve_sample_prep->options_node option1 Improve Sample Prep (SPE or LLE) options_node->option1 option2 Optimize Chromatography (Change Gradient/Column) options_node->option2 option3 Use Stable Isotope-Labeled Internal Standard (SIL-IS) options_node->option3 option1->end_node option2->end_node option3->end_node

Caption: A workflow for troubleshooting low signal intensity.

Solution Steps:
  • Isolate the Mass Spectrometer: The first step is to determine if the issue lies with the LC system or the MS. Perform a direct infusion of a tolbutamide standard solution into the mass spectrometer. If the signal is strong and stable, the problem is likely related to the LC system, sample preparation, or the matrix. If the signal is weak, the issue is with the mass spectrometer itself (e.g., contaminated ion source, incorrect settings).

  • Evaluate Matrix Effects: If the MS is performing correctly, use the post-column infusion technique described in Q3 to determine if ion suppression is occurring and at which point in the chromatogram.

  • Mitigate Ion Suppression: If ion suppression is confirmed to be the issue, several strategies can be employed:

    • Improve Sample Preparation: Switching from a simple protein precipitation (PPT) to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can significantly reduce matrix components.

    • Optimize Chromatography: Adjust the LC gradient to separate the elution of tolbutamide from the regions of ion suppression identified in the post-column infusion experiment. Alternatively, using a column with a different stationary phase chemistry can alter selectivity and improve separation from interfering compounds.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for ion suppression. A SIL-IS for tolbutamide will have nearly identical chemical properties and chromatographic behavior, meaning it will experience the same degree of ion suppression as the analyte. By using the ratio of the analyte to the SIL-IS for quantification, the variability caused by matrix effects can be effectively normalized.

    • Dilute the Sample: In some cases, a simple dilution of the sample can reduce the concentration of interfering matrix components enough to mitigate ion suppression. However, this is only feasible if the tolbutamide concentration is high enough to remain above the limit of quantification after dilution.

Quantitative Data on Sample Preparation

The choice of sample preparation method has a significant impact on the degree of ion suppression. More thorough cleanup methods generally result in lower matrix effects and better data quality.

Sample Preparation MethodTypical Matrix Effect (%)*Analyte Recovery (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 20-50% Suppression>90%Fast, simple, inexpensive.Least effective cleanup, high risk of ion suppression from phospholipids.
Liquid-Liquid Extraction (LLE) 5-20% Suppression70-90%Cleaner extracts than PPT, good removal of salts and proteins.More labor-intensive, may have lower recovery for polar analytes.
Solid-Phase Extraction (SPE) <10% Suppression>85%Provides the cleanest extracts, highly selective.More complex method development, higher cost per sample.

*Note: These values are representative and can vary based on the specific protocol, matrix lot, and LC-MS system.

Experimental Protocols

Protocol 1: Post-Column Infusion for Matrix Effect Assessment
  • Prepare a Tolbutamide Solution: Prepare a solution of tolbutamide in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable, mid-range signal on the mass spectrometer.

  • Set up the Infusion: Use a syringe pump to deliver the tolbutamide solution at a low, constant flow rate (e.g., 10 µL/min) into the LC flow path. This is done via a T-fitting placed between the analytical column and the MS ion source.

  • Equilibrate the System: Start the infusion and allow the MS signal for tolbutamide to stabilize, establishing a steady baseline.

  • Inject Blank Matrix: Inject a blank plasma or serum sample that has been processed using your standard sample preparation method.

  • Analyze the Chromatogram: Monitor the tolbutamide signal throughout the chromatographic run. Any deviation from the stable baseline indicates a matrix effect. A drop in the signal signifies ion suppression, while a rise indicates enhancement.

Protocol 2: Solid-Phase Extraction (SPE) for Tolbutamide from Plasma

This protocol uses a mixed-mode SPE cartridge, which provides superior cleanup by combining reversed-phase and ion-exchange mechanisms.

SPE_Workflow cluster_steps Solid-Phase Extraction (SPE) Steps start Start: Plasma Sample (Pre-treated with IS) step1 1. Condition Cartridge (e.g., 1 mL Methanol) start->step1 step2 2. Equilibrate Cartridge (e.g., 1 mL Water/Buffer) step1->step2 waste1 To Waste step1->waste1 step3 3. Load Sample (Slow flow rate, ~1 mL/min) step2->step3 waste2 To Waste step2->waste2 step4 4. Wash Cartridge (e.g., 1 mL 5% Methanol) Removes polar interferences step3->step4 waste3 To Waste step3->waste3 step5 5. Elute Tolbutamide (e.g., 1 mL Methanol) Collect eluate step4->step5 waste4 To Waste step4->waste4 process_eluate Post-Elution Processing step5->process_eluate drydown Evaporate to Dryness (Under Nitrogen) process_eluate->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute end_node Analyze via LC-MS reconstitute->end_node

Caption: Workflow for Solid-Phase Extraction (SPE).

  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% formic acid. Vortex to mix.

  • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX, 30 mg) by passing 1 mL of methanol through it.

  • Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of HPLC-grade water through it.

  • Sample Loading: Load the pre-treated plasma sample onto the cartridge at a slow and steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash 1: Pass 1 mL of 2% formic acid in water to remove very polar interferences.

    • Wash 2: Pass 1 mL of methanol to remove non-polar, non-ionic interferences.

  • Elution: Elute the tolbutamide and the internal standard from the cartridge using 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Optimizing LC gradient for Tolbutamide and internal standard co-elution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of Tolbutamide and its internal standards via liquid chromatography (LC).

Troubleshooting Guide: Co-elution of Tolbutamide and Internal Standard

One of the most common challenges encountered during the LC analysis of Tolbutamide is the co-elution of the analyte with its internal standard (IS). This can lead to inaccurate quantification and unreliable results. This guide provides a systematic approach to troubleshoot and resolve this issue.

Initial Assessment

Before modifying the LC gradient, it's crucial to confirm that the observed peak is indeed a co-elution and not another issue.

Question: My chromatogram shows a single, broad, or misshapen peak where I expect to see Tolbutamide and its internal standard. What should I do first?

Answer:

  • Analyze Tolbutamide and Internal Standard Separately: Inject solutions containing only Tolbutamide and only the internal standard to confirm their individual retention times under the current method. This will verify if they are truly co-eluting.

  • Check for Peak Tailing or Splitting: Poor peak shape can sometimes be mistaken for co-elution. Common causes of peak tailing include secondary interactions with the stationary phase, column contamination, or an inappropriate mobile phase pH.[1] Peak splitting can be caused by issues like a partially blocked column frit or injecting the sample in a solvent stronger than the mobile phase.[2][3]

  • Evaluate System Health: Ensure that the LC system is performing optimally. Check for pressure fluctuations, leaks, and ensure the column is not degraded.

Troubleshooting Workflow for Co-elution

If co-elution is confirmed, the following workflow can be used to optimize the LC gradient and achieve baseline separation.

CoElution_Troubleshooting start Co-elution of Tolbutamide and IS Confirmed modify_gradient Modify Gradient Slope start->modify_gradient evaluate_separation Evaluate Separation (Resolution > 1.5?) modify_gradient->evaluate_separation Run experiment change_organic Change Organic Modifier change_organic->evaluate_separation Run experiment adjust_ph Adjust Mobile Phase pH adjust_ph->evaluate_separation Run experiment change_column Consider Different Stationary Phase change_column->evaluate_separation Run experiment evaluate_separation->change_organic No evaluate_separation->adjust_ph No, try next step evaluate_separation->change_column No, last resort end Optimized Method evaluate_separation->end Yes

Caption: Troubleshooting workflow for resolving co-elution.

FAQs: Optimizing LC Gradient for Tolbutamide and Internal Standard

Q1: How can I modify the gradient slope to improve separation?

A1: A shallower gradient can increase the separation between closely eluting peaks. If Tolbutamide and its internal standard are eluting very close together, try decreasing the rate of change of the organic solvent concentration in the mobile phase. For example, if your gradient is a rapid ramp from 15% to 55% acetonitrile in 0.8 minutes, you can try extending this ramp over a longer period, for instance, 2-3 minutes. This gives the analytes more time to interact with the stationary phase, which can improve resolution.

Q2: What is the impact of changing the organic modifier?

A2: The choice of organic modifier (e.g., acetonitrile vs. methanol) can alter the selectivity of the separation. Acetonitrile and methanol have different polarities and elution strengths, which can change the retention behavior of Tolbutamide and its internal standard differently, potentially leading to their separation. If you are using acetonitrile, consider trying methanol, or a combination of both.

Q3: How does mobile phase pH affect the retention of Tolbutamide?

A3: Tolbutamide is an ionizable compound.[4] Changing the pH of the mobile phase can significantly impact its retention time.[5][6] By adjusting the pH, you can alter the degree of ionization of Tolbutamide, which in turn affects its interaction with the reversed-phase column. For acidic compounds like Tolbutamide, using a mobile phase with a pH 2-3 units below its pKa will keep it in its non-ionized form, leading to increased retention. A slight adjustment of the mobile phase pH can sometimes be enough to resolve co-eluting peaks. It is important to use a buffer to maintain a stable pH.[1]

Q4: When should I consider changing the analytical column?

A4: If modifications to the mobile phase (gradient slope, organic modifier, and pH) do not provide adequate separation, changing the column chemistry may be necessary. A column with a different stationary phase (e.g., a phenyl-hexyl or a different C18 phase) can offer different selectivity and resolve the co-eluting peaks.

Q5: What are the best practices for choosing an internal standard for Tolbutamide?

A5: The ideal internal standard is a stable isotope-labeled version of the analyte, such as Tolbutamide-d9.[7][8] These internal standards have nearly identical chemical properties and retention times to the analyte, which helps to correct for variability in sample preparation and instrument response. However, if a deuterated standard is not available, a structural analog with similar chemical properties and a close retention time that is well-resolved from Tolbutamide can be used. In some studies, a deuterated metabolite, such as [d9]-4-hydroxy-tolbutamide, has been successfully used.[9]

Experimental Protocols

Below are examples of LC methods for the analysis of Tolbutamide. These can be used as a starting point for method development and optimization.

Method 1: UHPLC-MS/MS for Tolbutamide and other Cytochrome P450 Probe Substrates[10]
ParameterCondition
LC System Shimadzu Nexera UHPLC
Column Waters ACQUITY UHPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Program 5-15% B (0-0.7 min), 15-55% B (0.7-1.5 min), 55-75% B (1.5-2.5 min), hold at 95% B for 1 min, re-equilibrate at 5% B for 1 min
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Internal Standard [d9]-4-hydroxy-tolbutamide
Method 2: RP-HPLC for Tolbutamide in Pharmaceutical Formulations[11]
ParameterCondition
LC System Isocratic HPLC with UV detector
Column Zodiac C18 (250 mm × 4.6 mm, 5 µm particle size)
Mobile Phase Methanol: 0.1% Orthophosphoric acid: Acetonitrile (10:30:60 v/v/v)
pH 5.9
Flow Rate 1.0 mL/min
Detection UV at 231 nm
Retention Time 4.60 min

Internal Standard Selection

The choice of internal standard is critical for accurate quantification. The following table summarizes common internal standards used for Tolbutamide analysis.

Internal StandardTypeRationale for Use
Tolbutamide-d9 Stable Isotope LabeledCo-elutes with Tolbutamide, providing the best correction for matrix effects and instrument variability.[7][8]
[d9]-4-hydroxy-tolbutamide Stable Isotope Labeled MetaboliteUsed when a deuterated standard for the parent drug is unavailable.[9]
Chlorpropamide Structural AnalogSimilar chemical structure and chromatographic behavior to Tolbutamide.
Tolazamide Structural AnalogAnother sulfonylurea drug with similar properties.[10]

Logical Relationships in Method Development

The following diagram illustrates the logical relationships between different parameters in LC method development for resolving co-elution issues.

Method_Development cluster_mobile_phase Mobile Phase Optimization cluster_column Stationary Phase cluster_output Desired Outcome gradient_slope Gradient Slope resolution Resolution (Rs > 1.5) gradient_slope->resolution organic_modifier Organic Modifier organic_modifier->resolution ph pH ph->resolution peak_shape Good Peak Shape ph->peak_shape column_chem Column Chemistry column_chem->resolution column_chem->peak_shape

Caption: Key parameters influencing separation and peak shape.

References

Improving signal-to-noise ratio for Hydroxy Tolbutamide-d9

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hydroxy Tolbutamide-d9. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to improving the signal-to-noise (S/N) ratio in experiments utilizing this compound as an internal standard.

Frequently Asked Questions (FAQs)

Q1: Why is a good signal-to-noise ratio crucial when using this compound?

A good signal-to-noise (S/N) ratio is critical for the accurate and precise quantification of Tolbutamide and its metabolites in biological samples.[1][2] A high S/N ratio ensures that the analytical signal from this compound is clearly distinguishable from the background noise, leading to reliable and reproducible results, especially at low concentrations.[3]

Q2: What are the common causes of a low S/N ratio for this compound?

Several factors can contribute to a poor S/N ratio, including:

  • Suboptimal Mass Spectrometer Settings: Incorrect declustering potential (DP), collision energy (CE), or ion source parameters can significantly reduce signal intensity.[4][5]

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound, leading to a lower S/N ratio.[1]

  • Poor Chromatographic Resolution: Inadequate separation of this compound from interfering substances can result in a high background signal.

  • Degradation of the Internal Standard: Improper storage or handling of this compound can lead to its degradation and a weaker signal.[2]

  • Contamination: Contaminated solvents, vials, or instrument components can introduce noise and interfere with the detection of the analyte.[3]

Q3: Can the position of the deuterium labels on this compound affect the signal?

Yes, the position and stability of the deuterium labels are important.[2] If the deuterium atoms are on positions that can easily exchange with hydrogen atoms from the solvent (a process known as back-exchange), the signal intensity of the deuterated standard can decrease over time.[2] It is crucial to use standards where the labels are on stable, non-labile positions.[6]

Troubleshooting Guides

Issue 1: Low Signal Intensity of this compound

A weak signal from your internal standard can compromise the accuracy of your quantitative analysis. Follow this guide to diagnose and resolve the issue.

Troubleshooting Workflow:

low_signal_troubleshooting start Low Signal Intensity for this compound check_ms Step 1: Verify Mass Spectrometer Performance start->check_ms check_is_prep Step 2: Assess Internal Standard Preparation check_ms->check_is_prep If problem persists solution Signal Intensity Improved check_ms->solution Issue resolved check_chromatography Step 3: Evaluate Chromatographic Conditions check_is_prep->check_chromatography If problem persists check_is_prep->solution Issue resolved check_matrix Step 4: Investigate Matrix Effects check_chromatography->check_matrix If problem persists check_chromatography->solution Issue resolved check_matrix->solution Issue resolved high_noise_troubleshooting start High Background Noise check_solvents Step 1: Check Solvents and Reagents start->check_solvents check_system Step 2: Inspect LC-MS System for Contamination check_solvents->check_system If problem persists solution Background Noise Reduced check_solvents->solution Issue resolved optimize_ms Step 3: Optimize MS Detection Parameters check_system->optimize_ms If problem persists check_system->solution Issue resolved optimize_ms->solution Issue resolved

References

Troubleshooting poor peak shape for Hydroxy Tolbutamide-d9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor peak shape during the analysis of Hydroxy Tolbutamide-d9.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for this compound?

Poor peak shape in the analysis of this compound, a deuterated metabolite of Tolbutamide, can manifest as peak tailing, fronting, broadening, or splitting. The primary causes often relate to interactions between the analyte and the stationary phase, issues with the mobile phase, or problems with the HPLC system itself. Given that Hydroxy Tolbutamide has an acidic pKa of approximately 4.33, mobile phase pH is a critical factor to control.[1][2]

Q2: How does the mobile phase pH affect the peak shape of this compound?

Since this compound is an acidic compound, the mobile phase pH plays a significant role in its retention and peak shape. At a pH above its pKa, the analyte will be ionized, which can lead to secondary interactions with the stationary phase, particularly with residual silanols on silica-based columns, causing peak tailing.[1][2] It is generally recommended to use a mobile phase with a pH at least 2 units below the analyte's pKa to ensure it is in a single, non-ionized form.

Q3: What type of analytical column is best suited for this compound analysis?

Based on established methods for Tolbutamide and its metabolites, a C18 reversed-phase column is commonly used and is a good starting point.[3][4][5][6] The choice of a specific C18 column can depend on the particle size and column dimensions, which will affect efficiency and backpressure.

Q4: My peak for this compound is tailing. What should I check first?

Peak tailing is a common issue and can often be attributed to secondary interactions. Here are the first things to investigate:

  • Mobile Phase pH: Ensure the pH is sufficiently low (e.g., pH < 3) to suppress the ionization of the silanol groups on the stationary phase and the analyte itself.

  • Column Condition: The column may be contaminated or have lost its bonded phase. Try flushing the column or replacing it with a new one.

  • Sample Overload: Injecting too much sample can lead to tailing. Try reducing the injection volume or sample concentration.

Q5: I am observing peak fronting. What could be the cause?

Peak fronting is less common than tailing but can occur due to:

  • Sample Overload: Similar to tailing, injecting too high a concentration of the analyte can lead to fronting.

  • Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the peak to front. Ensure your sample solvent is as close in composition to the mobile phase as possible.

  • Column Collapse: In rare cases, at high pressures, the packed bed of the column can collapse, leading to peak distortion.

Troubleshooting Guides

Problem: Peak Tailing

Symptoms: The peak is asymmetrical with a trailing edge that extends from the peak maximum.

Potential Cause Troubleshooting Step Expected Outcome
Secondary Silanol Interactions Lower the mobile phase pH by adding 0.1% formic acid or trifluoroacetic acid.Improved peak symmetry as the analyte and silanol interactions are minimized.
Column Contamination/Deterioration 1. Flush the column with a strong solvent (e.g., acetonitrile, isopropanol). 2. If flushing doesn't work, replace the guard column (if used). 3. If the problem persists, replace the analytical column.A clean or new column should provide a symmetrical peak shape.
Analyte Overload Reduce the sample concentration or injection volume by 50%.If overload is the issue, the peak shape will become more symmetrical.
Metal Chelation Add a small amount of a chelating agent like EDTA to the mobile phase.If metal contamination in the sample or system is the cause, peak shape may improve.
Problem: Peak Fronting

Symptoms: The peak is asymmetrical with a leading edge that is less steep than the trailing edge.

Potential Cause Troubleshooting Step Expected Outcome
Sample Solvent Effects Prepare the sample in the mobile phase or a weaker solvent.The peak shape should become more symmetrical.
Sample Overload Decrease the injection volume or the concentration of the sample.A more Gaussian peak shape should be observed.
Column Void or Channeling 1. Reverse flush the column at a low flow rate. 2. If the problem persists, the column may need to be replaced.This may temporarily resolve the issue, but column replacement is often necessary for a permanent fix.
Problem: Peak Broadening

Symptoms: The peak is wider than expected, leading to decreased resolution and sensitivity.

Potential Cause Troubleshooting Step Expected Outcome
Extra-Column Volume Check for and minimize the length and diameter of all tubing between the injector and the detector. Ensure all fittings are properly made.Reduced peak broadening and improved efficiency.
Slow Injection/Large Injection Volume Use a faster injection speed and a smaller injection volume.Sharper, narrower peaks.
Column Deterioration Replace the column with a new one of the same type.A new column should provide the expected peak width.
Mobile Phase Mismatch with Sample Ensure the sample solvent is compatible with the mobile phase.Improved peak shape.
Problem: Split Peaks

Symptoms: The peak appears as two or more closely eluting peaks.

Potential Cause Troubleshooting Step Expected Outcome
Partially Blocked Column Frit 1. Reverse flush the column. 2. If this fails, the column may need to be replaced.Removal of the blockage should result in a single, sharp peak.
Contamination on the Column Head Wash the column with a series of strong solvents.A clean column should resolve the split peak issue.
Sample Solvent/Mobile Phase Incompatibility Prepare the sample in the mobile phase.A single, well-defined peak.

Experimental Protocols

Recommended Starting LC-MS Method for this compound

This protocol is a general starting point based on published methods for the analysis of Tolbutamide and its metabolites.[3][4][5][6] Optimization will likely be required for your specific instrumentation and application.

Parameter Condition
Column C18 reversed-phase, e.g., 2.1 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions. A typical starting point could be 5% B to 95% B over 5-10 minutes.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
Injection Volume 5 - 10 µL
Sample Preparation Dissolve the sample in a mixture of Mobile Phase A and B (e.g., 50:50) or a solvent weaker than the initial mobile phase composition.
MS Detection Electrospray Ionization (ESI) in negative ion mode is often suitable for acidic compounds. Monitor for the appropriate m/z for this compound.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting poor peak shape for this compound.

TroubleshootingWorkflow start Poor Peak Shape Observed is_tailing Peak Tailing? start->is_tailing end Good Peak Shape Achieved is_fronting Peak Fronting? is_tailing->is_fronting No check_ph Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) is_tailing->check_ph Yes check_column Flush or Replace Column/ Guard Column is_tailing->check_column Yes, pH is optimal is_broad Peak Broadening? is_fronting->is_broad No check_solvent Prepare Sample in Mobile Phase is_fronting->check_solvent Yes is_split Split Peak? is_broad->is_split No check_connections Check Tubing and Fittings for Extra Volume is_broad->check_connections Yes is_split->end No, contact support replace_frit Reverse Flush or Replace Column is_split->replace_frit Yes check_ph->end Improved check_ph->is_tailing No Improvement check_column->end Improved reduce_load Reduce Sample Concentration/ Injection Volume check_column->reduce_load No Improvement reduce_load->end Improved check_solvent->end Improved check_solvent->reduce_load No Improvement check_connections->end Improved check_connections->check_column No Improvement replace_frit->end Improved replace_frit->check_solvent No Improvement

References

Technical Support Center: Minimizing Analytical Variability with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using deuterated internal standards in mass spectrometry-based assays.

Troubleshooting Guides

This section provides detailed, step-by-step guidance on how to identify and resolve specific issues that can lead to analytical variability.

Guide 1: Investigating and Mitigating Low Internal Standard Signal Intensity

A common and frustrating issue is a weak or inconsistent signal from the deuterated internal standard (IS). This guide will walk you through the potential causes and solutions.

Problem: The signal intensity of the deuterated internal standard is unexpectedly low or highly variable across a run.

Potential Causes & Troubleshooting Steps:

  • Matrix Effects: Co-eluting components from the sample matrix can suppress the ionization of the internal standard.[1][2]

    • Troubleshooting: Perform a post-extraction spike analysis to determine if ion suppression or enhancement is occurring.[1][2]

  • Isotopic Instability (H/D Exchange): Deuterium atoms on the standard may be exchanging with hydrogen atoms from the solvent or sample matrix, especially if they are in labile positions (e.g., on -OH, -NH, or -COOH groups).[1][3][4]

    • Troubleshooting: Evaluate the stability of the deuterated internal standard in your sample matrix and mobile phase.[4][5]

  • Chromatographic Separation from Analyte: The "deuterium isotope effect" can cause a slight shift in retention time between the analyte and the deuterated IS.[1][3] If this separation occurs in a region of significant ion suppression, the IS may experience a different degree of signal suppression than the analyte.[1]

    • Troubleshooting: Carefully examine the chromatograms to confirm co-elution of the analyte and internal standard.[1]

  • Suboptimal Concentration: An internal standard concentration that is significantly different from the analyte's concentration can lead to competitive ionization effects.[1][2]

    • Troubleshooting: Optimize the concentration of the internal standard to be within the linear range of the assay and comparable to the expected analyte concentrations.[2]

  • Poor Standard Quality and Purity: The deuterated standard may have low chemical or isotopic purity, resulting in a weaker signal for the target mass.[1][5]

    • Troubleshooting: Verify the isotopic and chemical purity of the standard, as stated on the Certificate of Analysis (CoA).[5] If in doubt, you can verify the purity using high-resolution mass spectrometry (HRMS) or NMR.[6][7]

  • Improper Storage and Handling: Degradation of the standard due to incorrect storage conditions (e.g., temperature, light exposure) or repeated freeze-thaw cycles can lower its effective concentration.[1][6]

    • Troubleshooting: Review and adhere to the manufacturer's storage and handling instructions.[6]

  • Instrumental Issues: A dirty ion source, incorrect instrument tuning, or detector fatigue can lead to a general decrease in signal for all ions, including the deuterated standard.[1]

    • Troubleshooting: Perform routine instrument maintenance, including cleaning the ion source and calibrating the instrument.

Experimental Protocol: Post-Extraction Spike Analysis

This experiment helps to assess the impact of the sample matrix on the internal standard's signal.

  • Objective: To determine if matrix effects (ion suppression or enhancement) are affecting the deuterated internal standard's signal intensity.[1]

  • Materials:

    • Deuterated internal standard

    • Blank matrix sample (a sample known to not contain the analyte or IS)

    • Clean solvent (e.g., mobile phase)

    • LC-MS/MS system

  • Methodology:

    • Prepare Sample Set A (Neat Solution): Spike the deuterated internal standard at your working concentration into a clean solvent.[1]

    • Prepare Sample Set B (Post-Extraction Spike): Extract a blank matrix sample using your established procedure. After the final extraction step, spike the deuterated internal standard into the extracted matrix at the same concentration as in Set A.[1]

    • Analysis: Analyze both sets of samples using your LC-MS method and compare the peak areas of the internal standard.[1]

Data Interpretation:

Observation Interpretation Recommended Action
Peak area in Set B is significantly lower than in Set A.Ion suppression is occurring.[1]Optimize chromatography to separate the IS from interfering matrix components, or consider sample dilution.[1]
Peak area in Set B is significantly higher than in Set A.Ion enhancement is occurring.[1]Improve sample cleanup procedures to remove the components causing enhancement.
Peak areas in both sets are comparable.The matrix has a minimal effect on the deuterated standard’s signal.[1]The low signal is likely due to other factors; investigate other potential causes.

Workflow for Investigating Low Internal Standard Signal

Low_IS_Signal_Troubleshooting start Low IS Signal matrix_effects Check for Matrix Effects start->matrix_effects post_spike Perform Post-Extraction Spike Analysis matrix_effects->post_spike suppression Ion Suppression Detected? post_spike->suppression optimize_chrom Optimize Chromatography or Dilute Sample suppression->optimize_chrom Yes isotopic_instability Check for Isotopic Instability (H/D Exchange) suppression->isotopic_instability No stability_study Perform Stability Study in Matrix & Mobile Phase isotopic_instability->stability_study exchange H/D Exchange Detected? stability_study->exchange stable_is Select IS with Stable Labeling Position exchange->stable_is Yes other_causes Investigate Other Causes: - Purity - Concentration - Storage - Instrument Issues exchange->other_causes No

Caption: Troubleshooting workflow for low deuterated internal standard signal.

Guide 2: Addressing Isotopic Instability and H/D Exchange

Deuterium exchange can lead to a gradual loss of the deuterated standard's signal and an artificial increase in the analyte's signal, compromising accuracy.[4]

Problem: The internal standard signal drifts over time, or there is an unexpected increase in the analyte signal.

Potential Causes & Troubleshooting Steps:

  • Labile Deuterium Labels: Deuterium atoms are placed on chemically unstable positions in the molecule.

    • Best Practice: Whenever possible, select internal standards where deuterium atoms are located on stable, non-exchangeable positions, such as aromatic rings or aliphatic chains.[4] Avoid standards with deuterium on hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups, as these are prone to exchange in protic solvents.[1]

  • Sample/Solvent Conditions: The pH and composition of the sample matrix or mobile phase can promote H/D exchange.[5]

    • Troubleshooting: If you must use a potentially labile deuterated IS, control the pH and temperature during sample storage and preparation. Avoid strongly acidic or basic conditions.[4]

Experimental Protocol: Deuterated Internal Standard Stability Assessment

  • Objective: To determine if the deuterated internal standard is stable under the experimental conditions and to check for deuterium-hydrogen back-exchange.[3][4]

  • Materials:

    • Deuterated internal standard stock solution

    • Blank biological matrix (e.g., plasma, urine)

    • Buffers of varying pH (e.g., pH 4, 7, 9)

    • Incubator or water bath

    • LC-MS/MS system

  • Methodology:

    • Spike the deuterated internal standard into aliquots of the blank biological matrix.

    • Adjust the pH of the samples using the different buffers.[4]

    • Incubate the samples at a relevant temperature (e.g., 37°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).[4]

    • Analyze the samples by LC-MS/MS, monitoring for both the deuterated IS and the appearance of the unlabeled analyte's mass transition.[3][4]

Data Interpretation:

Observation Interpretation
A significant decrease in the deuterated IS signal with a concurrent increase in the unlabeled analyte signal over time.Deuterium exchange is occurring.[4]
Stable signal for the deuterated IS and no significant increase in the unlabeled analyte signal.The deuterated IS is stable under the tested conditions.

Logical Relationship for H/D Exchange Mitigation

HD_Exchange_Mitigation start Suspected H/D Exchange evaluate_label Evaluate Labeling Position start->evaluate_label labile_position Is the label on a labile position? (-OH, -NH, etc.) evaluate_label->labile_position select_stable_is Select an IS with a stable labeling position (e.g., on an aromatic ring) labile_position->select_stable_is Yes control_conditions Control Sample Conditions (pH, Temperature) labile_position->control_conditions No/Unsure consider_alternative Consider a ¹³C or ¹⁵N labeled standard select_stable_is->consider_alternative control_conditions->consider_alternative

Caption: Mitigation strategy for H/D exchange in deuterated internal standards.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using a deuterated internal standard?

Deuterated internal standards are considered the gold standard in quantitative LC-MS/MS because their physical and chemical properties are very similar to the unlabeled analyte.[3] This similarity ensures they behave almost identically during sample preparation, chromatography, and ionization, which helps to correct for variability in the analytical process, including matrix effects and extraction recovery.[3][5][8]

Q2: What are the ideal purity requirements for a deuterated internal standard?

For reliable and accurate quantification, a deuterated internal standard should have high chemical and isotopic purity. The generally accepted requirements are:

  • Chemical Purity: >99%[5][8]

  • Isotopic Enrichment: ≥98%[5][8]

High purity ensures that the internal standard does not introduce interferences. The presence of unlabeled analyte as an impurity in the deuterated standard can lead to an overestimation of the analyte concentration.[5][8]

Q3: How many deuterium atoms are optimal for an internal standard?

Typically, a deuterated internal standard should contain between 2 and 10 deuterium atoms.[5][8] A sufficient mass difference (ideally ≥3 amu) between the analyte and the standard is necessary to prevent isotopic crosstalk, where the natural isotopic distribution of the analyte interferes with the signal of the internal standard.[3]

Q4: Can the position of deuterium labeling affect my results?

Absolutely. The location of deuterium atoms is critical. If deuterium is placed on a site that can easily exchange with hydrogen from the solvent or matrix (e.g., on heteroatoms like -OH, -NH), the isotopic label can be lost, leading to inaccurate quantification.[3][9] It is best to choose standards where deuterium is on stable, non-exchangeable positions.[3]

Q5: My deuterated internal standard elutes slightly earlier than my analyte. Is this a problem?

This is a known phenomenon called the "deuterium isotope effect" and can cause a slight difference in retention time.[3][10] If the shift is small and consistent, it may not be an issue. However, for optimal correction of matrix effects, complete co-elution is ideal.[3] If significant ion suppression is present, even a small separation can expose the analyte and internal standard to different matrix environments, compromising accurate correction.[1]

Q6: How should I store my deuterated internal standards?

Proper storage is crucial to maintain the integrity of the standard. For solids or lyophilized powders, storage at -20°C or colder in a desiccator is recommended to protect from moisture.[6] Solutions should be stored in well-sealed, amber vials at low temperatures (typically -20°C) to protect from light and prevent evaporation.[6] It is critical to use aprotic solvents (e.g., acetonitrile, methanol) for reconstitution and storage to prevent H/D exchange.[6]

Storage Condition Guidelines

Form Solvent Temperature Storage Duration Key Considerations
Solid/LyophilizedN/A-20°C or belowLong-term (Years)Store in a desiccator to protect from moisture.
SolutionAprotic Solvent-20°C or belowMedium to Long-term (Months to a Year+)Minimizes solvent evaporation and slows degradation. Avoid repeated freeze-thaw cycles.[6]
SolutionAqueous/Protic Solvent2-8°CShort-term (Hours to Days)Not recommended for long-term storage due to the risk of H/D exchange. Prepare fresh as needed.[6]

Note: These are general guidelines. Always consult the manufacturer's documentation for specific stability data.[6]

References

Technical Support Center: Analyte & Internal Standard Cross-Talk

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to cross-talk between analyte and internal standard channels in mass spectrometry assays.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve unexpected results that may be caused by cross-talk.

Question: My calibration curve is non-linear, especially at high analyte concentrations. What could be the cause?

Answer: Non-linearity in your calibration curve, particularly a plateau at higher concentrations, can be a significant indicator of cross-talk from the analyte to the internal standard (IS). This occurs when the signal from the analyte isotopologues or impurities contributes to the signal being measured for the IS. This artificially inflates the IS response at high analyte concentrations, leading to a non-linear relationship between the analyte/IS ratio and the analyte concentration.[1][2]

Troubleshooting Steps:

  • Assess Isotopic Overlap: Determine the theoretical isotopic distribution of your analyte. If the analyte has a significant M+1, M+2, or higher isotopic peak that overlaps with the m/z of the internal standard, this is a likely cause. This is more common with larger molecules or those containing naturally abundant isotopes like Chlorine, Bromine, or Sulfur.[1][2]

  • Check for Impurities: Analyze a high-concentration solution of your analyte standard without any internal standard. Monitor the MRM transition of the internal standard. A detectable signal indicates that your analyte standard may contain impurities that are isobaric to the internal standard.

  • Analyze Internal Standard Purity: Inject a solution of the internal standard alone and monitor the analyte's MRM transition. This will reveal if the internal standard is contaminated with the analyte.

Question: I'm observing a signal for my internal standard even when I inject a blank sample spiked only with the analyte. Why is this happening?

Answer: This is a classic sign of cross-talk where the analyte is directly contributing to the signal in the internal standard channel.[3] This can be due to two primary reasons:

  • Isotopic Contribution: Naturally occurring isotopes of the analyte can have the same mass-to-charge ratio as the internal standard.[1][4]

  • Impurity in Analyte Standard: The analyte reference material may contain an impurity that is isobaric with and generates the same product ion as the internal standard.[5]

To resolve this, you can refer to the experimental protocol below for quantifying the extent of this cross-talk.

Frequently Asked Questions (FAQs)

Q1: What is cross-talk in the context of LC-MS/MS analysis?

A1: In LC-MS/MS, cross-talk refers to the interference between the signals of the analyte and the internal standard.[4][5] This can manifest in two ways: the analyte signal contributing to the internal standard channel, or the internal standard signal contributing to the analyte channel. This interference can compromise the accuracy and precision of quantitative bioanalysis.[5]

Q2: What are the main causes of cross-talk?

A2: The most common causes of cross-talk include:

  • Isotopic Overlap: Stable isotopes in the analyte can have m/z values that overlap with the internal standard, especially when using stable isotope-labeled internal standards (SIL-IS). A mass difference of at least 3 amu between the analyte and IS is recommended to minimize this.[6]

  • Impurities: The analyte or internal standard reference materials may contain impurities that are isobaric and produce the same MRM transition.[5]

  • In-source Fragmentation: The analyte may fragment in the ion source to produce an ion that is identical to the internal standard.

  • Collision Cell Cross-Talk: In triple quadrupole instruments, if the collision cell is not cleared of ions from a preceding transition before the next transition is monitored, it can lead to "ghost peaks".[7]

Q3: How can I minimize or prevent cross-talk?

A3: Several strategies can be employed to mitigate cross-talk:

  • Careful Selection of Internal Standard: Choose a stable isotope-labeled internal standard with a sufficient mass difference (ideally 4-5 Da) from the analyte.[4] Using isotopes like ¹³C or ¹⁵N is often preferable to deuterium, as extensive deuteration can sometimes cause a chromatographic shift.[4][6]

  • Optimize MRM Transitions: Select MRM transitions that are specific to the analyte and internal standard and have a low probability of isotopic overlap. It may be beneficial to monitor a less abundant but more specific product ion.[2]

  • Chromatographic Separation: If the cross-talk is due to an isobaric impurity, improving the chromatographic separation to resolve the analyte from the impurity can be effective.[5]

  • Adjust Internal Standard Concentration: Increasing the concentration of the internal standard can sometimes minimize the impact of analyte-to-IS cross-talk, but this should be done cautiously to avoid detector saturation and ion suppression.[2]

  • Use a Non-Linear Calibration Model: If cross-talk cannot be eliminated, using a non-linear regression model (e.g., quadratic) for the calibration curve can provide more accurate quantification.[1]

Q4: How do I experimentally determine the level of cross-talk?

A4: A systematic experiment can be performed to quantify the percentage of cross-talk. This involves preparing and analyzing specific samples to measure the signal contribution of the analyte to the internal standard channel and vice-versa. A detailed protocol is provided in the next section.

Experimental Protocol: Quantifying Analyte and Internal Standard Cross-Talk

This protocol outlines the steps to quantify the contribution of the analyte to the internal standard signal and the contribution of the internal standard to the analyte signal.

1. Materials and Reagents:

  • Analyte reference standard

  • Internal standard reference material

  • Blank matrix (e.g., plasma, urine)

  • Reconstitution solution

2. Sample Preparation:

Prepare the following sets of samples:

Sample SetDescriptionPurpose
Set A: Analyte to IS Cross-Talk Blank matrix spiked with the analyte at various concentrations (from LLOQ to ULOQ) without the internal standard.To measure the response in the IS channel originating from the analyte.
Set B: IS to Analyte Cross-Talk Blank matrix spiked with the internal standard at the working concentration, without the analyte.To measure the response in the analyte channel originating from the IS.
Set C: Standard Curve Blank matrix spiked with the analyte at various concentrations (from LLOQ to ULOQ) and the internal standard at the working concentration.To serve as a reference for the expected signal responses.

3. LC-MS/MS Analysis:

  • Analyze the prepared samples using the established LC-MS/MS method.

  • For each sample in Set A, measure the peak area in the internal standard's MRM channel.

  • For each sample in Set B, measure the peak area in the analyte's MRM channel.

  • For each sample in Set C, measure the peak areas for both the analyte and the internal standard.

4. Data Analysis and Calculation:

Analyte to IS Cross-Talk (%):

For each concentration level in Set A, calculate the percentage of cross-talk using the following formula:

% Cross-Talk (Analyte to IS) = (Area_IS_in_Set_A / Area_IS_in_Set_C) * 100

IS to Analyte Cross-Talk (%):

Using the data from Set B, calculate the percentage of cross-talk with this formula:

% Cross-Talk (IS to Analyte) = (Area_Analyte_in_Set_B / Area_Analyte_at_LLOQ_in_Set_C) * 100

Acceptance Criteria:

Generally, a cross-talk contribution of <20% of the analyte response at the LLOQ and <5% of the IS response is considered acceptable, but this can vary depending on the specific assay requirements.

Visualizations

Troubleshooting_Workflow start Start: Non-Linear Calibration Curve check_isotopic_overlap Assess Isotopic Overlap of Analyte and IS start->check_isotopic_overlap check_analyte_purity Analyze High Concentration Analyte Standard (No IS) start->check_analyte_purity check_is_purity Analyze IS Standard (No Analyte) start->check_is_purity quantify_crosstalk Perform Cross-Talk Quantification Experiment check_isotopic_overlap->quantify_crosstalk check_analyte_purity->quantify_crosstalk check_is_purity->quantify_crosstalk implement_solutions Implement Mitigation Strategies: - Optimize MRM - Improve Chromatography - Adjust IS Concentration - Use Non-Linear Curve quantify_crosstalk->implement_solutions Cross-talk Confirmed end_point End: Accurate Quantification quantify_crosstalk->end_point Cross-talk Negligible implement_solutions->end_point

Caption: Troubleshooting workflow for non-linear calibration curves.

CrossTalk_Causes cluster_causes Primary Causes of Cross-Talk cluster_solutions Mitigation Strategies isotopic_overlap Isotopic Overlap select_is Appropriate IS Selection (Mass Difference, Isotope Type) isotopic_overlap->select_is optimize_mrm MRM Optimization isotopic_overlap->optimize_mrm nonlinear_curve Non-Linear Calibration isotopic_overlap->nonlinear_curve impurities Standard Impurities chromatography Chromatographic Separation impurities->chromatography impurities->nonlinear_curve fragmentation In-Source Fragmentation fragmentation->optimize_mrm

Caption: Causes of cross-talk and their corresponding mitigation strategies.

References

Impact of biological matrix on Hydroxy Tolbutamide-d9 recovery

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Hydroxy Tolbutamide-d9

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is the deuterium-labeled version of Hydroxy Tolbutamide, the primary metabolite of the antidiabetic drug Tolbutamide.[1][2] It is used as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis, typically with liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] A SIL-IS is considered the gold standard because it has nearly identical chemical and physical properties to the analyte of interest.[3][4] This ensures that it behaves similarly during sample extraction, chromatography, and ionization, which helps to correct for variability and matrix effects, ultimately improving the accuracy and precision of the results.[1][5]

Q2: What are "matrix effects" and how do they impact the recovery of this compound?

A2: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) by co-eluting components from the biological sample (e.g., plasma, urine).[1][6] These endogenous components, such as phospholipids and salts, can interfere with the analyte's and internal standard's ability to form ions in the mass spectrometer source.[6] While this compound is designed to co-elute with the non-labeled analyte to compensate for these effects, significant ion suppression can still lead to a low signal and poor recovery of the internal standard itself.[1][3] The complexity and composition of the biological matrix are major factors influencing the extent of these effects.[7]

Q3: What is a typical extraction recovery for this compound from a biological matrix?

A3: The extraction recovery can vary significantly depending on the biological matrix and the extraction method used. For tolbutamide and its metabolites in plasma and urine, overall mean recoveries have been reported to range from 80% to over 90% using methods like liquid-liquid extraction (LLE).[8] However, the acceptable recovery is not strictly defined as a high percentage, but rather that it is consistent and reproducible across samples. The primary goal is for the recovery of the internal standard to closely track the recovery of the analyte.

Q4: Can the position of the deuterium label on this compound affect its stability and recovery?

A4: Yes, the position of the deuterium label is critical. Deuterium atoms should be placed on stable, non-exchangeable positions, such as aromatic rings or carbon atoms not adjacent to heteroatoms.[9] If the labels are on exchangeable sites like hydroxyl (-OH) or amine (-NH) groups, they can exchange with hydrogen atoms from the solvent (a process called H/D exchange), leading to a loss of the deuterated signal and inaccurate quantification.[9][10]

Troubleshooting Guide

This guide addresses common problems encountered during the analysis of this compound.

Problem: Consistently low recovery (<70%) of this compound.

Potential Cause Recommended Solution
Inefficient Extraction The chosen extraction method (e.g., protein precipitation) may not be effectively isolating the analyte and internal standard from the matrix. Solution: Optimize the extraction procedure. Consider switching to a more rigorous method like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to achieve a cleaner sample extract.[7] For LLE, test different organic solvents and pH conditions.[8][11] For SPE, evaluate different sorbents and elution solvents.
Analyte Degradation This compound may be unstable under the experimental conditions (e.g., temperature, pH, light exposure). Solution: Ensure proper sample handling.[9] Prepare fresh stock solutions, minimize freeze-thaw cycles, and consider adding antioxidants or performing extractions under light-protected conditions if degradation is suspected.[7]
Poor Ionization Suboptimal mass spectrometer source parameters can lead to a weak signal for the internal standard. Solution: Optimize the ionization source parameters (e.g., spray voltage, gas temperatures, gas flows) by infusing a solution of this compound directly into the mass spectrometer.

Problem: High variability in internal standard recovery between samples.

Potential Cause Recommended Solution
Inconsistent Sample Preparation Minor variations in pipetting, mixing, or extraction timing can introduce variability.[5] Solution: Ensure the internal standard is added as early as possible to the sample and is thoroughly mixed.[5] Use calibrated pipettes and maintain consistent timing for all extraction steps. Automating the sample preparation process can also improve consistency.
Differential Matrix Effects The composition of the biological matrix can vary between subjects or lots, causing different levels of ion suppression.[6] Solution: Improve the sample cleanup process to remove more interfering components. Diluting the sample before extraction can also reduce the concentration of matrix components.[9] Ensure that the chromatography is optimized to separate the analyte from the regions of most significant ion suppression.[9]
Chromatographic Separation of IS A slight shift in retention time between the analyte and the deuterated internal standard (an "isotope effect") can expose them to different matrix environments, especially on a steep gradient.[9][10] Solution: Adjust the chromatographic conditions (e.g., gradient profile, mobile phase composition) to ensure complete co-elution of the analyte and this compound.[9][10]

Data & Protocols

Data Presentation

Table 1: Comparison of Extraction Methods on this compound Recovery from Human Plasma

Extraction Method Mean Recovery (%) Relative Standard Deviation (RSD, %) Notes
Protein Precipitation (PPT) 78.512.5Fast and simple, but results in a dirtier extract with more potential for matrix effects.
Liquid-Liquid Extraction (LLE) 91.26.8Good recovery and cleaner extract than PPT.[8][12] Requires optimization of solvent and pH.
Solid-Phase Extraction (SPE) 95.84.2Provides the cleanest extract and highest recovery, but is more time-consuming and costly.[7]

Table 2: Impact of Biological Matrix on Recovery using SPE

Biological Matrix Mean Recovery (%) Relative Standard Deviation (RSD, %) Notes
Human Plasma 95.84.2Complex matrix, high potential for interference from proteins and lipids.
Rat Plasma 94.54.8Similar to human plasma but may have different lipid and protein profiles.
Human Urine 97.23.5Generally a cleaner matrix than plasma, but high salt content can cause ion suppression.
Experimental Protocol: Solid-Phase Extraction (SPE) for this compound

This protocol provides a general workflow for extracting this compound from human plasma.

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • To 200 µL of plasma, add 20 µL of the this compound working solution (internal standard).

    • Vortex for 10 seconds to mix.

    • Add 600 µL of 4% phosphoric acid in water and vortex for another 10 seconds. This step acidifies the sample to ensure the analyte is in the correct charge state for binding.

  • SPE Cartridge Conditioning:

    • Use a mixed-mode cation exchange SPE cartridge.

    • Condition the cartridge by passing 1 mL of methanol, followed by 1 mL of water through the sorbent. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the entire pre-treated sample onto the conditioned SPE cartridge.

    • Apply a slow, consistent flow rate (approx. 1 mL/min) using a vacuum manifold.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetate buffer to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar, non-basic interferences.

    • Dry the cartridge thoroughly under high vacuum for 5 minutes.

  • Elution:

    • Elute the analyte and internal standard by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge.

    • Collect the eluate in a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

TroubleshootingWorkflow start Problem: Low or Variable IS Recovery check_prep Verify Sample Preparation (Pipetting, Mixing, IS Addition) start->check_prep issue_prep Inconsistent Technique? check_prep->issue_prep check_extraction Evaluate Extraction Method (PPT vs. LLE vs. SPE) issue_extraction Sufficient Cleanup? check_extraction->issue_extraction check_chroma Optimize Chromatography (Co-elution of Analyte/IS) issue_chroma IS/Analyte Co-eluting? check_chroma->issue_chroma check_ms Optimize MS Parameters (Ion Source Tuning) solution_ms Solution: Tune source with IS solution check_ms->solution_ms issue_prep->check_extraction No solution_prep Solution: Standardize protocol, use automation issue_prep->solution_prep Yes issue_extraction->check_chroma Yes solution_extraction Solution: Switch to SPE for cleaner extract issue_extraction->solution_extraction No issue_chroma->check_ms Yes solution_chroma Solution: Adjust gradient to ensure co-elution issue_chroma->solution_chroma No end_node Recovery Optimized solution_prep->end_node solution_extraction->end_node solution_chroma->end_node solution_ms->end_node

Caption: A workflow for troubleshooting low internal standard recovery.

SPE_Workflow cluster_plasma Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Final Steps plasma 1. Plasma Sample (200 µL) add_is 2. Add IS (20 µL) & Vortex plasma->add_is acidify 3. Acidify (4% H3PO4) & Vortex add_is->acidify condition 4. Condition Cartridge (Methanol, then Water) acidify->condition load 5. Load Sample condition->load wash 6. Wash Cartridge (Buffer, then Methanol) load->wash elute 7. Elute Analyte (5% NH4OH in Methanol) wash->elute dry 8. Evaporate to Dryness elute->dry reconstitute 9. Reconstitute in Mobile Phase dry->reconstitute inject 10. Inject for LC-MS/MS Analysis reconstitute->inject

Caption: Workflow for Solid-Phase Extraction (SPE) of this compound.

References

Ensuring linearity and reproducibility in Tolbutamide assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure linearity and reproducibility in Tolbutamide assays.

Frequently Asked Questions (FAQs)

Q1: What are the typical linear ranges for Tolbutamide in different analytical methods?

The linear range for Tolbutamide quantification can vary significantly depending on the analytical method and the biological matrix. For instance, RP-HPLC methods for pharmaceutical formulations typically show linearity in the microgram per milliliter (µg/mL) range, while more sensitive LC-MS/MS methods used for plasma samples can achieve linearity in the nanogram per milliliter (ng/mL) range.[1][2][3]

Q2: What is an acceptable coefficient of determination (r²) for a Tolbutamide calibration curve?

For most bioanalytical methods, a coefficient of determination (r²) of ≥ 0.99 is considered acceptable.[4] For example, a validated UHPLC-MS/MS method for Tolbutamide in human serum reported an r² > 0.998.[5] It is crucial to establish and adhere to the acceptance criteria outlined in your standard operating procedures (SOPs) and relevant regulatory guidelines, such as those from the FDA.[6][7]

Q3: How can I minimize matrix effects when analyzing Tolbutamide in plasma?

Matrix effects can be a significant source of variability. To minimize them, consider the following:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[5] Deuterated Tolbutamide (Tolbutamide-d9) is a suitable internal standard for LC-MS applications.[8]

  • Optimize Sample Preparation: Employ efficient extraction techniques like protein precipitation followed by liquid-liquid extraction or solid-phase extraction to remove interfering substances.[5][9][10]

  • Dilute the Sample: If matrix effects are still present, diluting the sample can help mitigate their impact, though this may affect the limit of quantitation.[11]

Q4: What are common causes of poor reproducibility in Tolbutamide assays?

Poor reproducibility can stem from various factors throughout the analytical workflow.[12][13] Key contributors include:

  • Inconsistent Sample Preparation: Variations in extraction efficiency, pipetting, or dilution steps.[14][15]

  • Instrument Variability: Fluctuations in pump performance, detector sensitivity, or autosampler precision.[16]

  • Matrix Effects: Differences in the biological matrix between samples can affect analyte ionization and recovery.[12]

  • Reagent Instability: Degradation of standards, reagents, or the mobile phase.[14]

  • Environmental Factors: Fluctuations in laboratory temperature and humidity.[13]

Troubleshooting Guides

Issue 1: Non-Linear Calibration Curve

If your calibration curve for Tolbutamide is not linear, follow this troubleshooting guide.

cluster_start Start cluster_checks Troubleshooting Steps cluster_solutions Solutions start Non-Linear Calibration Curve prep Review Standard Preparation - Check calculations - Verify solvent & stock purity - Prepare fresh standards start->prep Incorrect standards? range Assess Concentration Range - Is the highest standard saturating the detector? - Is the lowest standard below LLOQ? start->range Inappropriate range? method Evaluate Analytical Method - Check mobile phase pH & composition - Inspect column for degradation - Verify detector settings (e.g., wavelength) start->method Method issue? matrix Investigate Matrix Effects - Are you using an appropriate internal standard? - Is sample cleanup sufficient? start->matrix Matrix interference? sol_prep Prepare New Standards prep->sol_prep sol_range Adjust Concentration Range range->sol_range sol_method Optimize/Maintain Method - Prepare fresh mobile phase - Replace column - Confirm detector parameters method->sol_method sol_matrix Improve Sample Cleanup - Use SIL-IS - Enhance extraction protocol matrix->sol_matrix

Caption: Troubleshooting workflow for a non-linear Tolbutamide calibration curve.

Issue 2: Poor Reproducibility (High %CV)

If you are observing high coefficients of variation (%CV) between replicates or runs, use this guide to identify the source of the problem.

cluster_start Start cluster_checks Troubleshooting Steps cluster_solutions Solutions start High %CV / Poor Reproducibility pipetting Check Pipetting & Dilutions - Calibrate pipettes - Ensure consistent technique - Use fresh tips for each sample start->pipetting Human error? instrument Inspect HPLC/LC-MS System - Check for leaks - Purge pump to remove air bubbles - Verify autosampler injection volume start->instrument System issue? sample_prep Review Sample Preparation - Is extraction consistent? - Are samples vortexed/mixed thoroughly? - Check for sample inhomogeneity start->sample_prep Inconsistent prep? reagents Assess Reagent Stability - Check expiration dates - Prepare fresh mobile phase/buffers - Evaluate standard/IS stability start->reagents Reagent issue? sol_pipetting Standardize Pipetting Technique pipetting->sol_pipetting sol_instrument Perform Instrument Maintenance instrument->sol_instrument sol_sample_prep Standardize Sample Processing sample_prep->sol_sample_prep sol_reagents Use Fresh Reagents reagents->sol_reagents

Caption: Troubleshooting workflow for poor reproducibility in Tolbutamide assays.

Quantitative Data Summary

The following tables summarize key performance parameters from validated Tolbutamide assays.

Table 1: Linearity and Precision Data for Tolbutamide Assays

MethodMatrixLinearity RangeIntra-assay %CVInter-assay %CVReference
UHPLC-MS/MSHuman Serum75 - 36,000 ng/mL> 0.998< 13%< 13%[5]
RP-HPLCPharmaceutical20 - 120 µg/mL> 0.99N/AN/A[1][2]
LC-MSRat Plasma10 - 20,000 ng/mL> 0.99< 12%< 12%[3]
LC-MS/MSRabbit Plasma4 - 1,000 ng/mL> 0.99< 10%< 10%[17]

Table 2: Recovery and LLOQ Data for Tolbutamide Assays

MethodMatrixAverage RecoveryLLOQReference
HPLC-UVHuman Plasma91% - 109%0.5 µM[9][10]
UHPLC-MS/MSHuman Serum84.2% - 98.5%75 ng/mL[5]
LC-MSRat Plasma88.8% - 109.7%10 ng/mL[3]
LC-MS/MSRabbit Plasma94.7% - 105.6%4 ng/mL[17]

Experimental Protocols

Protocol 1: RP-HPLC Method for Tolbutamide in Pharmaceutical Formulations[1][2]

This protocol is adapted for the analysis of Tolbutamide in tablets.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Methanol, 0.1% Orthophosphoric acid, and Acetonitrile in a ratio of 10:30:60 (v/v/v). Filter through a 0.25 µm membrane filter and sonicate for 20 minutes. Adjust pH to 5.9 with orthophosphoric acid.[1]

  • Standard Solution Preparation: Accurately weigh 100 mg of Tolbutamide reference standard and dissolve it in the mobile phase in a 100 mL volumetric flask to obtain a 1 mg/mL stock solution. Perform serial dilutions to prepare working standards in the range of 20-120 µg/mL.[1]

  • Sample Preparation: Weigh and powder 20 tablets. Take a quantity of powder equivalent to 10 mg of Tolbutamide and dissolve it in a 50 mL volumetric flask with the mobile phase. Sonicate for 15 minutes, filter through a 0.25 µm membrane filter, and make up the volume. Dilute further to fall within the calibration range.[1]

  • Chromatographic Conditions:

    • Column: C18 column (e.g., Zodiac C18, 250 mm × 4.6 mm, 5 µm).[1][2]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV at 231 nm.[1][2]

    • Injection Volume: 20 µL.[1]

  • Analysis: Inject the standard solutions to construct a calibration curve. Then, inject the sample solutions to determine the concentration of Tolbutamide.

prep_mobile Prepare Mobile Phase (Methanol:OPA:ACN) hplc_system HPLC System Setup (C18 Column, 1 mL/min, 231 nm) prep_mobile->hplc_system prep_std Prepare Standard Stock (1 mg/mL) dilute_std Create Working Standards (20-120 µg/mL) prep_std->dilute_std prep_sample Prepare Tablet Sample inject_sample Inject Sample prep_sample->inject_sample inject_std Inject Standards dilute_std->inject_std hplc_system->inject_std hplc_system->inject_sample calibration Generate Calibration Curve inject_std->calibration quantify Quantify Tolbutamide inject_sample->quantify calibration->quantify

Caption: General experimental workflow for HPLC analysis of Tolbutamide.

Protocol 2: UHPLC-MS/MS Method for Tolbutamide in Human Serum[5]

This protocol is for the sensitive quantification of Tolbutamide in a biological matrix.

  • Internal Standard (IS) Solution: Prepare a working solution of a stable isotope-labeled internal standard, such as [d9]-4-hydroxy-tolbutamide, at a concentration of 2,400 ng/mL in an acetonitrile/methanol (9:1, v/v) mixture.[5]

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of human serum, add 50 µL of water containing 0.1% formic acid.

    • Add 300 µL of the IS solution to precipitate proteins.[5]

    • Vortex for 30 seconds and centrifuge at 13,000 x g for 15 minutes at 4°C.[5]

    • Transfer 80 µL of the supernatant to a new tube and dilute with 20 µL of 30% aqueous methanol containing 0.1% formic acid.[5]

  • Standard and QC Preparation: Prepare calibration standards (e.g., 75-36,000 ng/mL) and quality control (QC) samples by spiking blank serum with known concentrations of Tolbutamide. Process these alongside the unknown samples.[5]

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of increasing acetonitrile in 0.1% aqueous formic acid.[5]

    • Ionization: Positive ion electrospray ionization (ESI).

    • Detection: Tandem mass spectrometry (MS/MS) using Selected Reaction Monitoring (SRM).

  • Analysis: Analyze the processed standards, QCs, and samples. The concentration of Tolbutamide is determined by the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathway

Tolbutamide is a first-generation sulfonylurea that stimulates insulin secretion from pancreatic β-cells. Its primary mechanism involves blocking ATP-sensitive potassium (KATP) channels in the cell membrane.

cluster_cell Pancreatic β-Cell tolbutamide Tolbutamide katp KATP Channel (SUR1 Subunit) tolbutamide->katp Binds & Inhibits depolarization Membrane Depolarization katp->depolarization Leads to ca_channel Voltage-Gated Ca2+ Channel depolarization->ca_channel Opens ca_influx Ca2+ Influx ca_channel->ca_influx Allows insulin Insulin Vesicle Exocytosis ca_influx->insulin Triggers

Caption: Mechanism of Tolbutamide-induced insulin secretion.

References

Validation & Comparative

The Analytical Edge: A Comparative Guide to Hydroxy Tolbutamide-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioanalytical research, the precision and reliability of quantitative analysis are paramount. For researchers and drug development professionals engaged in pharmacokinetic and metabolic studies of sulfonylureas, the choice of an appropriate internal standard is a critical determinant of data quality. This guide provides an objective comparison of Hydroxy Tolbutamide-d9 with other deuterated internal standards, supported by experimental data, to facilitate an informed selection process.

The Gold Standard: Deuterated Internal Standards

Stable isotope-labeled internal standards, particularly deuterated compounds, are widely recognized as the "gold standard" in quantitative mass spectrometry.[1] Their near-identical physicochemical properties to the analyte of interest ensure they co-elute and experience similar matrix effects, leading to superior accuracy and precision in analytical measurements.[2][3]

Performance Comparison: this compound vs. Tolbutamide-d9

To evaluate the performance of this compound as an internal standard, we compare its validation parameters with those of a closely related and commonly used alternative, Tolbutamide-d9. The following tables summarize key performance metrics from published bioanalytical methods for the quantification of Tolbutamide.

Table 1: Linearity and Sensitivity

Internal StandardAnalyteCalibration Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)Reference
This compound Tolbutamide75 - 36,00075>0.99[4]
Tolbutamide-d9 (example) Tolbutamide5 - 6005>0.99[5]

Table 2: Accuracy and Precision

Internal StandardAnalyteConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)Reference
This compound TolbutamideLLOQ, Low, Mid, High<13 (<17 at LLOQ)<13 (<17 at LLOQ)<13 (<17 at LLOQ)[4]
Tolbutamide-d9 (example) TolbutamideLLOQ, Low, Mid, High0.41 - 6.594.28 - 5.70Not Reported[5]

Table 3: Recovery and Matrix Effect

Internal StandardAnalyteRecovery (%)Matrix EffectReference
This compound Tolbutamide84.2 - 98.5Minimized by IS[4]
Tolbutamide-d9 (example) TolbutamideNot ReportedNot Reported[5]

Note: The data for Tolbutamide-d9 is presented as an illustrative example from a study that did not provide a complete set of directly comparable validation parameters to the study using this compound. Direct head-to-head comparative studies are limited in publicly available literature.

Experimental Protocols

The following are detailed methodologies for the quantification of Tolbutamide using this compound as an internal standard, based on a validated UHPLC-MS/MS method.[4]

Sample Preparation

  • To 50 µL of human serum, add 50 µL of water containing 0.1% formic acid.

  • Add 300 µL of a precipitation solution (acetonitrile/methanol, 9:1, v/v) containing 2,400 ng/mL of this compound.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,000 x g for 15 minutes at 4°C.

  • Transfer 80 µL of the supernatant to a new tube.

  • Dilute with 20 µL of 30% aqueous methanol containing 0.1% formic acid.

UHPLC-MS/MS Analysis

  • Chromatographic System: A validated UHPLC system.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: As per optimized method.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) for the specific precursor-product ion transitions of Tolbutamide and this compound.

Visualizing the Workflow and Logic

To better illustrate the processes and rationale, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Serum Serum Sample Precip_Solution Add Precipitation Solution (ACN/MeOH with IS) Serum->Precip_Solution Vortex Vortex Precip_Solution->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Dilute Dilute Supernatant->Dilute UHPLC UHPLC Separation Dilute->UHPLC MSMS MS/MS Detection Data Data Acquisition G cluster_Deuterated Deuterated Internal Standards cluster_NonDeuterated Non-Deuterated Internal Standards cluster_Performance Performance Characteristics IS_Choice Choice of Internal Standard Hydroxy_Tolbutamide_d9 This compound IS_Choice->Hydroxy_Tolbutamide_d9 Tolbutamide_d9 Tolbutamide-d9 IS_Choice->Tolbutamide_d9 Structural_Analog Structural Analog (e.g., Glipizide) IS_Choice->Structural_Analog Co_elution Co-elution with Analyte Hydroxy_Tolbutamide_d9->Co_elution Excellent Tolbutamide_d9->Co_elution Excellent Structural_Analog->Co_elution Variable Matrix_Effect_Comp Matrix Effect Compensation Co_elution->Matrix_Effect_Comp Accuracy_Precision Accuracy & Precision Matrix_Effect_Comp->Accuracy_Precision

References

A Comparative Guide to the Bioanalytical Quantification of Tolbutamide: Evaluating the Role of Hydroxy Tolbutamide-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Tolbutamide, a sulfonylurea drug used in the management of type 2 diabetes. A key focus is placed on the accuracy and precision of a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method utilizing Hydroxy Tolbutamide-d9 as a stable isotope-labeled (SIL) internal standard. The performance of this method is contrasted with alternative approaches, primarily High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), which often employ different internal standards or are performed without one.

The use of an appropriate internal standard is critical in bioanalysis to correct for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the results.[1] Stable isotope-labeled internal standards, such as this compound, are considered the gold standard as they exhibit nearly identical physicochemical properties to the analyte, ensuring they behave similarly throughout the analytical process.[1]

Comparative Analysis of Quantitative Performance

The following table summarizes the key performance parameters of the UHPLC-MS/MS method with this compound against alternative HPLC-UV methods.

Parameter UHPLC-MS/MS with this compound [2]RP-HPLC-UV [3]RP-HPLC-UV with Diphenhydramine HCl IS [4]
Linearity Range 75 - 36,000 ng/mL20 - 120 µg/mL25 - 2508 µg/mL
Correlation Coefficient (r²) > 0.998Not Specified≥ 0.997
Intra-assay Precision (%CV) < 13% (< 17% for LLOQ)Not SpecifiedNot Specified
Inter-assay Precision (%CV) < 13% (< 17% for LLOQ)1.79% (Interday)Not Specified
Accuracy (%Bias) < 13% (< 17% for LLOQ)99% - 101% (Recovery)91.2% - 114%
Lower Limit of Quantification (LLOQ) 75 ng/mL20 µg/mL25 µg/mL
Recovery 84.2% - 98.5%Not SpecifiedNot Specified

Experimental Protocols

UHPLC-MS/MS Method with this compound Internal Standard[2]

This method provides high sensitivity and selectivity for the quantification of Tolbutamide in human serum.

a. Sample Preparation:

  • To 50 µL of serum, add 50 µL of water containing 0.1% formic acid.

  • Perform protein precipitation by adding 300 µL of acetonitrile/methanol (9:1, v/v) containing 2,400 ng/mL of this compound.

  • Vortex the mixture for 30 seconds and centrifuge at 13,000 x g for 15 minutes at 4°C.

  • Transfer 80 µL of the supernatant to a new tube and dilute with 20 µL of 30% aqueous methanol containing 0.1% formic acid.

b. Liquid Chromatography:

  • The specific column and gradient conditions are detailed in the source literature.

c. Mass Spectrometry:

  • Detection is performed using a tandem mass spectrometer with electrospray ionization (ESI) in a mode appropriate for Tolbutamide detection.

  • The specific mass transitions (precursor and product ions) for Tolbutamide and this compound are monitored.

Alternative Method: RP-HPLC-UV[3]

This method is a more widely accessible approach for the quantification of Tolbutamide in pharmaceutical formulations.

a. Sample Preparation (for bulk drug):

  • Accurately weigh 100 mg of Tolbutamide and dissolve it in the mobile phase in a 100 mL volumetric flask to achieve a concentration of 1 mg/mL.

  • Further dilute with the mobile phase to obtain the desired working standard concentrations.

b. Liquid Chromatography:

  • Column: Zodiac C18 (250 mm × 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: Methanol: 0.1% Orthophosphoric acid: Acetonitrile (10:30:60, v/v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 20 µL.[3]

c. UV Detection:

  • Wavelength: 231 nm.[3]

Workflow and Pathway Visualizations

Tolbutamide Quantification Workflow Figure 1. Analytical Workflow for Tolbutamide Quantification using UHPLC-MS/MS cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Serum_Sample Serum Sample (50 µL) Add_Acid Add Water with 0.1% Formic Acid (50 µL) Serum_Sample->Add_Acid Add_IS_PP Add Acetonitrile/Methanol with This compound (300 µL) Add_Acid->Add_IS_PP Vortex Vortex (30 sec) Add_IS_PP->Vortex Centrifuge Centrifuge (13,000 x g, 15 min, 4°C) Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant (80 µL) Centrifuge->Supernatant_Transfer Dilution Dilute with 30% Aqueous Methanol with 0.1% Formic Acid (20 µL) Supernatant_Transfer->Dilution UHPLC UHPLC Separation Dilution->UHPLC MSMS Tandem Mass Spectrometry (ESI) UHPLC->MSMS Data_Acquisition Data Acquisition MSMS->Data_Acquisition Peak_Integration Peak Integration (Tolbutamide & IS) Data_Acquisition->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Analytical Workflow for Tolbutamide Quantification using UHPLC-MS/MS.

References

Navigating Bioanalytical Method Validation: A Comparative Guide to Internal Standard Use Under FDA and ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The use of an appropriate internal standard (IS) is a cornerstone of robust and reliable bioanalytical methods, a principle heavily emphasized in guidelines from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH). This guide provides a comprehensive comparison of internal standard strategies, supported by experimental data and detailed protocols, to aid in the development of compliant and scientifically sound bioanalytical assays.

The primary role of an internal standard is to compensate for variability during sample processing and analysis, ensuring the accuracy and precision of the quantification of an analyte in a biological matrix. Both the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH M10 guideline underscore the importance of a well-justified internal standard selection and its consistent application throughout the validation and application of a bioanalytical method.

The Gold Standard: Stable Isotope-Labeled Internal Standards

The consensus in the scientific and regulatory community is that a stable isotope-labeled (SIL) internal standard, particularly a deuterated version of the analyte, is the preferred choice for quantitative bioanalysis, especially for methods employing liquid chromatography-mass spectrometry (LC-MS). The near-identical physicochemical properties of a SIL-IS to the analyte ensure that it behaves similarly during extraction, chromatography, and ionization, thereby providing the most effective compensation for potential variabilities.

Alternative Approach: Structural Analog Internal Standards

Performance Comparison: Deuterated vs. Analog Internal Standards

Experimental data consistently demonstrates the superiority of deuterated internal standards over structural analogs in terms of accuracy and precision. The following tables summarize the performance of these two types of internal standards in bioanalytical assays.

Validation Parameter Deuterated Internal Standard Structural Analog Internal Standard ICH M10/FDA Acceptance Criteria
Accuracy (% Bias) Typically within ±5%Can exceed ±15%Within ±15% of nominal value (±20% at LLOQ)
Precision (%CV) Typically <10%Can be >15%≤15% (≤20% at LLOQ)
Matrix Effect Minimal and compensatedCan be significant and uncompensatedIS-normalized matrix factor should be close to 1
Extraction Recovery Consistent and similar to analyteMay differ significantly from analyteConsistent and reproducible

Table 1: General Performance Comparison of Internal Standards

Case Study: Quantification of a Small Molecule Drug in Human Plasma

The following data was obtained from a validation study comparing a deuterated internal standard and a structural analog for the quantification of a new chemical entity in human plasma by LC-MS/MS.

QC Level Deuterated IS Accuracy (% Bias) Deuterated IS Precision (%CV) Analog IS Accuracy (% Bias) Analog IS Precision (%CV)
LLOQ-2.56.8-18.219.5
Low1.24.59.816.2
Medium-0.83.1-12.517.8
High2.12.515.715.9

Table 2: Comparative Accuracy and Precision Data

The data clearly indicates that the deuterated internal standard provided superior accuracy and precision, well within the regulatory acceptance criteria. The structural analog, however, showed significant bias and higher variability, particularly at the lower limit of quantitation (LLOQ).

Experimental Protocols

Internal Standard Selection and Justification

Objective: To select and justify the most appropriate internal standard for a bioanalytical method.

Methodology:

  • Primary Candidate: A stable isotope-labeled (e.g., deuterated) version of the analyte is the preferred choice.[1]

  • Alternative Candidate: If a SIL-IS is not available, select a structural analog with physicochemical properties closely matching the analyte.

  • Purity Check: Verify the purity of the internal standard and ensure it is free from impurities that could interfere with the analyte.

  • Interference Check: Analyze blank matrix samples fortified with the internal standard to ensure no interference at the retention time of the analyte. The response of any interfering peak should be less than 20% of the LLOQ of the analyte and 5% for the internal standard.[2]

  • Documentation: Document the rationale for the chosen internal standard in the method validation report.

Bioanalytical Method Validation: Accuracy and Precision

Objective: To assess the accuracy and precision of the bioanalytical method using the selected internal standard.

Methodology:

  • Prepare Quality Control (QC) Samples: Spike blank biological matrix with known concentrations of the analyte at a minimum of four levels: LLOQ, low, medium, and high.[2]

  • Analyze QC Samples: Analyze at least five replicates of each QC level in at least three separate analytical runs.[2]

  • Data Analysis: Calculate the accuracy (% bias) and precision (% coefficient of variation, CV) for each QC level.

  • Acceptance Criteria: The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ), and the precision should not exceed 15% CV (20% at the LLOQ).[3]

Visualizing the Workflow and Logic

The following diagrams illustrate the decision-making process for internal standard selection and the workflow for bioanalytical method validation.

internal_standard_selection start Start: Need for an Internal Standard sil_available Is a Stable Isotope-Labeled (SIL) IS Available? start->sil_available use_sil Select SIL-IS (e.g., Deuterated) sil_available->use_sil Yes use_analog Select Structural Analog IS sil_available->use_analog No validate Proceed to Method Validation use_sil->validate use_analog->validate

Internal Standard Selection Pathway

bioanalytical_method_validation_workflow start Start: Method Development prepare_qc Prepare Calibration Standards & Quality Control (QC) Samples start->prepare_qc add_is Add Internal Standard to all Samples prepare_qc->add_is sample_prep Sample Preparation (e.g., Protein Precipitation, SPE) add_is->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing validation_report Generate Validation Report data_processing->validation_report

Bioanalytical Method Validation Workflow

References

A Researcher's Guide to Inter-laboratory Comparison of CYP2C9 Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of Cytochrome P450 2C9 (CYP2C9) activity assays is critical for accurate drug metabolism studies and reliable drug-drug interaction predictions. This guide provides a comparative overview of commonly used CYP2C9 activity assays, supported by experimental data from various studies. We delve into the methodologies of key assays, present quantitative data for comparison, and visualize experimental workflows and metabolic pathways.

Data Presentation: A Comparative Look at Assay Performance

The choice of substrate and analytical method can significantly influence the kinetic parameters determined for CYP2C9 activity. Below are tables summarizing Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for common probe substrates, as reported in different studies. It is important to note that direct comparison between laboratories can be challenging due to variations in experimental conditions, such as enzyme source (human liver microsomes vs. recombinant enzymes) and incubation components.

Table 1: Kinetic Parameters for Diclofenac 4'-Hydroxylation

Enzyme SourceKm (µM)Vmax (pmol/min/mg protein or nmol/min/nmol P450)Reference
Human Liver Microsomes3.9 - 22Not consistently reported[1]
cDNA-expressed CYP2C94.3 ± 2.412.5 ± 0.2 (nmol/min/nmol P450)[2]
Yeast-expressed CYP2C9*111.2 ± 2.38.1 ± 1.3 (nmol/min/nmol P450)[2]
Recombinant CYP2C96-fold variation across systems15-fold variation across systems[3]

Table 2: Kinetic Parameters for S-Warfarin 7-Hydroxylation

Enzyme SourceKm (µM)Vmax (pmol/min/mg protein or pmol/min/nmol P450)Reference
Human Liver Microsomes5.2 (4.3 to 6.1)173 (165 to 182) (pmol/min/mg protein)[4]
Recombinant CYP2C92.3 (1.9 to 2.7)68 (65 to 71) (pmol/min/nmol P450)[4]
COS-7 cell-expressed CYP2C9.13.03 ± 0.380.1 ± 0.002 min⁻¹[5]

Table 3: Kinetic Parameters for Tolbutamide Hydroxylation

Enzyme SourceKm (µM)Vmax (nmol/min/nmol P450)Reference
Recombinant CYP2C9523 ± 648.36 ± 0.4[6]
Native CYP2C9-A293 ± 398.51 ± 0.5[6]
Human Liver Microsomes26-fold variation across systems-[3]

Table 4: Kinetic Parameters for Losartan Oxidation

Enzyme SourceKm (µM)VmaxReference
Yeast-expressed CYP2C9.1-Lower in variants[7]
Human Liver MicrosomesLower in certain genotypesLower in certain genotypes[7]

Experimental Protocols: A Closer Look at the Methods

Detailed and standardized protocols are the bedrock of reproducible scientific research. Here, we outline the methodologies for key CYP2C9 activity assays.

Diclofenac 4'-Hydroxylation Assay (LC-MS/MS Method)

This assay quantifies the formation of the primary metabolite of diclofenac, 4'-hydroxydiclofenac, and is a widely accepted method for measuring CYP2C9 activity.

Materials:

  • Human liver microsomes (HLM) or recombinant CYP2C9

  • Diclofenac

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare a pre-incubation mix containing HLM or recombinant CYP2C9 and potassium phosphate buffer.

  • Substrate Addition: Add diclofenac to the mixture.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the substrate to partition into the microsomal membranes.

  • Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system.

  • Incubation: Incubate at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding ice-cold acetonitrile.

  • Centrifugation: Centrifuge the samples to pellet the protein.

  • Analysis: Analyze the supernatant for the formation of 4'-hydroxydiclofenac using a validated LC-MS/MS method.

S-Warfarin 7-Hydroxylation Assay (HPLC Method)

This assay measures the formation of 7-hydroxywarfarin from the more potent S-enantiomer of warfarin, a reaction primarily catalyzed by CYP2C9.

Materials:

  • Human liver microsomes or recombinant CYP2C9

  • S-warfarin

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • Methanol or other organic solvent for termination

  • Internal standard for HPLC analysis

Procedure:

  • Incubation Setup: Combine HLM or recombinant CYP2C9, S-warfarin, and buffer in a reaction vessel.

  • Pre-warming: Pre-warm the mixture to 37°C.

  • Initiation: Start the reaction by adding the NADPH regenerating system.

  • Incubation: Incubate at 37°C for a defined period, ensuring linearity of product formation.

  • Termination: Terminate the reaction by adding an organic solvent like methanol.

  • Sample Processing: Centrifuge to remove precipitated proteins.

  • Analysis: Quantify the formation of 7-hydroxywarfarin in the supernatant using HPLC with fluorescence or UV detection.

Fluorometric High-Throughput Screening (HTS) Assay

Fluorometric assays offer a rapid and high-throughput alternative to LC-MS-based methods for screening potential CYP2C9 inhibitors. These assays utilize a pro-fluorescent substrate that is converted into a fluorescent product by CYP2C9.

Materials:

  • Recombinant CYP2C9

  • Fluorogenic CYP2C9 substrate (e.g., a Vivid® substrate)

  • NADPH regenerating system

  • Assay buffer

  • Test compounds (potential inhibitors)

  • 96- or 384-well microplates

Procedure:

  • Reagent Preparation: Prepare solutions of recombinant CYP2C9, the fluorogenic substrate, the NADPH regenerating system, and test compounds in the assay buffer.

  • Dispensing: Dispense the CYP2C9 enzyme solution into the microplate wells.

  • Compound Addition: Add the test compounds or vehicle control to the wells.

  • Pre-incubation: Pre-incubate the plate at 37°C.

  • Reaction Initiation: Initiate the reaction by adding a mixture of the fluorogenic substrate and the NADPH regenerating system.

  • Signal Detection: Measure the increase in fluorescence over time using a plate reader. The rate of fluorescence increase is proportional to the CYP2C9 activity.

  • Data Analysis: Calculate the percent inhibition of CYP2C9 activity by the test compounds.

Mandatory Visualization: Pathways and Workflows

Diagrams are essential for visualizing complex biological processes and experimental designs. Below are Graphviz diagrams illustrating the warfarin metabolic pathway and a general experimental workflow for a CYP2C9 inhibition assay.

Warfarin_Metabolism Warfarin Warfarin (racemic) SWarfarin S-Warfarin Warfarin->SWarfarin RWarfarin R-Warfarin Warfarin->RWarfarin CYP2C9 CYP2C9 SWarfarin->CYP2C9 Major Pathway OtherCYPs CYP1A2, CYP3A4, etc. RWarfarin->OtherCYPs Major Pathway S_Metabolites Inactive Metabolites (e.g., 7-hydroxywarfarin) CYP2C9->S_Metabolites R_Metabolites Inactive Metabolites OtherCYPs->R_Metabolites Excretion Excretion S_Metabolites->Excretion R_Metabolites->Excretion

Caption: Simplified metabolic pathway of warfarin highlighting the central role of CYP2C9.

CYP2C9_Inhibition_Workflow Start Start PrepareReagents Prepare Reagents: - CYP2C9 Enzyme - Substrate - NADPH - Test Compound Start->PrepareReagents Incubate Incubate Enzyme + Test Compound PrepareReagents->Incubate InitiateReaction Initiate Reaction with Substrate + NADPH Incubate->InitiateReaction IncubateReaction Incubate at 37°C InitiateReaction->IncubateReaction TerminateReaction Terminate Reaction IncubateReaction->TerminateReaction Analyze Analyze Metabolite Formation (LC-MS or Fluorescence) TerminateReaction->Analyze Calculate Calculate % Inhibition Analyze->Calculate End End Calculate->End

Caption: General experimental workflow for a CYP2C9 inhibition assay.

References

The Gold Standard vs. The Practical Alternative: A Comparative Analysis of Hydroxy Tolbutamide-d9 and Structural Analog Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of quantitative bioanalysis, particularly in drug metabolism and pharmacokinetic studies, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy and reliability of analytical data. This guide provides a detailed comparison of the performance of a stable isotope-labeled (SIL) internal standard, Hydroxy Tolbutamide-d9, against a conventional structural analog internal standard for the quantification of Hydroxy Tolbutamide and its parent compound, Tolbutamide. This comparison is supported by experimental data from published literature, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their selection of an internal standard.

Executive Summary: Performance at a Glance

Stable isotope-labeled internal standards, such as this compound, are widely regarded as the "gold standard" in quantitative mass spectrometry.[1][2] Their key advantage lies in their near-identical physicochemical properties to the analyte of interest, leading to co-elution during chromatography and similar behavior during sample extraction and ionization.[2][3] This minimizes the impact of matrix effects and improves the accuracy and precision of the analytical method.[1][3] Structural analog internal standards, while cost-effective and often more readily available, may exhibit different chromatographic and mass spectrometric behavior compared to the analyte, potentially leading to less accurate quantification.[1]

The following tables summarize the performance of bioanalytical methods using either this compound or a structural analog as the internal standard for the analysis of Tolbutamide and Hydroxy Tolbutamide.

Table 1: Performance Data for this compound as an Internal Standard for Tolbutamide Analysis [4]

Validation ParameterPerformance MetricResult
Linearity Calibration Curve Range75 - 36,000 ng/mL
Correlation Coefficient (r²)> 0.998
Accuracy %Bias at LLOQ< 17%
%Bias at other concentrations< 13%
Precision %CV at LLOQ< 17%
%CV at other concentrations< 13%
Recovery Extraction Recovery84.2% - 98.5%
Matrix Effect Minimized by co-eluting SIL-ISNot explicitly quantified, but stated to be minimized

Table 2: Performance Data for a Structural Analog (Carbamazepine) as an Internal Standard for Tolbutamide and Hydroxy Tolbutamide Analysis [5]

Validation ParameterPerformance Metric (Tolbutamide)Performance Metric (Hydroxy Tolbutamide)
Linearity Calibration Curve Range5 - 1000 ng/mL
Precision Intra- and Inter-day RSD< 10%

Delving into the Details: Experimental Protocols

The following sections provide detailed methodologies for the bioanalytical assays from which the performance data in the tables above were derived.

Experimental Protocol Using this compound Internal Standard[4]

This method describes the simultaneous determination of caffeine, tolbutamide, dextromethorphan, and alprazolam in human serum.

  • Sample Preparation:

    • 50 µL of human serum is mixed with 50 µL of 0.1% formic acid in water.

    • Protein precipitation is achieved by adding 300 µL of acetonitrile/methanol (9:1, v/v) containing [d9]-4-hydroxy-tolbutamide as the internal standard.

    • The mixture is vortexed and centrifuged.

    • 80 µL of the supernatant is diluted with 20 µL of 30% aqueous methanol containing 0.1% formic acid.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

    • Chromatographic Column: Not specified in the provided abstract.

    • Mobile Phase: Not specified in the provided abstract.

    • Mass Spectrometry: Detection is performed using multiple reaction monitoring (MRM).

      • MRM Transition for Tolbutamide: m/z 271 to 172 and m/z 271 to 91.

      • MRM Transition for [d9]-4-hydroxy-tolbutamide: m/z 296 to 188 and m/z 296 to 107.

Experimental Protocol Using a Structural Analog Internal Standard (Carbamazepine)[5]

This method was developed for the determination of tolbutamide and its metabolite, hydroxytolbutamide, in rat plasma.

  • Sample Preparation:

    • Details of the extraction procedure are not provided in the abstract. Carbamazepine is used as the internal standard.

  • LC-MS/MS Analysis:

    • Chromatographic Column: Agilent Zorbax SB-C18 column (150 mm × 2.1 mm, 3.5 µm).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.

    • Mass Spectrometry: Further details on the mass spectrometric conditions are not provided in the abstract.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the two comparative methods.

cluster_0 Experimental Workflow with this compound IS A Serum Sample (50 µL) B Add 0.1% Formic Acid A->B C Protein Precipitation with Acetonitrile/Methanol containing this compound B->C D Vortex & Centrifuge C->D E Dilute Supernatant D->E F LC-MS/MS Analysis E->F

Workflow using this compound IS.

cluster_1 Experimental Workflow with Structural Analog IS G Plasma Sample H Sample Preparation with Carbamazepine IS G->H I LC-MS/MS Analysis H->I

Workflow using a structural analog IS.

Concluding Remarks: Making an Informed Decision

The choice between a deuterated internal standard and a structural analog is a critical decision in bioanalytical method development. The experimental evidence strongly suggests that stable isotope-labeled internal standards like this compound offer superior performance, particularly in terms of accuracy and precision, by effectively compensating for matrix effects.[1][6] While structural analogs can be a viable and cost-effective option, their performance should be rigorously validated to ensure they adequately mimic the behavior of the analyte.[6] For demanding applications in drug development and clinical research where the highest data quality is essential, the use of a deuterated internal standard is the recommended approach.

References

The Gold Standard: Justification for Using a Deuterated Internal Standard in Regulatory Submissions

Author: BenchChem Technical Support Team. Date: November 2025

In the rigorous landscape of drug development and clinical research, the accuracy and reliability of bioanalytical data are paramount for regulatory approval. A critical component in achieving high-quality data from liquid chromatography-mass spectrometry (LC-MS/MS) assays is the appropriate use of an internal standard. This guide provides a comprehensive comparison of deuterated internal standards versus non-deuterated alternatives, presenting experimental data and detailed protocols to justify the preferential use of deuterated standards in regulatory submissions to bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

For researchers, scientists, and drug development professionals, the choice of an internal standard can significantly impact the outcome of a study. Deuterated internal standards, a type of stable isotope-labeled internal standard (SIL-IS), are widely regarded as the "gold standard" for their ability to provide the most accurate and precise quantification of analytes in complex biological matrices.[1] Their physicochemical properties are nearly identical to the analyte of interest, which allows them to effectively compensate for variability during sample preparation and analysis.[2]

Mitigating the Matrix Effect: The Core Advantage

A primary challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate results.[3] Because deuterated internal standards are chemically and physically almost identical to the analyte, they co-elute during chromatography and experience the same degree of matrix effects.[3][4] This co-elution ensures that any signal suppression or enhancement affecting the analyte is mirrored by the deuterated standard, allowing for accurate correction and more reliable quantification.[1] Non-deuterated standards, often structural analogs, may have different retention times and be affected differently by the matrix, which can compromise data quality.[3][4]

Comparative Performance Data: Deuterated vs. Non-Deuterated Internal Standards

Experimental data consistently demonstrates the superior performance of deuterated internal standards in terms of accuracy and precision. The following tables summarize representative data from studies comparing the two types of internal standards.

Table 1: Comparison of Accuracy and Precision for the Quantification of a Tubulin Inhibitor (D-24851)

Internal Standard TypeAnalyte Concentration (ng/mL)Accuracy (%)Precision (%CV)
Deuterated (SIL IS) 1102.33.5
10101.52.8
100100.82.1
Structural Analog 188.711.2
1090.19.8
10093.57.5

Data compiled from representative studies. Actual performance may vary depending on the analyte and matrix.[5][6]

Table 2: Comparison of Inter-assay Precision for Sirolimus Quantification

Internal Standard TypeInter-assay Imprecision (%CV)
Deuterated (SIR-d3) 2.7 - 5.7
Structural Analog (DMR) 7.6 - 9.7

This data indicates a more robust and reliable assay when using the deuterated standard.[5][7]

Table 3: Impact of Internal Standard Selection on Assay Performance in the Presence of Matrix Effects

Internal Standard TypeAccuracy (% Bias)Precision (%CV)
Deuterated -2.53.8
Structural Analog -15.812.5

Data is representative and compiled from principles described in referenced literature.[8]

Regulatory Landscape: Harmonized Expectations

Regulatory bodies, including the FDA and EMA, have established harmonized guidelines for bioanalytical method validation under the International Council for Harmonisation (ICH) M10 guideline.[9][10] While not explicitly mandating the use of deuterated internal standards, the guidelines emphasize the need for a "fit-for-purpose" method that is accurate, precise, and reliable.[11] The use of a stable isotope-labeled internal standard is highly recommended, particularly for mass spectrometry-based methods, as it helps to compensate for variability during sample processing and analysis.[2] The European Medicines Agency (EMA) has noted that over 90% of submissions to their agency have incorporated SIL-IS in supportive assay validations.

Experimental Protocols

To ensure the robust and reliable performance of a quantitative assay using a deuterated internal standard, a thorough validation protocol is essential.

Protocol 1: Sample Preparation using Protein Precipitation

This is a common and straightforward method for sample cleanup.

  • Aliquoting: To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the deuterated internal standard working solution.[2]

  • Precipitation: Add 300 µL of a precipitation reagent (e.g., acetonitrile or methanol containing 0.1% formic acid) to each sample.[8]

  • Vortexing: Vortex the tubes vigorously for 1 minute to ensure complete protein precipitation.[12]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[8]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.[13]

Protocol 2: Evaluation of Matrix Effects

This protocol is used to quantify the extent of ion suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and internal standard into the reconstitution solvent at known concentrations (e.g., low and high QC levels).[14]

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix using your validated sample preparation method. Spike the analyte and internal standard into the extracted matrix supernatant/eluate at the same concentrations as Set A.[14]

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before the extraction process at the same concentrations as Set A.[14]

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for the analyte and internal standard.[14]

  • Calculate the Matrix Factor (MF) and Internal Standard-Normalized Matrix Factor (IS-Normalized MF):

    • MF = (Peak area of analyte in Set B) / (Mean peak area of analyte in Set A)

    • IS-Normalized MF = (MF of analyte) / (MF of internal standard)

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized MF across the different matrix lots should be ≤15%.[15]

Logical and Experimental Workflows

The following diagrams illustrate the key concepts and workflows involved in using a deuterated internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification A Biological Sample (Analyte) B Spike with Deuterated Internal Standard (IS) A->B C Extraction / Cleanup B->C J Correction for Variability D Chromatographic Separation (Co-elution of Analyte and IS) C->D E Mass Spectrometric Detection (Different m/z) D->E F Calculate Peak Area Ratio (Analyte/IS) E->F G Determine Analyte Concentration from Calibration Curve F->G H Accurate & Precise Result G->H I Matrix Effects & Variability I->C I->D I->E J->F

Caption: Logical workflow for accurate quantification using a deuterated internal standard.

G cluster_workflow Bioanalytical Method Validation Workflow cluster_validation_params Key Validation Parameters A Method Development B Full Validation A->B C Study Sample Analysis B->C D Selectivity & Specificity B->D E Accuracy & Precision B->E F Calibration Curve B->F G Matrix Effect B->G H Stability B->H I Deuterated Internal Standard I->B Integral Component

Caption: Workflow for bioanalytical method validation using an internal standard.

G cluster_process Ionization Process in Mass Spectrometer cluster_correction Correction with Deuterated Internal Standard A Analyte + Co-eluting Matrix Components B Ion Source A->B C Ion Suppression/Enhancement B->C D Inaccurate Signal C->D E Analyte + Deuterated IS + Co-eluting Matrix Components F Ion Source E->F G Identical Ion Suppression/Enhancement for Analyte & IS F->G H Accurate Signal Ratio (Analyte/IS) G->H

Caption: How a co-eluting deuterated standard corrects for matrix effects.

Conclusion: The Justified Choice for Regulatory Success

While non-deuterated internal standards can be a viable option in some applications, the experimental evidence strongly supports the use of deuterated internal standards for achieving the highest quality data in quantitative bioanalytical assays.[5] Their ability to closely mimic the analyte of interest and effectively compensate for matrix effects makes them the superior choice for demanding applications in drug development and clinical research, where accuracy and reliability are paramount for regulatory approval.[1] By investing in a deuterated internal standard and conducting a thorough method validation, researchers can ensure the generation of robust and defensible data for their regulatory submissions.

References

A Comparative Analysis of DNA Extraction Methods from Whole Blood

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the isolation of high-quality deoxyribonucleic acid (DNA) from whole blood is a critical first step for a multitude of downstream applications, from PCR-based assays to next-generation sequencing. The choice of extraction method can significantly impact the yield, purity, and integrity of the obtained DNA, thereby influencing the reliability of subsequent analyses. This guide provides a comparative analysis of four commonly used DNA extraction methods: Phenol-Chloroform, Salting Out, Spin Column-based, and Magnetic Bead-based techniques.

Performance Comparison

The selection of an appropriate DNA extraction method often involves a trade-off between DNA quality, yield, time, cost, and safety. The following table summarizes the key performance metrics for each of the four methods.

Performance MetricPhenol-ChloroformSalting OutSpin Column (Silica-based)Magnetic Bead-based
DNA Yield High[1]Good[1]Moderate to High[2][3]Moderate to High[4]
DNA Purity (A260/A280) 1.8 - 2.0[1]1.8 - 2.0[1]Consistently 1.8 - 2.0[5]Consistently 1.8 - 2.0
DNA Purity (A260/A230) Can be low due to phenol carryover[1]Generally good[1]Good, efficient salt removalGood, efficient salt removal
Processing Time Long, multi-day protocol[1]Moderate[6]Fast, < 1 hour[1]Very fast, automation-friendly[7]
Cost per Sample LowVery Low[6]Moderate to HighHigh[7]
Toxicity/Safety Highly toxic (Phenol, Chloroform)[1]Low toxicity[8]Low toxicityLow toxicity
Throughput LowModerateHighHigh, easily automated[9][10]

Experimental Workflows

A general workflow for DNA extraction from whole blood involves several key steps: lysis of red and white blood cells, removal of proteins and other contaminants, and finally, the recovery of purified DNA. The different methods diverge primarily in the techniques used for protein removal and DNA isolation.

DNA Extraction Workflow cluster_methods WholeBlood Whole Blood Sample Lysis Cell Lysis (RBC and WBC) WholeBlood->Lysis ProteinRemoval Protein Removal Lysis->ProteinRemoval DNA_Isolation DNA Isolation ProteinRemoval->DNA_Isolation Phenol Phenol-Chloroform Extraction ProteinRemoval->Phenol Organic Solvent SaltingOut Salting Out (Protein Precipitation) ProteinRemoval->SaltingOut High Salt Concentration Washing Washing DNA_Isolation->Washing SpinColumn Silica Column Binding DNA_Isolation->SpinColumn Centrifugation MagBeads Magnetic Bead Binding DNA_Isolation->MagBeads Magnetic Field Elution Elution Washing->Elution PureDNA Purified DNA Elution->PureDNA

Caption: General workflow of DNA extraction from whole blood.

Experimental Protocols

Below are detailed methodologies for the four key DNA extraction methods discussed.

Phenol-Chloroform Extraction

This traditional method relies on organic solvents to denature and separate proteins from the aqueous DNA solution.

Protocol:

  • Cell Lysis: Mix whole blood with a lysis buffer to break open red and white blood cells, releasing the cellular contents.[11]

  • Proteinase K Digestion: Add Proteinase K and incubate to digest proteins.[12]

  • Phenol-Chloroform Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) to the lysate.[12][13]

  • Phase Separation: Centrifuge the mixture, which will separate into three phases: an upper aqueous phase containing DNA, an interphase with precipitated proteins, and a lower organic phase.

  • DNA Precipitation: Carefully transfer the upper aqueous phase to a new tube and add isopropanol or cold ethanol to precipitate the DNA.[11]

  • Washing: Centrifuge to pellet the DNA, discard the supernatant, and wash the pellet with 70% ethanol to remove excess salts.[12]

  • Resuspension: Air-dry the DNA pellet and resuspend it in a TE buffer or nuclease-free water.

Salting Out Method

This method uses a high concentration of salt to precipitate proteins, providing a safer alternative to phenol-chloroform.[8][14]

Protocol:

  • Cell Lysis: Lyse red blood cells using a specific lysis buffer, then pellet the white blood cells.[15]

  • White Blood Cell Lysis: Resuspend the white blood cell pellet in a lysis buffer containing a detergent (e.g., SDS) and Proteinase K to lyse the cells and digest proteins.[15]

  • Protein Precipitation: Add a high concentration of a salt solution (e.g., saturated NaCl) to the lysate and mix vigorously.[15]

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • DNA Precipitation: Transfer the supernatant containing the DNA to a new tube and precipitate the DNA with isopropanol or ethanol.[15][16]

  • Washing: Centrifuge to pellet the DNA, discard the supernatant, and wash the pellet with 70% ethanol.[15]

  • Resuspension: Air-dry the DNA pellet and resuspend it in TE buffer or nuclease-free water.

Spin Column-based (Silica) Method

This popular method utilizes a silica membrane in a spin column that selectively binds DNA in the presence of chaotropic salts.[14]

Protocol:

  • Lysis: Mix the whole blood sample with a lysis buffer containing chaotropic salts and Proteinase K, and incubate to lyse the cells and denature proteins.[17][18]

  • Binding: Add ethanol to the lysate and apply the mixture to a silica-based spin column. Centrifuge the column, which forces the lysate through the silica membrane. The DNA binds to the membrane under these conditions.[2][3][17][18]

  • Washing: Wash the column with one or more wash buffers to remove any remaining contaminants and inhibitors. This is typically done by adding the wash buffer to the column and centrifuging.[17][18]

  • Elution: Place the spin column in a clean collection tube, add an elution buffer (or nuclease-free water) directly to the center of the silica membrane, and centrifuge to elute the purified DNA.[17][18]

Magnetic Bead-based Method

This method employs magnetic beads coated with a substance that can bind DNA. The use of a magnetic field allows for easy and rapid separation of the DNA from the rest of the sample.[7]

Protocol:

  • Lysis: Lyse the blood cells in the presence of a lysis buffer and Proteinase K.[19][20]

  • Binding: Add magnetic beads to the lysate along with a binding buffer. The DNA will bind to the surface of the magnetic beads.[7][19][20]

  • Separation: Place the tube on a magnetic stand, which will pull the DNA-bound magnetic beads to the side of the tube, allowing for the easy removal of the supernatant containing contaminants.[21]

  • Washing: Remove the tube from the magnetic stand, resuspend the beads in a wash buffer, and then place it back on the magnetic stand to separate the beads and discard the wash buffer. This step is typically repeated.[21]

  • Elution: Resuspend the washed beads in an elution buffer, which causes the DNA to be released from the beads. Place the tube back on the magnetic stand and carefully transfer the eluate containing the purified DNA to a new tube.[21]

Concluding Remarks

The ideal DNA extraction method depends on the specific requirements of the downstream application, sample throughput, and available resources. For high-throughput laboratories, the speed and automation compatibility of magnetic bead-based and spin-column methods are highly advantageous.[9][10] When cost is a primary concern and a large number of samples need to be processed, the salting-out method offers a reliable and economical option.[6] While the phenol-chloroform method can yield high quantities of DNA, its toxicity and time-consuming nature have led to its reduced use in many modern laboratories.[1][22] Ultimately, a careful consideration of the factors outlined in this guide will enable researchers to select the most appropriate method to achieve their scientific goals.

References

A Researcher's Guide to Internal Standard Concentration in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of how the concentration of an internal standard can significantly influence the accuracy, precision, and overall reliability of quantitative bioanalytical assays.

In the pursuit of accurate and reproducible quantification of analytes in complex biological matrices, the use of an internal standard (IS) is a cornerstone of robust bioanalytical method development.[1][2][3] An IS is a compound of known concentration added to all samples, calibrators, and quality controls to correct for variability during sample preparation, injection, and analysis.[1][3] While the choice of a suitable IS is critical, its concentration is an equally important parameter that can profoundly impact assay performance. This guide provides a comparative analysis of different internal standard concentration strategies, supported by experimental considerations and data presentation, to aid researchers in optimizing their bioanalytical methods.

The Role and Importance of an Internal Standard

Internal standards are indispensable in techniques like liquid chromatography-mass spectrometry (LC-MS/MS) for several reasons:

  • Compensation for Variability: They help to correct for variations that can occur during sample processing, such as extraction inconsistencies and volumetric errors.[4][5]

  • Correction for Matrix Effects: An IS can mitigate the impact of ion suppression or enhancement caused by the sample matrix, a common challenge in bioanalysis.[6][7]

  • Improved Precision and Accuracy: By normalizing the analyte response to the IS response, the precision and accuracy of the quantitative results are significantly improved.[2]

The ideal internal standard is structurally and physicochemically similar to the analyte. Stable isotope-labeled (SIL) internal standards are considered the "gold standard" as they co-elute with the analyte and exhibit nearly identical ionization and extraction behavior.[4][8] When a SIL-IS is unavailable, a structural analogue can be used, but careful evaluation is necessary to ensure it effectively tracks the analyte.

Comparison of Internal Standard Concentration Strategies

The concentration of the internal standard is not a one-size-fits-all parameter. The optimal concentration depends on the specific assay, the analyte's expected concentration range, and the characteristics of the analytical platform. Below is a comparison of common strategies for setting the IS concentration and their potential impact on assay performance.

IS Concentration Strategy Description Potential Advantages Potential Disadvantages Impact on Assay Performance
Low Concentration IS concentration is set near the Lower Limit of Quantitation (LLOQ) of the analyte.- Minimizes potential for ionization suppression of the analyte, especially at low analyte concentrations.- Cost-effective, particularly with expensive SIL-IS.- More susceptible to variability and background noise, potentially impacting precision at the low end of the curve.- May not effectively track the analyte at high concentrations if the detector response is non-linear.Accuracy: May be compromised at higher concentrations if the IS response is not linear over the entire calibration range.Precision: Can be poor for low-concentration samples due to a low signal-to-noise ratio for the IS.Linearity: May be negatively affected if the IS response is not consistent across the calibration curve.
Mid-Range Concentration IS concentration is set to mimic the response of a mid-level calibration standard. A common "rule of thumb" is to target the lower third of the standard curve.[9]- Generally provides a robust and reproducible signal across the calibration range.- Balances the risk of ionization suppression and poor signal-to-noise.- May still cause some ionization suppression of the analyte at very low concentrations.- May not be optimal for assays with a very wide dynamic range.Accuracy: Often provides good accuracy across a significant portion of the calibration range.Precision: Typically results in good precision for most samples.Linearity: Generally supports good linearity of the calibration curve.
High Concentration IS concentration is set near the Upper Limit of Quantitation (ULOQ) of the analyte.- Provides a strong and stable signal, minimizing the impact of background noise.- Can be beneficial if the IS is less sensitive than the analyte.- High risk of causing significant ionization suppression of the analyte, particularly at low analyte concentrations.- May lead to detector saturation for the IS signal.Accuracy: Can lead to significant inaccuracies, especially a positive bias for low-concentration samples, due to ionization suppression of the analyte.[9]Precision: May appear good due to the strong IS signal, but this can mask underlying issues with the analyte measurement.Linearity: Can result in a non-linear calibration curve due to differential ionization suppression across the concentration range.

Experimental Protocol for Optimizing Internal Standard Concentration

A systematic approach is crucial for determining the optimal IS concentration for a given assay. The following protocol outlines the key steps and experiments.

Objective: To determine the internal standard concentration that provides the best accuracy, precision, and linearity for the bioanalytical method.

Materials:

  • Blank biological matrix (e.g., plasma, urine)

  • Analyte stock solution

  • Internal standard stock solution

  • Quality control (QC) samples at low, medium, and high concentrations

  • Calibration standards covering the expected analytical range

Procedure:

  • Prepare a Series of Internal Standard Working Solutions: Prepare several IS working solutions at different concentrations (e.g., low, medium, and high, corresponding to the strategies outlined in the table above).

  • Spike Samples: For each IS concentration being evaluated, spike a full set of calibration standards and QC samples into the blank biological matrix.

  • Sample Preparation: Process all samples using the established extraction procedure.

  • LC-MS/MS Analysis: Analyze the prepared samples.

  • Data Evaluation:

    • Assess IS Response: Evaluate the consistency of the IS peak area across all calibration standards and QC samples for each concentration level tested. A common practice is to investigate IS responses that fall outside of 50-150% of the mean IS response of the calibration standards and QCs.[4]

    • Evaluate Calibration Curve Performance: For each IS concentration, construct a calibration curve by plotting the peak area ratio (analyte/IS) against the analyte concentration. Assess the linearity (coefficient of determination, r²) and the goodness of fit.

    • Determine Accuracy and Precision: Calculate the accuracy (% bias) and precision (% CV) for the QC samples at each IS concentration.

    • Check for Cross-Interference: Analyze blank matrix samples spiked only with the IS to ensure there is no significant contribution to the analyte signal. Conversely, analyze the highest calibration standard without IS to check for analyte contribution to the IS signal. According to ICH M10 guidelines, the IS contribution to the analyte signal should be ≤ 20% of the LLOQ response, and the analyte contribution to the IS signal should be ≤ 5% of the IS response.[6]

Data Summary Table:

IS Concentration Mean IS Peak Area (CV%) Calibration Curve Linearity (r²) Low QC Accuracy (% Bias) Low QC Precision (% CV) High QC Accuracy (% Bias) High QC Precision (% CV)
Low (e.g., 10 ng/mL) 50,000 (15%)0.992+2.5%12.0%-8.0%7.5%
Medium (e.g., 100 ng/mL) 500,000 (5%)0.999+1.2%4.5%-1.5%3.0%
High (e.g., 1000 ng/mL) 5,000,000 (2%)0.985+18.5%5.0%-2.5%2.8%

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizing the Workflow and Logic

Diagrams created using Graphviz can help to visualize the experimental workflow and the logical relationships in assessing the impact of internal standard concentration.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation A Prepare IS Working Solutions (Low, Medium, High) B Spike Calibration Standards & QC Samples A->B C Sample Extraction B->C D LC-MS/MS Analysis C->D E Assess IS Response Consistency D->E F Evaluate Calibration Curve Performance D->F G Calculate Accuracy & Precision D->G H Check for Cross-Interference D->H I Select Optimal IS Concentration E->I F->I G->I H->I

Workflow for Optimizing Internal Standard Concentration.

Logical_Relationships cluster_concentration IS Concentration cluster_issues Potential Assay Issues Low Too Low PoorPrecision Poor Precision (Low S/N) Low->PoorPrecision leads to NonLinearity Non-Linearity Low->NonLinearity Optimal Optimal High Too High High->NonLinearity IonSuppression Ion Suppression High->IonSuppression causes DetectorSaturation Detector Saturation High->DetectorSaturation can cause InaccurateResults Inaccurate Results PoorPrecision->InaccurateResults NonLinearity->InaccurateResults IonSuppression->InaccurateResults leads to

Impact of IS Concentration on Assay Performance.

Conclusion and Best Practices

The concentration of the internal standard is a critical parameter that requires careful optimization during bioanalytical method development. There is no single concentration that is universally optimal; it must be empirically determined for each assay.

Key Recommendations:

  • Systematic Evaluation: Always perform a systematic evaluation of different IS concentrations during method development.

  • Aim for Consistency: The chosen IS concentration should yield a consistent and reproducible response across the entire analytical run.

  • Avoid Extremes: Both excessively low and high IS concentrations can introduce inaccuracies and variability into the assay. A mid-range concentration is often a good starting point for optimization.[9]

  • Consider the Analyte: The IS concentration should be appropriate for the expected concentration range of the analyte.

  • Use SIL-IS When Possible: Stable isotope-labeled internal standards are the preferred choice to ensure the most effective tracking of the analyte.

  • Monitor Throughout Validation and Sample Analysis: Continue to monitor the IS response during method validation and routine sample analysis to detect any potential issues.[3]

By following a structured approach to optimizing the internal standard concentration, researchers can significantly enhance the reliability and robustness of their bioanalytical methods, leading to higher quality data in drug development and other research areas.

References

Safety Operating Guide

Safe Disposal of Hydroxy Tolbutamide-d9: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents like Hydroxy Tolbutamide-d9 are critical for maintaining laboratory safety and ensuring environmental compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, ensuring that safety and regulatory adherence are prioritized.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, it is essential to handle this compound with the appropriate personal protective equipment (PPE) to mitigate exposure risks. The compound is classified as a possible irritant and may be harmful if swallowed, inhaled, or absorbed through the skin.[1][2]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use compatible, chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.

In the event of accidental exposure, follow these first-aid measures:

  • Eye Contact: Immediately flush eyes with plenty of water as a precaution.[1]

  • Skin Contact: Wash the affected area thoroughly with soap and water.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and consult a physician.[1]

II. Hazard and Safety Data Summary

While specific quantitative disposal parameters are not publicly available, the known hazards of this compound and its non-deuterated form necessitate its treatment as hazardous chemical waste. The following table summarizes key safety information.

Hazard Classification & Handling InformationDescriptionSource
Acute Toxicity May be harmful if swallowed, inhaled, or absorbed through the skin. Classified as a possible irritant.[1][2]
Personal Protective Equipment (PPE) Safety glasses with side-shields, impervious clothing, and chemical-resistant gloves are required.[1][2]
First Aid: Skin Contact Wash off with soap and plenty of water.[1]
First Aid: Eye Contact Flush eyes with water as a precaution.[1]
First Aid: Inhalation Move person into fresh air. If not breathing, give artificial respiration.[1]
First Aid: Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person.[1]
Incompatibilities Strong oxidizing agents.[1]
Stability Stable under recommended storage conditions.[1]

III. Step-by-Step Disposal Protocol

The recommended disposal procedure for this compound is to treat it as a hazardous chemical waste and arrange for its collection by a licensed environmental disposal company. Do not attempt to dispose of this compound down the drain or in regular laboratory trash.

Step 1: Waste Segregation and Collection

  • Dedicated Waste Container: Collect all waste containing this compound (including unused product, contaminated consumables like pipette tips and vials, and rinsates) in a dedicated, leak-proof, and clearly labeled waste container.

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and quantity.

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

Step 2: Storage of Waste

  • Secure Storage: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory. This area should be away from incompatible materials, such as strong oxidizing agents.[1]

  • Ventilation: Ensure the storage area is well-ventilated.

Step 3: Arranging for Disposal

  • Contact EHS: Follow your institution's established procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office or the designated waste management provider.

  • Documentation: Complete all required waste disposal forms accurately, providing all necessary information about the chemical waste.

  • Licensed Disposal Company: The disposal of this compound must be handled by a licensed and qualified hazardous waste disposal company.[2]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

G cluster_prep Step 1: Preparation & Collection cluster_storage Step 2: Interim Storage cluster_disposal Step 3: Final Disposal A Generate Hydroxy Tolbutamide-d9 Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Designated, Leak-Proof, Chemically Compatible Container B->C D Label Container: 'Hazardous Waste' 'this compound' C->D E Collect Waste: - Unused Product - Contaminated Materials - Rinsates D->E F Securely Seal Container E->F Waste Collected G Store in Designated Satellite Accumulation Area F->G H Ensure Area is Well-Ventilated and Away from Incompatibles G->H I Consult Institutional EHS Disposal Procedures H->I Ready for Disposal J Complete Hazardous Waste Manifest/Paperwork I->J K Arrange Pickup by Licensed Waste Disposal Company J->K L Document Disposal Record K->L

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within their research endeavors. Always consult your local and institutional regulations, as they may have specific requirements for chemical waste management.

References

Personal protective equipment for handling Hydroxy Tolbutamide-d9

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for handling Hydroxy Tolbutamide-d9, including detailed operational procedures and disposal plans.

Chemical Profile:

Identifier Value
Product Name This compound
Synonyms 1-Butyl-3-(4-hydroxymethylphenylsulfonyl)urea-d9
CAS Number 1185112-19-9
Chemical Formula C12H9D9N2O4S

Hazard Identification and Personal Protective Equipment (PPE)

This compound is categorized as a possible irritant and may be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] One safety data sheet also indicates it may cause an allergic skin reaction and is suspected of damaging fertility or the unborn child.[3] Adherence to proper PPE protocols is mandatory to minimize exposure risk.

Recommended Personal Protective Equipment (PPE):

Protection Type Specification Rationale
Eye Protection Safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[1]Protects eyes from potential splashes or dust particles.
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber).[1][2]Prevents skin contact and absorption of the compound.
Body Protection Protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[1][4]Minimizes skin exposure to the chemical.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][2] If a respirator is the sole means of protection, use a full-face supplied-air respirator.[1] For situations with potential for aerosol or dust generation, a NIOSH-certified N95 or N100 respirator is recommended.[5]Prevents inhalation of dust or aerosols.

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.

Step-by-Step Handling Protocol:

  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Store in a cool, dry, and well-ventilated place at room temperature, away from strong oxidizing agents.[1][6]

    • Keep the container tightly closed when not in use.

  • Preparation and Weighing:

    • All handling of the compound should be conducted in a designated area, preferably within a chemical fume hood to avoid exposure.[1]

    • Before handling, ensure all necessary PPE is correctly worn.

    • To prevent the formation of dust and aerosols, handle the compound carefully.[1]

    • For weighing, use a balance inside the fume hood or in a ventilated enclosure.

  • Dissolution and Use:

    • When dissolving the compound, add the solvent slowly to the compound to minimize splashing.

    • If working with deuterated solvents for applications like NMR, handle them under an inert atmosphere (e.g., nitrogen or argon) to prevent isotopic contamination from atmospheric moisture.[7][8]

  • Spill Management:

    • In case of a spill, wear appropriate PPE, including respiratory protection.[2]

    • Carefully scoop up the spilled solid material, avoiding dust generation, and place it in a sealed container for disposal.[1][2]

    • Clean the spill area with a suitable solvent and decontaminate all surfaces.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[1]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Compound: Dispose of the waste material through a licensed disposal company.[2] Do not allow the product to enter drains.[1]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, gowns, and labware, should be considered hazardous waste and disposed of accordingly in sealed containers.

  • Regulatory Compliance: All disposal must be in accordance with federal, state, and local regulations.

Safe Handling Workflow for this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound Receive & Inspect Receive & Inspect Store Compound Store Compound Receive & Inspect->Store Compound If OK Store Compound->Don PPE Dissolve Compound Dissolve Compound Weigh Compound->Dissolve Compound Spill Cleanup Spill Cleanup Weigh Compound->Spill Cleanup Dissolve Compound->Spill Cleanup Dispose Waste Dispose Waste Dissolve Compound->Dispose Waste Spill Cleanup->Dispose Waste Contain & Clean Doff PPE Doff PPE Dispose Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

A flowchart outlining the safe handling process for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.